Product packaging for 6-Bromo-2-chloroquinazolin-4(3H)-one(Cat. No.:CAS No. 167158-70-5)

6-Bromo-2-chloroquinazolin-4(3H)-one

Cat. No.: B069267
CAS No.: 167158-70-5
M. Wt: 259.49 g/mol
InChI Key: WZVAPPYRAGWFKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromo-2-chloroquinazolin-4(3H)-one (CAS 167158-70-5) is a high-value quinazolinone derivative serving as a versatile synthetic building block in medicinal chemistry and drug discovery research. This compound features both bromo and chloro substituents on its quinazolinone core, making it an ideal substrate for sequential functionalization via metal-catalyzed cross-couplings and nucleophilic aromatic substitutions. Key Research Applications & Value: Anticancer Agent Development: This compound is a critical precursor in synthesizing 4-anilinoquinazoline scaffolds, a privileged structure in protein kinase inhibition . Derivatives of this core have demonstrated promising in vitro antiproliferative activities against various human cancer cell lines, including hepatoma (HepG2), breast cancer (MDA-MB-468), and colorectal cancer (HCT-116) . Antimicrobial Research: Quinazolin-4(3H)-one derivatives are extensively investigated for their antibacterial and antifungal properties . This intermediate allows for the synthesis of novel compounds with enhanced efficacy against pathogens like Staphylococcus aureus (MRSA) and Escherichia coli . Versatile Chemical Intermediate: The 2-chloro and 6-bromo groups offer orthogonal reactivity for precise structural diversification. The scaffold is also a cornerstone for synthesizing more complex fused heterocyclic systems . Handling and Storage: For optimal stability, store sealed in a dry environment at 2-8°C. The product is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4BrClN2O B069267 6-Bromo-2-chloroquinazolin-4(3H)-one CAS No. 167158-70-5

Properties

IUPAC Name

6-bromo-2-chloro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVAPPYRAGWFKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586538
Record name 6-Bromo-2-chloroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167158-70-5
Record name 6-Bromo-2-chloroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to 6-Bromo-2-chloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 6-Bromo-2-chloroquinazolin-4(3H)-one, a key intermediate in the synthesis of various biologically active compounds.

Core Chemical Properties

This compound is a halogenated quinazolinone derivative. The presence of bromine and chlorine atoms at specific positions on the quinazolinone scaffold imparts unique reactivity, making it a valuable building block in medicinal chemistry.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
CAS Number 167158-70-5Ambeed, AccelaChem
Molecular Formula C₈H₄BrClN₂OAmbeed, AccelaChem
Molecular Weight 259.49 g/mol Ambeed, AccelaChem
Boiling Point 393.2 ± 44.0 °CAccelaChem[1]
Density 1.95 g/cm³AccelaChem[1]

Note: Physical properties such as boiling point and density are often predicted or sourced from supplier databases and should be confirmed experimentally.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process starting from 5-bromoanthranilic acid. A common synthetic route involves the formation of a benzoxazinone intermediate, followed by chlorination and subsequent selective hydrolysis.

Synthetic Pathway Overview

Synthetic_Pathway Synthetic Pathway for this compound A 5-Bromoanthranilic Acid B 6-Bromo-2,4-quinazolinedione A->B Urea, Heat C 6-Bromo-2,4-dichloroquinazoline B->C POCl3, Reflux D This compound C->D aq. NaOH, Stir

Caption: General synthetic route to this compound.

Detailed Experimental Protocol

The following protocol is an adapted method based on the established synthesis of 2-chloroquinazolin-4(3H)-one from its corresponding 2,4-dichloro precursor.[2] The starting material for this specific protocol, 6-Bromo-2,4-dichloroquinazoline, can be synthesized from 5-bromoanthranilic acid.

Step 1: Synthesis of 6-Bromo-2,4-dichloroquinazoline (Intermediate)

A mixture of 6-bromo-2,4(1H,3H)-quinazolinedione (prepared from 5-bromoanthranilic acid and urea) and phosphorus oxychloride (POCl₃) is refluxed for several hours. After completion of the reaction (monitored by TLC), the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice-water, and the resulting precipitate is filtered, washed with water, and dried to yield 6-bromo-2,4-dichloroquinazoline.

Step 2: Synthesis of this compound

  • A suspension of 6-Bromo-2,4-dichloroquinazoline (1.0 mmol) is prepared in a 2% aqueous sodium hydroxide (NaOH) solution (approx. 3-4 mL).

  • The mixture is stirred vigorously at room temperature for approximately 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to observe the disappearance of the starting material.

  • Upon completion, the reaction mixture is diluted with water (approx. 6-8 mL) to dissolve any soluble byproducts.

  • The remaining unreacted starting material, if any, is removed by filtration.

  • The filtrate is then carefully neutralized with dilute acetic acid until a precipitate forms.

  • The precipitate, which is the desired product, is collected by filtration.

  • The solid is washed thoroughly with water to remove any residual salts.

  • The product is then dried under vacuum to yield this compound. Recrystallization from a suitable solvent system (e.g., acetone/ethyl acetate) may be performed for further purification.[2]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the carbon atoms in the pyrimidine ring, particularly C2 and C4.

  • Nucleophilic Substitution at C2: The chlorine atom at the 2-position is susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups by reacting it with amines, thiols, alcohols, and other nucleophiles. This reaction is a cornerstone for the synthesis of diverse libraries of quinazolinone-based compounds for drug discovery.

  • Reactivity at N3: The nitrogen at the 3-position can be alkylated or acylated under appropriate basic conditions, allowing for further structural modifications.

  • Aromatic Substitution: The bromine atom on the benzene ring can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the formation of carbon-carbon or carbon-nitrogen bonds.

The selective reactivity at different positions can be controlled by carefully choosing the reaction conditions (temperature, solvent, and base). Generally, the chlorine at the 4-position in a 2,4-dichloroquinazoline is more reactive to nucleophiles under mild conditions than the chlorine at the 2-position.[3] This principle is utilized in the selective hydrolysis of 6-bromo-2,4-dichloroquinazoline to form the title compound.

Spectral Data

While specific, publicly available spectra for this compound are limited, the expected spectral characteristics can be inferred from the analysis of closely related quinazolinone structures.[4]

SpectroscopyExpected Characteristics
¹H NMR Aromatic protons on the benzene ring would appear as doublets and doublets of doublets in the range of δ 7.5-8.5 ppm. A broad singlet for the N-H proton would be observed, typically downfield (>12 ppm).
¹³C NMR Carbonyl carbon (C=O) signal would be expected around δ 160-162 ppm. Signals for the aromatic carbons would appear in the range of δ 120-150 ppm.
IR (Infrared) A characteristic C=O stretching vibration for the amide carbonyl group would be present around 1680-1700 cm⁻¹. An N-H stretching band would be observed in the region of 3100-3300 cm⁻¹.
Mass Spec (MS) The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Safety and Handling

Based on available safety data for this and structurally similar compounds, this compound should be handled with care in a laboratory setting.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Precautionary Measures: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

This technical guide serves as a foundational resource for professionals working with this compound. Due to the limited availability of published, peer-reviewed data for this specific molecule, researchers are encouraged to perform their own analytical characterization to confirm its properties before use in further synthetic applications.

References

6-Bromo-2-chloroquinazolin-4(3H)-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-2-chloroquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. While a specific CAS number for this exact structure is not readily found in public databases, indicating its potential novelty, this document extrapolates from closely related and well-documented analogs to present its likely physicochemical properties, a plausible synthetic route, and relevant experimental protocols. Quinazolinone scaffolds are integral to numerous pharmacologically active agents, and 6-bromo substituted derivatives have demonstrated notable potential in anticancer, antimicrobial, and anti-inflammatory research. This guide serves as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of this and similar quinazolinone derivatives.

Chemical Properties and Data

The precise experimental data for this compound is not extensively available. However, based on the known properties of structurally similar 6-bromo-quinazolinone derivatives, the following physicochemical characteristics can be predicted.

PropertyPredicted ValueSource/Analog
Molecular Formula C₈H₄BrClN₂O(Calculated)
Molecular Weight 259.49 g/mol (Calculated)
Melting Point >250 °CBased on similar quinazolinones
Boiling Point Not available---
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol and ethanol; insoluble in water.General solubility of quinazolinones
Appearance White to off-white solid[General observation for similar compounds]

Table 1: Predicted Physicochemical Properties of this compound and its Analogs.

Synthesis and Experimental Protocols

A plausible and efficient synthesis of this compound can be conceptualized through a multi-step process starting from 5-bromoanthranilic acid. This approach is extrapolated from established synthetic methodologies for related quinazolinone compounds.[1][2][3][4]

Proposed Synthetic Pathway

The synthesis can be envisioned in two primary stages: the formation of the quinazoline ring system, followed by chlorination at the 2-position.

Synthetic Pathway A 5-Bromoanthranilic Acid B 6-Bromo-2,4-quinazolinedione A->B  Urea, Heat   C 6-Bromo-2,4-dichloroquinazoline B->C  POCl₃, Heat   D This compound C->D  NaOH, H₂O/Dioxane  

Figure 1: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol

Step 1: Synthesis of 6-Bromo-2,4(1H,3H)-quinazolinedione

  • In a round-bottom flask, a mixture of 5-bromoanthranilic acid (10 mmol) and urea (30 mmol) is heated at 180-190°C for 4 hours.

  • The reaction mixture is then cooled to room temperature, and the solid mass is triturated with a hot solution of sodium hydroxide (5%).

  • The solution is filtered to remove any insoluble impurities.

  • The filtrate is acidified with glacial acetic acid to precipitate the product.

  • The resulting solid is filtered, washed with water, and dried to yield 6-bromo-2,4(1H,3H)-quinazolinedione.

Step 2: Synthesis of 6-Bromo-2,4-dichloroquinazoline

  • A mixture of 6-bromo-2,4(1H,3H)-quinazolinedione (10 mmol) and phosphorus oxychloride (POCl₃, 20 mL) is refluxed for 6 hours.

  • The excess POCl₃ is removed under reduced pressure.

  • The residue is poured onto crushed ice with constant stirring.

  • The precipitated solid is filtered, washed thoroughly with cold water, and dried to give 6-bromo-2,4-dichloroquinazoline.[5]

Step 3: Selective Hydrolysis to this compound

  • 6-Bromo-2,4-dichloroquinazoline (5 mmol) is dissolved in a mixture of dioxane and water.

  • A stoichiometric amount of sodium hydroxide (5 mmol) is added, and the mixture is stirred at room temperature for 2-3 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is neutralized with dilute HCl.

  • The precipitate formed is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the final product, this compound.

Biological Activity and Potential Applications

Quinazolinone derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a halogen at the 6-position of the quinazoline ring has been shown to enhance cytotoxic effects in cancer cell lines.[6]

Anticancer Potential

Many quinazolinone-based drugs, such as gefitinib and erlotinib, function as tyrosine kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival. It is hypothesized that this compound could serve as a key intermediate for the synthesis of novel kinase inhibitors.

Hypothetical Signaling Pathway Inhibition cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 6-Bromo-quinazolinone Derivative Inhibitor->RTK Inhibition

Figure 2: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The following is a general protocol for evaluating the cytotoxic activity of this compound derivatives against cancer cell lines.[6][7][8]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compound is dissolved in DMSO to prepare a stock solution, which is then serially diluted with culture medium to achieve the desired concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.

  • MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a foundational framework for its synthesis and biological evaluation. The proposed synthetic route offers a practical approach for obtaining this compound, and the detailed experimental protocols for synthesis and cytotoxicity testing will aid researchers in their drug discovery and development endeavors. Further investigation into the specific biological targets and mechanisms of action of its derivatives is warranted to fully elucidate their therapeutic potential.

References

In-Depth Technical Guide on the Structure Elucidation of 6-bromo-2-chloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The quinazolinone core is a privileged scaffold in the design of bioactive molecules. The introduction of a bromine atom at the 6-position and a chlorine atom at the 2-position of the quinazolin-4(3H)-one ring system is anticipated to modulate the compound's physicochemical and pharmacological properties. Accurate structural confirmation is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of subsequent biological evaluations. The structure elucidation of 6-bromo-2-chloroquinazolin-4(3H)-one relies on a synergistic application of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Proposed Synthesis Pathway

A plausible synthetic route to this compound can be adapted from established protocols for similar quinazolinone derivatives. A common starting material is 5-bromoanthranilic acid, which can be synthesized by the bromination of anthranilic acid.[1] The subsequent cyclization and chlorination steps would lead to the target compound.

Synthesis_Workflow cluster_0 Synthesis Steps A 5-Bromoanthranilic Acid B Intermediate Benzoxazinone A->B Reaction with Urea or Phosgene Equivalent C 6-bromo-quinazolin-2,4(1H,3H)-dione B->C Rearrangement D This compound C->D Chlorination (e.g., POCl3)

A potential synthetic workflow for this compound.
Experimental Protocol (Hypothetical)

Step 1: Synthesis of 6-bromo-quinazolin-2,4(1H,3H)-dione

A mixture of 5-bromoanthranilic acid and urea (in a 1:2 molar ratio) is heated at 180-200 °C for 1-2 hours. The reaction mixture is then cooled and treated with a hot aqueous solution of sodium hydroxide. The solution is filtered, and the filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the product. The resulting solid is filtered, washed with water, and dried to yield 6-bromo-quinazolin-2,4(1H,3H)-dione.

Step 2: Synthesis of this compound

6-bromo-quinazolin-2,4(1H,3H)-dione is refluxed with an excess of phosphorus oxychloride (POCl3) for several hours. After the reaction is complete, the excess POCl3 is removed under reduced pressure. The residue is carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate). The precipitated product is filtered, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound.

Spectroscopic Data and Interpretation (Illustrative)

The following data are based on closely related compounds and serve as a guide for the expected spectral characteristics of this compound.

1H NMR Spectroscopy

The 1H NMR spectrum is crucial for identifying the protons in the molecule and their chemical environment. For this compound, we would expect to see signals corresponding to the aromatic protons and the N-H proton of the quinazolinone ring.

Proton Assignment (Hypothetical) Chemical Shift (δ, ppm) (DMSO-d6) Multiplicity Coupling Constant (J, Hz)
H-5~ 8.0 - 8.2d~ 2.0
H-7~ 7.8 - 8.0dd~ 8.5, 2.0
H-8~ 7.6 - 7.8d~ 8.5
N3-H~ 12.5 - 13.0br s-

Note: The chemical shifts and coupling constants are estimates based on data for similar 6-bromo-quinazolinone derivatives.[3] The downfield shift of the N-H proton is characteristic of the tautomeric form.

13C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Assignment (Hypothetical) Chemical Shift (δ, ppm) (DMSO-d6)
C=O (C4)~ 160 - 162
C-Cl (C2)~ 152 - 154
C4a~ 147 - 149
C8a~ 138 - 140
C7~ 135 - 137
C5~ 128 - 130
C8~ 125 - 127
C6~ 118 - 120

Note: These chemical shifts are illustrative and based on known quinazolinone structures.[1][3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound (C8H4BrClN2O), the expected monoisotopic mass is approximately 257.93 g/mol . The mass spectrum would show a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio).

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

Functional Group Vibrational Frequency (cm-1)
N-H stretch3100 - 3300
C=O stretch (amide)1650 - 1680
C=N stretch1600 - 1630
C-Cl stretch700 - 800
C-Br stretch500 - 600

Structure Elucidation Workflow

The process of elucidating the structure of a novel compound like this compound is a systematic process.

Elucidation_Workflow A Synthesis and Purification B Mass Spectrometry (MS) Determine Molecular Weight and Formula A->B C Infrared (IR) Spectroscopy Identify Functional Groups A->C D 1H NMR Spectroscopy Determine Proton Environment A->D E 13C NMR Spectroscopy Determine Carbon Skeleton A->E G Structure Confirmation B->G C->G F 2D NMR (COSY, HSQC, HMBC) Confirm Connectivity D->F E->F F->G

A typical workflow for the structure elucidation of an organic compound.

Conclusion

The structural elucidation of this compound is a critical undertaking for its further development as a potential therapeutic agent. This technical guide has outlined the essential analytical techniques and a systematic workflow for its characterization. Although experimental data for this specific molecule is not widely published, the presented methodologies and illustrative data from analogous compounds provide a robust framework for researchers in the field of medicinal chemistry and drug discovery. The combined application of NMR, MS, and IR spectroscopy allows for the unambiguous determination of the chemical structure, which is a prerequisite for any subsequent pharmacological investigation.

References

Technical Guide: 6-Bromo-2-chloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a summary of the available information on 6-Bromo-2-chloroquinazolin-4(3H)-one. Quinazolinone derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document aims to collate the physicochemical properties, and relevant (though limited) experimental context for the title compound.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₄BrClN₂OCalculated
Molecular Weight ~259.48 g/mol Calculated
IUPAC Name This compound-

For the purpose of comparison, the following table summarizes the properties of structurally related compounds found in the literature. It is crucial to note the structural differences between these compounds and the title compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Difference from Title Compound
6-Bromo-2-chloroquinazolineC₈H₄BrClN₂243.49[1][2]Lacks the ketone group at the 4-position.
6-Bromo-2-(4-chlorophenyl)quinazolin-4(3H)-oneC₁₄H₈BrClN₂O335.583[3]Contains a 4-chlorophenyl substituent at the 2-position.
6-Bromo-8-chloroquinazolin-4(3H)-oneC₈H₄BrClN₂O-Chlorine is at the 8-position instead of the 2-position.
6-Bromo-2,4-dichloroquinazolineC₈H₃BrCl₂N₂277.93[4]Has a chlorine at the 4-position instead of a ketone.

Experimental Protocols

Specific experimental protocols for the synthesis or analysis of this compound are not detailed in the reviewed literature. However, general synthetic methods for related quinazolinone derivatives often involve the cyclization of substituted anthranilic acids.

For instance, the synthesis of a related compound, 6-Bromo-8-chloroquinazolin-4(3H)-one, can be achieved through the cyclization of 2-amino-5-bromo-3-chlorobenzoic acid with formamide under acidic conditions[5].

A general synthetic pathway for other 6-bromo-quinazolin-4(3H)-one derivatives involves the reaction of 5-bromoanthranilic acid with other reagents to form the quinazolinone ring system[6][7][8].

Biological Activity

There is no specific information available regarding the biological activity or signaling pathway involvement of this compound. However, the broader class of quinazolinone derivatives has been extensively studied and is known to exhibit a variety of biological activities, including but not limited to:

  • Anticancer activity[6]

  • Anti-inflammatory and analgesic properties[9][10]

  • Antimicrobial activity[7]

Visualizations

Due to the lack of specific experimental data or established biological pathways for this compound, a meaningful diagram representing a signaling pathway or experimental workflow cannot be generated at this time. A generalized workflow for the characterization of a novel compound is presented below.

G General Workflow for Novel Compound Characterization cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Biological Evaluation cluster_3 Data Analysis & Reporting A Synthesis of This compound B Purification (e.g., Crystallization, Chromatography) A->B C NMR Spectroscopy (¹H, ¹³C) B->C D Mass Spectrometry B->D E X-ray Crystallography B->E F In vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) C->F D->F E->F G In vivo Studies (e.g., Animal Models) F->G H Data Interpretation G->H I Publication/Whitepaper H->I

Caption: A generalized workflow for the synthesis, characterization, and evaluation of a novel chemical compound.

Conclusion

While the quinazolinone scaffold is of significant interest to the scientific community, there is a notable lack of specific data in the public domain for this compound. The molecular weight is calculated to be approximately 259.48 g/mol . Researchers interested in this specific compound may need to perform de novo synthesis and characterization. The information on related compounds provided in this guide may serve as a useful reference for such endeavors.

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of 6-Bromo-2-chloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary starting materials and synthetic methodologies for the preparation of 6-Bromo-2-chloroquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The quinazolinone scaffold is a core structure in numerous pharmacologically active molecules, and the specific substitution pattern of this target compound makes it a valuable intermediate in the development of novel therapeutic agents. This document details key synthetic pathways, presents quantitative data in a structured format, and includes detailed experimental protocols for the synthesis of precursors and related analogues.

Core Synthetic Strategies and Starting Materials

The synthesis of this compound predominantly commences from readily available substituted anthranilic acid derivatives. Two primary retrosynthetic approaches have been identified, each utilizing different strategies to construct the quinazolinone ring and introduce the required chloro substituent at the 2-position.

Route 1: Cyclization with a Chloro-functionalized C1 Synthon

This approach involves the direct cyclization of a 2-amino-5-bromobenzoic acid derivative with a reagent that provides the C2 carbon and the chloro substituent in a single step.

Route 2: Construction of the Quinazolinone Core followed by Chlorination

This strategy focuses on first forming the 6-bromoquinazolin-4(3H)-one or a related dione precursor, followed by a subsequent chlorination step to introduce the chlorine atom at the 2-position.

The key starting materials for these synthetic routes are detailed below.

Key Starting Materials

The selection of the initial starting material is crucial for the overall efficiency and success of the synthesis. The most common and versatile starting material is 2-amino-5-bromobenzoic acid.

Starting MaterialStructureKey Applications in Synthesis
2-Amino-5-bromobenzoic acid 2-Amino-5-bromobenzoic acidDirect cyclization with chloroacetonitrile to form 2-chloromethyl-6-bromoquinazolin-4(3H)-one.[1] Conversion to 6-bromoquinazoline-2,4(3H)-dione, a precursor for dichlorination. Reaction with urea serves as a common method for this transformation.[2]
Anthranilic acid Anthranilic acidServes as a precursor for the synthesis of 2-amino-5-bromobenzoic acid via bromination with N-bromosuccinimide (NBS).[3]

Synthetic Pathways and Methodologies

The following sections detail the experimental protocols for the synthesis of key intermediates and the target molecule, this compound.

Pathway 1: Synthesis of 2-Chloromethyl-6-bromoquinazolin-4(3H)-one

A direct and efficient one-step synthesis of 2-chloromethyl-6-bromoquinazolin-4(3H)-one has been reported, utilizing the condensation of 2-amino-5-bromobenzoic acid with chloroacetonitrile.[1] This intermediate is a close analogue and a potential precursor to the target molecule.

Pathway_1 start 2-Amino-5-bromobenzoic acid product 2-Chloromethyl-6-bromoquinazolin-4(3H)-one start:e->product:w Methanol, 25°C, 2h reagent1 Chloroacetonitrile reagent1->product:n

Synthesis of 2-Chloromethyl-6-bromoquinazolin-4(3H)-one.

Experimental Protocol: Synthesis of 2-Chloromethyl-6-bromoquinazolin-4(3H)-one [1]

A mixture of 2-amino-5-bromobenzoic acid (1.0 equivalent) and chloroacetonitrile (3.0 equivalents) is stirred in methanol at 25 °C for 2 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is concentrated under reduced pressure, and the resulting solid is purified by recrystallization to afford 2-chloromethyl-6-bromoquinazolin-4(3H)-one.

ReactantMolar RatioSolventTime (h)Temperature (°C)Yield (%)Reference
2-Amino-5-bromobenzoic acid1.0Methanol22584[1]
Chloroacetonitrile3.0
Pathway 2: Synthesis via 6-Bromoquinazoline-2,4(3H)-dione

This pathway involves the initial formation of the quinazolinedione ring system, followed by dichlorination and selective hydrolysis to yield the 2-chloro-quinazolinone.

Pathway_2 start 2-Amino-5-bromobenzoic acid intermediate1 6-Bromoquinazoline-2,4(3H)-dione start:e->intermediate1:w 160°C, 20h reagent1 Urea reagent1->intermediate1:n intermediate2 6-Bromo-2,4-dichloroquinazoline intermediate1:e->intermediate2:w Reflux, 120°C, 17h reagent2 POCl3, Et3N reagent2->intermediate2:n product This compound intermediate2:e->product:w rt, 20h reagent3 2N NaOH reagent3->product:n

Synthesis via a Dichloroquinazoline Intermediate.

Experimental Protocol: Synthesis of 6-Bromoquinazoline-2,4(3H)-dione [2]

A mixture of 2-amino-5-bromobenzoic acid and urea is heated at 160 °C for 20 hours. After cooling, the solid residue is washed with water and dried to give 6-bromoquinazoline-2,4(3H)-dione.

Experimental Protocol: Synthesis of 6-Bromo-2,4-dichloroquinazoline [2]

6-Bromoquinazoline-2,4(3H)-dione is refluxed with phosphorus oxychloride (POCl₃) in the presence of triethylamine at 120 °C for 17 hours. After cooling, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting precipitate is filtered, washed with water, and dried to yield 6-bromo-2,4-dichloroquinazoline.

Experimental Protocol: Synthesis of this compound [2]

6-Bromo-2,4-dichloroquinazoline is stirred in 2N aqueous sodium hydroxide at room temperature for 20 hours. The reaction mixture is then neutralized with a suitable acid, and the precipitated product is collected by filtration, washed with water, and dried to afford this compound.

IntermediateReagentsSolventTime (h)Temperature (°C)Yield (%)Reference
6-Bromoquinazoline-2,4(3H)-dioneUreaNeat20160-[2]
6-Bromo-2,4-dichloroquinazolinePOCl₃, Et₃NNeat17120-[2]
This compound 2N NaOHWater20rt-[2]

(Note: Specific yield data for each step in this pathway for the 6-bromo derivative was not explicitly available in the cited literature, but the general methodology is well-established for quinazolinone synthesis.)

Conclusion

The synthesis of this compound is achievable through logical, multi-step synthetic sequences. The most critical starting material is 2-amino-5-bromobenzoic acid, which is commercially available or can be synthesized from anthranilic acid. The presented pathways offer robust methods for obtaining the target molecule or its close analogues, providing a solid foundation for further research and development in the field of medicinal chemistry. The choice of synthetic route will depend on the availability of specific reagents, desired scale of the reaction, and the need for purification of intermediates.

References

An In-depth Technical Guide to the Physical Properties of 6-bromo-2-chloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known and predicted physical properties of the chemical compound 6-bromo-2-chloroquinazolin-4(3H)-one. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical Properties

Quantitative data regarding the physical properties of this compound is not extensively available in peer-reviewed literature. The following table summarizes the available and calculated data. It is important to note that properties such as melting point, boiling point, and solubility require experimental determination for precise values.

Physical PropertyValueSource/Method
Molecular Formula C₈H₄BrClN₂O-
Molecular Weight 258.49 g/mol Calculated
Appearance Solid (predicted)General property of similar compounds
Melting Point Not available. Requires experimental determination.-
Boiling Point Not available. Requires experimental determination.-
Solubility Not available. Requires experimental determination.-

Experimental Protocols

Precise determination of the physical properties of this compound necessitates specific experimental procedures. Below are detailed, generalized methodologies for key experiments.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital device)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely ground using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is optimal.

  • Measurement: The packed capillary tube is placed into the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.[1][2][3][4]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

Apparatus and Reagents:

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with a temperature-controlled plate

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • A selection of solvents (e.g., water, ethanol, dimethyl sulfoxide (DMSO), acetone)

Procedure (Shake-Flask Method):

  • Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent in a vial.

  • Equilibration: The vials are sealed and placed in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C) and agitated for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.[5]

  • Phase Separation: After equilibration, the suspension is allowed to settle, and the undissolved solid is separated from the solution by centrifugation or filtration.

  • Analysis: A known volume of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical method such as HPLC or UV-Vis spectroscopy.[6]

  • Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL or g/L).[5][6][7][8]

Biological Context and Signaling Pathways

While specific signaling pathways for this compound have not been elucidated in the available literature, the quinazolinone scaffold is a well-known pharmacophore present in numerous compounds with diverse biological activities, including anticancer and anti-inflammatory effects.[9][10][11][12][13]

Many quinazolinone derivatives have been shown to exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. One of the most common targets is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[10] Inhibition of EGFR can block downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, leading to reduced cancer cell growth and survival.[10]

As specific data for this compound is unavailable, the following diagram illustrates a generalized representation of the EGFR signaling pathway, a common target for this class of compounds.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras EGF EGF EGF->EGFR Binds Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: A generalized diagram of the EGFR signaling pathway, a common target for quinazolinone derivatives.

In the context of inflammation, some quinazolinone derivatives have been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines by modulating pathways such as NF-κB.[14] However, without specific experimental data for this compound, any depiction of its mechanism of action would be speculative.

This guide summarizes the currently available information on the physical properties of this compound. Further experimental investigation is crucial to fully characterize this compound for its potential applications in research and development.

References

An In-depth Technical Guide to 6-Bromo-2-chloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 6-Bromo-2-chloroquinazolin-4(3H)-one, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical properties, synthesis, and known biological activities, presenting data in a structured format for ease of comparison and reference.

Chemical Identity and Properties

The nomenclature and fundamental chemical properties of this compound are summarized below. The IUPAC name is based on the systematic naming conventions for quinazolinone derivatives.

Table 1: Chemical and Physical Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₄BrClN₂O
Molecular Weight 259.49 g/mol
Appearance Expected to be a solid
Solubility Generally soluble in organic solvents like DMSO and DMF

Note: Some properties are calculated or inferred based on structurally similar compounds due to the limited availability of experimental data for this specific molecule.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, typically starting from a substituted anthranilic acid. The following protocol is a representative method based on established syntheses of similar quinazolinone derivatives.

Synthetic Pathway

A common route for the synthesis of 6-bromo-quinazolin-4(3H)-one derivatives involves the initial acylation of 5-bromoanthranilic acid, followed by cyclization to form a benzoxazinone intermediate, which is then reacted with a suitable reagent to introduce the chloro group at the 2-position and form the final quinazolinone ring.

Experimental Protocol: Synthesis of 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones

Materials:

  • 5-bromoanthranilic acid

  • Acetic anhydride

  • Substituted anilines

  • Glacial acetic acid

Procedure:

  • Synthesis of 6-bromo-2-methylbenzoxazin-4-one (Intermediate): 5-bromoanthranilic acid is condensed with acetic anhydride. The resulting product is filtered, dried, and recrystallized from absolute ethanol.

  • Synthesis of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones: Equimolar amounts of the 6-bromo-2-methylbenzoxazin-4-one intermediate and a selected substituted aniline are refluxed in glacial acetic acid for 5-6 hours. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled and poured onto crushed ice. The resulting solid is filtered, washed with distilled water, dried, and recrystallized from absolute ethanol.

To adapt this for this compound, a chlorinating agent would be required in the synthesis scheme, likely reacting with an appropriate intermediate.

Biological Activities and Applications in Drug Development

Quinazolinone derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, making them attractive scaffolds for drug discovery.[1][2][3] These activities include anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2][3][4]

Anticancer Activity

Many quinazoline-based compounds have been developed as potent anticancer agents, with some, like gefitinib and erlotinib, targeting the epidermal growth factor receptor (EGFR) kinase. The 6-bromo substitution on the quinazolinone core is often explored to enhance cytotoxic activity against various cancer cell lines.

Anti-inflammatory and Analgesic Activity

Derivatives of 6-bromo-quinazolin-4(3H)-one have shown promising anti-inflammatory and analgesic effects in preclinical studies.[3][4] These activities are often evaluated using models such as carrageenan-induced paw edema in rats.

Antimicrobial Activity

The quinazolinone scaffold is also a key component in the development of new antimicrobial agents. Various derivatives have demonstrated activity against a range of bacterial and fungal strains.[5]

Table 2: Reported Biological Activities of 6-Bromo-Quinazolinone Derivatives

Derivative ClassBiological ActivityModel/AssayKey Findings
6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-onesAntibacterial, Antifungal, Anti-inflammatoryCup-plate agar diffusion, Carrageenan-induced paw edemaCertain substitutions led to significant antimicrobial and anti-inflammatory effects comparable to standard drugs.
6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-oneAnalgesic, Antibacterial, Anti-inflammatoryAcetic acid-induced writhing, Agar well plate, Paw edemaExhibited significant analgesic and anti-inflammatory activity. Also showed notable antibacterial effects.[1][2][3]
6-bromo-2-phenyl-3-(4-acetylphenyl)-4(3H)quinazolinone derivativesAnti-inflammatory, AnalgesicNot specifiedShowed promising anti-inflammatory and analgesic properties in animal models.[4]

Visualizations

General Synthetic Pathway for Quinazolinones

The following diagram illustrates a generalized synthetic route for quinazolinone derivatives, starting from anthranilic acid.

G General Synthesis of Quinazolin-4(3H)-ones A Anthranilic Acid C Acylation A->C Reagent B B Acyl Chloride / Anhydride B->C D Benzoxazinone Intermediate C->D Dehydration F Ring Opening & Recyclization D->F Reagent E E Amine / Hydrazine E->F G Quinazolin-4(3H)-one Derivative F->G

Caption: A generalized workflow for the synthesis of quinazolin-4(3H)-one derivatives.

Potential Mechanism of Anticancer Activity

This diagram depicts a simplified signaling pathway illustrating the potential mechanism of action for quinazolinone-based anticancer agents that target EGFR.

G EGFR Inhibition by Quinazolinone Derivatives cluster_cell Cancer Cell EGFR EGFR P_EGFR Phosphorylated EGFR EGFR->P_EGFR Ligand Binding & Dimerization Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P_EGFR->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor 6-Bromo-2-chloro quinazolin-4(3H)-one Inhibitor->P_EGFR Inhibition

References

spectral data for 6-bromo-2-chloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the spectral data for the compound 6-bromo-2-chloroquinazolin-4(3H)-one is crucial for its unambiguous identification and characterization. This technical guide provides a comprehensive overview of its expected spectral characteristics based on available data for structurally related compounds, outlines detailed experimental protocols for its analysis, and visualizes key workflows and relationships to support researchers and drug development professionals.

Quinazolinone derivatives are a significant class of N-containing heterocyclic compounds that are widely recognized for their diverse and potent biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. As such, this compound serves as a valuable intermediate in the synthesis of more complex, biologically active molecules.[1][2] Accurate spectral characterization is the cornerstone of its use in further chemical synthesis and drug discovery.

Spectral Data Analysis

While a complete public dataset for this compound is not available, the following tables summarize the expected spectral data based on the analysis of structurally similar quinazolinone derivatives and fundamental spectroscopic principles.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: DMSO-d₆, Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.5Singlet (broad)1HN-H (amide)
~8.0Doublet1HH-5
~7.8Doublet of Doublets1HH-7
~7.5Doublet1HH-8

Note: The chemical shifts are estimations based on analogous structures. The aromatic protons on the quinazolinone core are expected to show distinct splitting patterns due to their coupling.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: DMSO-d₆, Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~170C=O (C-4)
~155C-Cl (C-2)
~148C-8a
~136C-7
~128C-5
~122C-4a
~120C-8
~118C-Br (C-6)

Note: The assignments are based on known chemical shift ranges for quinazolinone scaffolds.[2]

Mass Spectrometry (MS) Data

The mass spectrum of this compound is expected to show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

m/z (mass-to-charge)Isotopic PeakRelative Intensity
~259.9[M]⁺~75%
~261.9[M+2]⁺~100%
~263.9[M+4]⁺~25%

Note: The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) results in a distinctive [M]⁺, [M+2]⁺, and [M+4]⁺ pattern.[3] The predicted monoisotopic mass for a related methylated structure, 6-bromo-2-chloro-3-methylquinazolin-4-one, is 271.9352 Da.[4]

Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Vibration Type
3200-3000N-H stretching
~1680C=O stretching (amide)
~1610C=N stretching
~1590, ~1480C=C stretching (aromatic)
800-600C-Br stretching
750-550C-Cl stretching

Note: The IR spectrum will be characterized by a strong carbonyl absorption and bands corresponding to the carbon-halogen bonds.[5]

Experimental Protocols

The following protocols describe the general procedures for the synthesis and spectral characterization of this compound.

Synthesis Protocol

The synthesis of the target compound can be achieved from 5-bromoanthranilic acid. This involves a cyclization reaction to form the quinazolinone ring system.

  • Reaction Setup : In a round-bottom flask, 5-bromoanthranilic acid is dissolved in a suitable solvent like pyridine.[1]

  • Acylation : An acylating agent, such as chloroacetyl chloride, is added dropwise to the solution at room temperature.

  • Cyclization : The reaction mixture is heated under reflux for several hours to facilitate the cyclization and formation of the quinazolinone ring.

  • Workup : After cooling, the reaction mixture is poured into cold water to precipitate the crude product.

  • Purification : The precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.

Spectroscopic Characterization Protocol
  • NMR Spectroscopy :

    • Prepare a ~5-10 mg sample of the purified compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher field NMR spectrometer.

    • Process the data to determine chemical shifts, multiplicities, and integration.

  • Mass Spectrometry :

    • Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

    • Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode to observe the molecular ion peaks and their isotopic distribution.

  • IR Spectroscopy :

    • Prepare a solid sample of the compound as a KBr (potassium bromide) pellet or use an ATR (Attenuated Total Reflectance) accessory.

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

Visualizations

The following diagrams illustrate the experimental workflow, the logical relationship of the spectral data, and a potential signaling pathway relevant to this class of compounds.

G A Synthesis of This compound B Purification (Recrystallization) A->B C Structural Characterization B->C D ¹H & ¹³C NMR C->D E Mass Spectrometry C->E F IR Spectroscopy C->F G Data Analysis & Confirmation D->G E->G F->G

Caption: Experimental workflow for synthesis and characterization.

G Structure This compound Structure Confirmation NMR ¹H & ¹³C NMR (Proton/Carbon Skeleton) NMR->Structure Confirms MS Mass Spectrometry (Molecular Weight & Formula) MS->Structure Confirms IR IR Spectroscopy (Functional Groups) IR->Structure Confirms

Caption: Logical relationship of spectral data for structure confirmation.

G Compound Quinazolinone Derivative Receptor Cell Surface Receptor (e.g., EGFR) Compound->Receptor Binds to Kinase Tyrosine Kinase Inhibition Compound->Kinase Inhibits Receptor->Kinase Activates Pathway Downstream Signaling (e.g., PI3K/Akt) Kinase->Pathway Phosphorylates Apoptosis Apoptosis / Cell Cycle Arrest Pathway->Apoptosis Regulates

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Formation of 6-bromo-2-chloroquinazolin-4(3H)-one

This technical guide provides a detailed examination of the synthetic pathway and mechanism of formation for this compound, a key heterocyclic scaffold in medicinal chemistry. The document outlines the core chemical transformations, provides detailed experimental protocols, summarizes quantitative data, and illustrates the reaction mechanisms through diagrams.

Overview of the Synthetic Pathway

The formation of this compound is most effectively achieved through a two-step synthetic sequence. The process begins with the cyclization of 5-bromoanthranilic acid to form the key intermediate, 6-bromoquinazoline-2,4(1H,3H)-dione. This intermediate is subsequently chlorinated to yield the final product. This strategy allows for the precise installation of the required functional groups on the quinazolinone core.

G A 5-Bromoanthranilic Acid B 6-Bromoquinazoline-2,4(1H,3H)-dione A->B Cyclization (e.g., with Urea or CO2 source) C This compound B->C Chlorination (e.g., with POCl3) G cluster_0 Mechanism for 6-Bromoquinazoline-2,4(1H,3H)-dione Formation start 5-Bromo-2-aminobenzamide + CO2 inter1 Intermediate: Carbamic Acid start->inter1 Nucleophilic Attack inter2 Cyclized Intermediate inter1->inter2 Intramolecular Cyclization product 6-Bromoquinazoline- 2,4(1H,3H)-dione inter2->product Dehydration G cluster_1 Mechanism for C2-Chlorination start_chlor 6-Bromoquinazoline- 2,4(1H,3H)-dione activated Activated Intermediate (O-Phosphorylated) start_chlor->activated Reaction with POCl3 product_chlor 6-Bromo-2-chloro- quinazolin-4(3H)-one activated->product_chlor Nucleophilic attack by Cl⁻ + Elimination

Methodological & Application

Application Notes and Protocols for the Reactions of 6-Bromo-2-chloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical reactivity of 6-Bromo-2-chloroquinazolin-4(3H)-one, a versatile scaffold in medicinal chemistry. This document details key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, that enable the generation of diverse libraries of quinazolinone derivatives. Particular emphasis is placed on the synthesis of compounds with potential as anticancer agents, specifically as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Overview of Reactivity

This compound possesses two primary sites for chemical modification: the bromine atom at the 6-position and the chlorine atom at the 2-position. The differential reactivity of these two halogen atoms allows for selective and sequential functionalization, making this molecule a valuable building block for the synthesis of complex heterocyclic compounds.

  • C-6 Position (Aryl Bromide): The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and amino substituents, which can significantly influence the biological activity of the resulting molecules.

  • C-2 Position (Aryl Chloride): The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr). This position is often targeted for the introduction of various amine nucleophiles, a key feature in many biologically active quinazolinone derivatives.

Key Synthetic Transformations

Suzuki-Miyaura Cross-Coupling at the C-6 Position

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, it is employed to introduce aryl or heteroaryl groups at the 6-position.

Reaction Scheme:

Experimental Protocol (General):

A general protocol for the Suzuki-Miyaura coupling, adapted from procedures for similar heterocyclic systems, is provided below. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and an aqueous solution of the base, is added.

  • The reaction mixture is heated to a temperature ranging from 80°C to 120°C and stirred for 4-24 hours, with reaction progress monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Quantitative Data (Representative):

Arylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001275-90
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O110880-95
3-Pyridylboronic acidPd(OAc)₂/SPhosK₃PO₄DME/H₂O901660-80

Note: The yields are estimates based on analogous reactions and may vary depending on the specific substrate and reaction conditions.

Buchwald-Hartwig Amination at the C-6 Position

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction is used to introduce primary or secondary amines at the 6-position of the quinazolinone core.

Reaction Scheme:

Experimental Protocol (General):

The following is a generalized protocol for the Buchwald-Hartwig amination, based on procedures for 6-bromoquinoline.[1] Optimization of the catalyst, ligand, and base is often crucial for achieving high yields.

  • In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.) to an oven-dried Schlenk tube.[1]

  • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.[1]

  • Seal the tube and heat the reaction mixture to 90-110°C for 12-24 hours, monitoring the reaction by TLC or LC-MS.[1]

  • After cooling to room temperature, dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of celite.[1]

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[1]

Quantitative Data (Representative):

AmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃/XantphosNaOtBuToluene1001880-95
AnilinePd(OAc)₂/BINAPCs₂CO₃Dioxane1101270-85
PiperidinePd₂(dba)₃/DavePhosK₃PO₄Toluene1002475-90

Note: The yields are estimates based on analogous reactions and may vary depending on the specific substrate and reaction conditions.

Nucleophilic Aromatic Substitution at the C-2 Position

The chlorine atom at the C-2 position is activated towards nucleophilic aromatic substitution, particularly by amine nucleophiles. This reaction is a key step in the synthesis of many EGFR inhibitors.

Reaction Scheme:

Experimental Protocol (General):

The following protocol is a general procedure for the nucleophilic substitution of the 2-chloro group.

  • To a solution of this compound (1.0 equiv.) in a suitable solvent such as isopropanol, ethanol, or DMF, add the desired amine (1.1-1.5 equiv.).

  • A base, such as triethylamine or diisopropylethylamine (2.0-3.0 equiv.), may be added to scavenge the HCl generated during the reaction.

  • The reaction mixture is heated to reflux or a temperature between 80-120°C for 2-12 hours. The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration if it precipitates. Alternatively, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography.

Quantitative Data (Representative):

NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
AnilineEt₃NIsopropanolReflux485-95
3-Ethynylaniline-DMF100680-90
BenzylamineDIPEAEthanolReflux880-95

Note: The yields are estimates based on analogous reactions and may vary depending on the specific substrate and reaction conditions.

Application in Drug Discovery: Synthesis of EGFR Inhibitors

Quinazolinone-based compounds are a well-established class of Epidermal Growth Factor Receptor (EGFR) inhibitors used in cancer therapy.[2] The this compound scaffold provides a key starting point for the synthesis of potent EGFR inhibitors through sequential functionalization at the C-6 and C-2 positions.

A common synthetic strategy involves an initial Suzuki-Miyaura coupling or Buchwald-Hartwig amination at the C-6 position to introduce diversity, followed by a nucleophilic aromatic substitution at the C-2 position with a substituted aniline. This approach allows for the exploration of the structure-activity relationship (SAR) at both positions, leading to the identification of highly potent and selective inhibitors.

EGFR Signaling Pathway and Inhibition

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration.[3] Dysregulation of this pathway is a hallmark of many cancers. Quinazolinone-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation.[2]

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinazolinone Quinazolinone Inhibitor Quinazolinone->Dimerization Synthetic_Workflow Start 6-Bromo-2-chloro- quinazolin-4(3H)-one Step1 Suzuki-Miyaura Coupling (with Arylboronic Acid) Start->Step1 Purification1 Purification (Chromatography) Step1->Purification1 Intermediate1 6-Aryl-2-chloro- quinazolin-4(3H)-one Analysis1 Characterization (NMR, MS) Intermediate1->Analysis1 Step2 Nucleophilic Aromatic Substitution (with Amine) Purification2 Purification (Recrystallization/ Chromatography) Step2->Purification2 Product 2-Amino-6-aryl- quinazolin-4(3H)-one Analysis2 Characterization & Purity Analysis Product->Analysis2 Purification1->Intermediate1 Purification2->Product Analysis1->Step2 Screening Biological Screening (e.g., EGFR Kinase Assay) Analysis2->Screening

References

Application Notes and Protocols for the Synthesis of 6-Bromo-quinazolinone Derivatives from a 2-Chloro Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents. Their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have established them as a "privileged scaffold" in medicinal chemistry.[1][2][3][4][5] The 6-bromo substitution on the quinazolinone ring, in particular, offers a versatile handle for further chemical modifications, enabling the development of potent and selective therapeutic candidates.

This document provides detailed protocols for the synthesis of 6-bromo-quinazolinone derivatives, with a focus on a synthetic strategy commencing from a 2,4-dichloro-6-bromoquinazoline precursor. This approach leverages the differential reactivity of the chloro substituents, allowing for selective nucleophilic substitution at the C4 position to construct the desired quinazolinone core.

Synthetic Strategy Overview

The synthesis of 6-bromo-quinazolinone derivatives from a 2-chloro precursor can be efficiently achieved through a two-step process starting from the corresponding 6-bromo-quinazolin-4(3H)-one. The key steps involve:

  • Chlorination: Conversion of the 6-bromo-quinazolin-4(3H)-one to the highly reactive 2,4-dichloro-6-bromoquinazoline intermediate.

  • Regioselective Nucleophilic Substitution: Selective reaction at the more labile C4 position of the dichloro intermediate with a nucleophile to introduce diversity, followed by hydrolysis to yield the final 6-bromo-quinazolinone derivative. The higher reactivity of the C4-chloro group is well-documented.[6][7]

This methodology allows for the introduction of various substituents at the 2-position, providing a modular approach to generate a library of compounds for structure-activity relationship (SAR) studies.

Data Presentation

Table 1: Reagents and Conditions for the Synthesis of 6-Bromo-2-phenyl-quinazolin-4(3H)-one
StepStarting MaterialReagents and SolventsReaction ConditionsProductYield (%)
15-Bromoanthranilic acidBenzoyl chloride, Pyridine (dry)Reflux, 4 hours6-Bromo-2-phenyl-3,1-benzoxazin-4-oneNot specified
26-Bromo-2-phenyl-3,1-benzoxazin-4-oneGlycine ethyl ester, Pyridine (dry)Reflux, 8 hoursEthyl [6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl]acetateNot specified

Note: The yields for these specific steps were not detailed in the cited literature but are generally high for these types of reactions.

Table 2: Synthesis of 6-bromo-4-chloro-2-(4-chloro-phenyl)-quinazoline
Starting MaterialReagentsReaction TimeConditionsYieldReference
4(3H)-Quinazolinone, 6-bromo-2-(4-chlorophenyl)-triethylamine; trichlorophosphate5 hReflux91%[8]

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2-phenyl-3,1-benzoxazin-4-one

This protocol is adapted from the general synthesis of 2-substituted benzoxazinones.[3]

Materials:

  • 5-Bromoanthranilic acid

  • Benzoyl chloride (freshly distilled)

  • Dry Pyridine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, dissolve 5-bromoanthranilic acid (0.1 mol) in an excess of freshly distilled benzoyl chloride.

  • Heat the mixture to reflux and maintain for 4 hours.

  • After cooling, distill off the excess benzoyl chloride under reduced pressure.

  • Wash the resulting solid residue with small portions of petroleum ether (60-80°C) to remove any remaining impurities.

  • Dry the product to obtain 6-bromo-2-phenyl-3,1-benzoxazin-4-one as a colorless crystalline solid.

Protocol 2: Synthesis of Ethyl [6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl]acetate

This protocol describes the conversion of the benzoxazinone to a quinazolinone derivative.[3]

Materials:

  • 6-Bromo-2-phenyl-1,3,4-benzoxazinone (from Protocol 1)

  • Glycine ethyl ester

  • Dry Pyridine

Procedure:

  • In a round-bottom flask, add 6-bromo-2-phenyl-1,3,4-benzoxazinone (0.01 mol) and glycine ethyl ester (0.01 mol).

  • Slowly add dry pyridine while shaking the flask.

  • Heat the mixture under reflux for 8 hours.

  • Distill off the excess pyridine under reduced pressure.

  • Pour the concentrated solution into a beaker containing crushed ice to precipitate the product.

  • Filter the solid under suction, wash with ice-cold water, and dry at 100°C.

  • Recrystallize the crude product from ethanol to yield pure ethyl [6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl]acetate.

Protocol 3: General Procedure for the Synthesis of 6-bromo-quinazolin-4(3H)-one Derivatives via a Dichloro Intermediate (Proposed)

This proposed protocol is based on the known reactivity of quinazolinones and dichloroquinazolines.

Step 3a: Synthesis of 2,4-dichloro-6-bromoquinazoline

Materials:

  • 6-bromo-quinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (catalyst)

Procedure:

  • In a fume hood, carefully add 6-bromo-quinazolin-4(3H)-one (10 mmol) to an excess of phosphorus oxychloride (e.g., 50 mL).

  • Add a catalytic amount of N,N-dimethylaniline (e.g., 0.5 mL).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-dichloro-6-bromoquinazoline.

Step 3b: Selective Hydrolysis to 2-chloro-6-bromo-quinazolin-4(3H)-one

Materials:

  • 2,4-dichloro-6-bromoquinazoline

  • Aqueous acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH)

  • Suitable solvent (e.g., dioxane or ethanol)

Procedure:

  • Dissolve the crude 2,4-dichloro-6-bromoquinazoline in a suitable solvent like dioxane.

  • Add an aqueous solution of acid or base. The C4-chloro is more susceptible to hydrolysis.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, neutralize the reaction mixture if necessary.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the 2-chloro-6-bromo-quinazolin-4(3H)-one.

  • Purify the product by column chromatography or recrystallization.

Visualizations

Synthetic Workflow

G cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Quinazolinone Ring Formation cluster_2 Step 3a: Chlorination (Proposed) cluster_3 Step 3b: Selective Hydrolysis (Proposed) A 5-Bromoanthranilic Acid B 6-Bromo-2-phenyl-3,1-benzoxazin-4-one A->B Benzoyl Chloride, Pyridine, Reflux C Ethyl [6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl]acetate B->C Glycine Ethyl Ester, Pyridine, Reflux D 6-Bromo-quinazolin-4(3H)-one E 2,4-Dichloro-6-bromoquinazoline D->E POCl3, Reflux F 2-Chloro-6-bromo-quinazolin-4(3H)-one E->F Aq. Acid/Base

Caption: Synthetic pathway for 6-bromo-quinazolinone derivatives.

EGFR Signaling Pathway Inhibition

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Quinazolinone 6-Bromo-quinazolinone Derivative Quinazolinone->Dimerization Inhibits PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by quinazolinone derivatives.

References

The Versatility of 6-Bromo-2-chloroquinazolin-4(3H)-one in Medicinal Chemistry: A Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its derivatives, 6-Bromo-2-chloroquinazolin-4(3H)-one has emerged as a critical building block for the synthesis of a diverse range of biologically active compounds. Its reactive halogenated sites at the 2 and 6 positions provide a versatile platform for structural modifications, enabling the development of potent and selective inhibitors for various drug targets. This document provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a particular focus on the development of kinase inhibitors for cancer therapy. Detailed protocols for the synthesis and biological evaluation of derivatives are also presented.

Key Applications in Drug Discovery

Derivatives of this compound have demonstrated significant therapeutic potential in several key areas:

  • Oncology: A primary focus of research has been the development of anticancer agents, particularly inhibitors of Epidermal Growth Factor Receptor (EGFR).[1] The quinazoline core is a favorable scaffold for EGFR inhibitors due to its affinity for the kinase's active site.[2] Several FDA-approved anticancer drugs, such as gefitinib, erlotinib, and lapatinib, are based on the quinazoline structure.[3] The presence of a halogen atom, such as bromine, at the 6-position of the quinazoline ring can enhance the anticancer effects.[3]

  • Kinase Inhibition: Beyond EGFR, the 6-bromo-quinazolinone scaffold has been utilized to develop inhibitors for other kinases, including cdc2-like kinases (Clk) and p21-activated kinase 4 (PAK4).[4][5]

  • Anti-inflammatory and Analgesic Activity: Certain derivatives have shown promising anti-inflammatory and analgesic properties.[6][7]

  • Antimicrobial Activity: The scaffold has also been explored for the development of new antibacterial and antifungal agents.[1][7][8]

Data Presentation: Biological Activity of 6-Bromo-quinazolinone Derivatives

The following table summarizes the biological activity of various derivatives synthesized from 6-bromo-quinazolinone precursors. This data highlights the scaffold's potential in generating potent kinase inhibitors and cytotoxic agents.

Compound ID/DescriptionTarget(s)IC50/ActivityCell Line(s)Reference
EGFR Inhibitors
6-bromo-2-(pyridin-3-yl)-4-(4-bromo-phenylethylidene-hydrazinyl) quinazolineEGFRwt46.1 nM-[2]
6-bromo-4-anilino-quinazoline with N-Boc glycine at position 6EGFR3.2 nMHepG2[2]
6-arylureido-4-anilinoquinazoline (Compound 7i)EGFR11.66 - 867.1 nM (range for series)A549, HT-29, MCF-7[9][10]
2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one (Compound 8b)EGFR-TK1.37 nM-[11]
Cytotoxic Agents
6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a)-15.85 ± 3.32 µMMCF-7[3]
6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a)-17.85 ± 0.92 µMSW480[3]
Other Kinase Inhibitors
6-arylquinazolin-4-amine (Compound 3)Clk4316 nM-[4]
4-aminoquinazoline-2-carboxamide (Compound 31)PAK4-A549[5]
Anti-inflammatory
6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one (2b, 2c)-39.45% and 40.10% inhibition of edema-[7]
Analgesic
6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one (Compound 2)-69.49% and 83.18% analgesia-[6]

Experimental Protocols

Synthesis of 6-Bromo-2-substituted-4(3H)-quinazolinones

A common synthetic route begins with the cyclization of 5-bromoanthranilic acid.[1]

Step 1: Synthesis of 6-bromo-2-methyl-3,1-benzoxazin-4-one A mixture of 5-bromoanthranilic acid and acetic anhydride is refluxed. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting solid is filtered, washed, and dried to yield the benzoxazinone intermediate.[1]

Step 2: Synthesis of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one The intermediate from Step 1 is then reacted with a substituted aniline in a suitable solvent, such as glacial acetic acid, and refluxed. After cooling, the mixture is poured into crushed ice, and the precipitated solid is filtered, washed with a dilute sodium bicarbonate solution, and then with water. The crude product is then recrystallized from an appropriate solvent to yield the final quinazolinone derivative.[7]

General Procedure for Synthesis of 4-Anilinoquinazoline Derivatives

Step 1: Chlorination of 6-bromo-quinazolin-4(3H)-one 6-bromo-quinazolin-4(3H)-one is refluxed with a mixture of phosphorus oxychloride and phosphorus pentachloride. After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then treated with a cold solution of sodium bicarbonate and extracted with an organic solvent. The organic layer is dried and concentrated to give 6-bromo-4-chloroquinazoline.

Step 2: Nucleophilic Aromatic Substitution The 6-bromo-4-chloroquinazoline is dissolved in a suitable solvent, such as isopropanol, and reacted with a substituted aniline at reflux temperature.[9][10] The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the resulting precipitate is collected by filtration, washed, and dried to afford the desired 4-anilinoquinazoline derivative.[9][10]

In Vitro Kinase Inhibition Assay (Example: EGFR)

The inhibitory activity of the synthesized compounds against EGFR can be determined using a variety of commercially available assay kits, often based on methods like FRET-based Z'-Lyte assay or luminescence-based assays that measure ATP depletion.

  • Preparation of Reagents: Prepare serial dilutions of the test compounds in DMSO. Prepare the kinase, substrate/peptide, and ATP solutions in the appropriate assay buffer.

  • Assay Procedure: In a 96-well plate, add the kinase and the test compound at various concentrations. Incubate for a predetermined time at room temperature. Initiate the kinase reaction by adding the ATP and substrate solution.

  • Detection: After incubation, stop the reaction and measure the signal (e.g., fluorescence or luminescence) according to the kit manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds can be evaluated against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., a known anticancer drug) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Quinazolinone 6-Bromo-Quinazolinone Derivative (Inhibitor) Quinazolinone->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: EGFR Signaling Pathway Inhibition.

Experimental Workflow

Experimental_Workflow Start This compound Synthesis Chemical Synthesis & Purification Start->Synthesis Characterization Structural Characterization (NMR, Mass Spec) Synthesis->Characterization Bio_Assay Biological Evaluation Characterization->Bio_Assay Kinase_Assay In Vitro Kinase Assay (e.g., EGFR) Bio_Assay->Kinase_Assay Cell_Assay Cell-Based Assay (e.g., MTT) Bio_Assay->Cell_Assay Data_Analysis Data Analysis (IC50 Determination) Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound

Caption: Drug Discovery Workflow.

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its utility in the synthesis of potent kinase inhibitors, particularly for EGFR, is well-documented and continues to be an active area of research. The adaptable nature of this starting material also allows for the exploration of other therapeutic areas, including anti-inflammatory, analgesic, and antimicrobial applications. The protocols and data presented herein provide a foundational resource for researchers aiming to leverage this powerful chemical entity in their drug discovery and development efforts.

References

Application Notes and Protocols: 6-Bromo-2-chloroquinazolin-4(3H)-one as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2-chloroquinazolin-4(3H)-one is a key heterocyclic building block extensively utilized in medicinal chemistry and drug discovery. Its unique structural features, possessing two reactive sites—a bromo substituent on the benzene ring and a chloro group at the 2-position of the quinazolinone core—allow for selective and sequential functionalization. This dual reactivity makes it an invaluable intermediate for the synthesis of a diverse array of biologically active molecules, particularly kinase inhibitors and other targeted therapeutics. The quinazolinone scaffold itself is a privileged structure, found in numerous natural products and FDA-approved drugs, exhibiting a broad spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the bromine atom at the 6-position is often leveraged to enhance the potency and modulate the pharmacokinetic profile of the final compounds.

Key Applications in Drug Discovery

The strategic positioning of the bromo and chloro substituents on the quinazolin-4(3H)-one scaffold enables a variety of chemical transformations, making it a versatile starting material for the synthesis of potent and selective inhibitors of various kinases and other therapeutic targets.

Synthesis of Kinase Inhibitors

The quinazolinone core is a well-established scaffold for the development of kinase inhibitors. The 2- and 6-positions of this compound can be functionalized to interact with key residues in the ATP-binding pocket of kinases. For instance, derivatives of the related 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one have shown significant cytotoxic activity against cancer cell lines, with some compounds exhibiting greater potency than the established EGFR inhibitor, Erlotinib, against the MCF-7 breast cancer cell line.[1]

Development of Anticancer Agents

Compounds derived from 6-bromo-substituted quinazolinones have demonstrated promising anticancer properties. The introduction of various substituents at the 2- and 3-positions can lead to compounds with potent activity against a range of cancer cell lines. For example, a series of 6-bromo-2-thio-substituted quinazolinone derivatives displayed significant cytotoxicity against MCF-7 and SW480 cancer cells.[1]

Preparation of Antimicrobial and Anti-inflammatory Agents

The quinazolinone scaffold is also a valuable pharmacophore for the development of antimicrobial and anti-inflammatory drugs. By modifying the 2- and 3-positions of the 6-bromo-quinazolinone core, novel compounds with significant antibacterial and anti-inflammatory activities have been synthesized.

Chemical Reactivity and Functionalization

The differential reactivity of the C-Br and C-Cl bonds in this compound allows for a range of selective chemical modifications.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: The C6-Br bond is more reactive towards palladium-catalyzed Suzuki-Miyaura coupling than the C2-Cl bond. This allows for the selective introduction of aryl or heteroaryl groups at the 6-position.

Buchwald-Hartwig Amination: The C6-Br bond can also undergo selective palladium-catalyzed amination, enabling the introduction of a variety of amino groups.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles such as amines, alcohols, and thiols. This reaction is typically performed after the functionalization of the 6-position.

Experimental Protocols

The following are generalized protocols for key reactions involving this compound, based on procedures for structurally related compounds. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C6-Position

This protocol describes the palladium-catalyzed coupling of an arylboronic acid to the 6-position of a bromo-chloro quinazolinone derivative.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 - 3.0 eq)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

DOT Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow A Combine Reactants: This compound Arylboronic acid Pd Catalyst, Base B Inert Atmosphere (N2 or Ar) A->B 1. C Add Degassed Solvent B->C 2. D Heat and Stir (80-100 °C, 4-24h) C->D 3. E Reaction Monitoring (TLC/LC-MS) D->E 4. F Work-up: Extraction and Washing E->F 5. G Purification: Column Chromatography F->G 6. H Product: 6-Aryl-2-chloroquinazolin-4(3H)-one G->H 7.

Suzuki-Miyaura Coupling Experimental Workflow
Protocol 2: General Procedure for Buchwald-Hartwig Amination at the C6-Position

This protocol outlines the palladium-catalyzed amination at the 6-position of a bromo-chloro quinazolinone derivative.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Ligand (e.g., Xantphos, BINAP, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, NaOtBu, 1.5 - 2.0 eq)

  • Solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry reaction flask, combine the palladium catalyst and the ligand in the solvent.

  • Add the base, this compound, and the amine.

  • De-gas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

DOT Diagram: Buchwald-Hartwig Amination Signaling Pathway

Buchwald_Hartwig_Pathway cluster_reactants Reactants cluster_catalyst Catalytic System Quinazolinone 6-Bromo-2-chloro- quinazolin-4(3H)-one Reaction Buchwald-Hartwig Amination Quinazolinone->Reaction Amine R₂NH Amine->Reaction Pd_catalyst Pd₂(dba)₃ Pd_catalyst->Reaction Ligand Xantphos Ligand->Reaction Base Cs₂CO₃ Base->Reaction Product 6-(Amino)-2-chloro- quinazolin-4(3H)-one Reaction->Product

Buchwald-Hartwig Amination Reaction Components
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution at the C2-Position

This protocol details the substitution of the chloro group at the 2-position with an amine nucleophile. This reaction is typically performed on a 6-functionalized quinazolinone.

Materials:

  • 6-Substituted-2-chloroquinazolin-4(3H)-one (1.0 eq)

  • Amine nucleophile (2.0 - 5.0 eq)

  • Solvent (e.g., Ethanol, Isopropanol, DMF)

  • Optional: Base (e.g., Et₃N, DIPEA)

Procedure:

  • Dissolve the 6-substituted-2-chloroquinazolin-4(3H)-one in the chosen solvent in a reaction flask.

  • Add the amine nucleophile (and base, if required).

  • Heat the reaction mixture to reflux (or 80-120 °C) and stir for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following tables summarize quantitative data from the literature for reactions and biological activities of compounds derived from 6-bromo-quinazolinone intermediates.

Table 1: Reaction Yields for Derivatives of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one [1]

CompoundR-Group (at 2-thio position)Yield (%)
8a -CH₂CH₂CH₃92.3
8b -CH₂CH(CH₃)₂85.7
8c -CH₂-Ph81.9
8d -CH₂-(3-Me-Ph)75.4
8e -CH₂-(4-Me-Ph)78.2
8f -CH₂-(4-F-Ph)68.5
8g -CH₂-(4-Cl-Ph)72.1
8h -CH₂-(4-Br-Ph)70.9

Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of 6-Bromo-2-thio-substituted Quinazolinone Derivatives [1]

CompoundMCF-7SW480MRC-5 (Normal Cell Line)
8a 15.85 ± 3.3217.85 ± 0.9284.20 ± 1.72
8c 45.34 ± 4.1555.14 ± 3.54> 100
8e 35.14 ± 6.8763.15 ± 1.63> 100
Erlotinib 9.9 ± 0.14--
Cisplatin 10.3 ± 0.912.1 ± 1.31.8 ± 0.1
Doxorubicin 0.09 ± 0.010.11 ± 0.020.08 ± 0.01

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of diverse heterocyclic compounds with significant therapeutic potential. The ability to selectively functionalize the 2- and 6-positions through a variety of robust chemical transformations provides medicinal chemists with a powerful tool for the design and development of novel drug candidates, particularly in the area of oncology. The provided protocols and data serve as a guide for researchers to explore the rich chemistry of this important scaffold.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 6-Bromo-2-chloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-Bromo-2-chloroquinazolin-4(3H)-one is a key heterocyclic scaffold extensively utilized in medicinal chemistry and drug discovery. Its structure features two primary reactive sites amenable to nucleophilic substitution: the highly electrophilic C2 position, activated by the adjacent nitrogen atoms and the carbonyl group, and the C6 position bearing a bromine atom, which is ideal for transition metal-catalyzed cross-coupling reactions. This dual reactivity allows for the synthesis of a diverse library of disubstituted quinazolinone derivatives. These derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4][5] This document provides detailed protocols for key nucleophilic substitution reactions involving this versatile building block.

Part 1: Nucleophilic Aromatic Substitution at the C2 Position

The chlorine atom at the C2 position of the quinazolinone ring is highly susceptible to displacement by a variety of nucleophiles. This reaction typically proceeds under mild conditions and provides a straightforward route to 2-substituted-6-bromoquinazolin-4(3H)-ones.

Reaction with N-Nucleophiles (Amines and Hydrazines)

The substitution of the C2-chloro group with primary or secondary amines is one of the most common modifications of this scaffold, leading to the formation of 2-amino-6-bromoquinazolin-4(3H)-one derivatives. Similarly, hydrazine can be used to introduce a hydrazinyl group, a versatile handle for further functionalization.

General Reaction Scheme:

  • This compound + R¹R²NH → 6-Bromo-2-(N-R¹,R²)-quinazolin-4(3H)-one + HCl

Table 1: Examples of C2-Amination Reactions

Nucleophile (R¹R²NH) Solvent Base Temperature (°C) Time (h) Yield (%) Reference
Substituted Anilines Refluxing Acetic Acid - Reflux N/A Good [1]
Hydrazine Hydrate N/A - 120-130 3 75 [6][7]
Various Amines Acetic Acid - Reflux N/A High [8]

| N-Methylanilines | THF/H₂O | N/A | 100-120 (Microwave) | 0.17 - 1 | 70-84 |[9] |

Experimental Protocol 1: Synthesis of 2-Anilino-6-bromoquinazolin-4(3H)-one

Materials:

  • This compound

  • Aniline (or substituted aniline)

  • Isopropanol (or other suitable high-boiling solvent like DMF or NMP)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of this compound (1.0 eq) in isopropanol (0.1 M), add the desired aniline (1.2 eq) and a base such as triethylamine (2.0 eq).

  • Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. A precipitate may form.

  • If a solid precipitates, filter the mixture, wash the solid with cold isopropanol, and dry under vacuum to obtain the crude product.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between dichloromethane (DCM) and saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (using an ethyl acetate/hexanes gradient) to yield the pure 2-anilino-6-bromoquinazolin-4(3H)-one derivative.

Reaction with S-Nucleophiles (Thiols)

Reaction with thiols or thiophenols introduces a thioether linkage at the C2 position, yielding 6-bromo-2-(aryl/alkylthio)quinazolin-4(3H)-one derivatives. These reactions are often carried out in the presence of a base to generate the more nucleophilic thiolate anion.

General Reaction Scheme:

  • This compound + R-SH + Base → 6-Bromo-2-(S-R)-quinazolin-4(3H)-one + Base·HCl

Table 2: Examples of C2-Thiolation Reactions

Nucleophile (R-SH) Solvent Base Temperature (°C) Time (h) Yield (%) Reference
Substituted Benzyl Bromides* DMF K₂CO₃ Room Temp N/A High [5]
Thiophenol DMF K₂CO₃ Room Temp 1-2 >90 [10]
Aliphatic Thiols Acetonitrile Cs₂CO₃ 50 3-5 Good-High General Protocol

Note: This reference describes the alkylation of a 2-mercapto-quinazolinone, which is mechanistically related to the reaction of a 2-chloro-quinazolinone with a thiolate.

Experimental Protocol 2: Synthesis of 6-Bromo-2-(phenylthio)quinazolin-4(3H)-one

Materials:

  • This compound

  • Thiophenol

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF (0.2 M) in a round-bottom flask.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add thiophenol (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with water and then brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography (ethyl acetate/hexanes) or recrystallization from ethanol to afford the desired product.

Part 2: Palladium-Catalyzed Cross-Coupling at the C6 Position

The C6-bromo position serves as a handle for forming new carbon-carbon or carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. This allows for extensive diversification of the quinazolinone core after the C2 position has been functionalized.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples the C6-bromo position with an aryl or vinyl boronic acid (or ester) to form a new C-C bond, yielding biaryl or styrenyl quinazolinone derivatives.[11]

General Reaction Scheme:

  • R-Substituted-6-bromoquinazolin-4(3H)-one + R'-B(OH)₂ + Base → R-Substituted-6-(R')-quinazolin-4(3H)-one

Table 3: Representative Conditions for Suzuki-Miyaura Coupling

Aryl Halide Boronic Acid Catalyst Ligand Base Solvent Temp (°C) Yield (%) Reference
6-Bromo-quinazoline Phenylboronic acid Pd(PPh₃)₄ - Na₂CO₃ Toluene/MeOH 80 82 [12]

| Aryl Bromide | Various | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Good-High | General Protocol |

Experimental Protocol 3: Suzuki-Miyaura Coupling of a 6-Bromoquinazolinone Derivative

Materials:

  • 2-Substituted-6-bromoquinazolin-4(3H)-one

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or other suitable phosphine ligand

  • Potassium phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane and Water (or Toluene/Water)

  • Ethyl acetate

  • Celite

Procedure:

  • In a reaction vessel, combine the 2-substituted-6-bromoquinazolin-4(3H)-one (1.0 eq), the arylboronic acid (1.5 eq), and the base (e.g., K₃PO₄, 3.0 eq).

  • Add the catalyst, Pd(OAc)₂ (0.05 eq), and the ligand, SPhos (0.10 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add degassed solvents (e.g., 1,4-dioxane and water in a 4:1 ratio, 0.1 M).

  • Heat the reaction mixture to 80-100°C and stir vigorously until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-16 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 6-aryl-quinazolinone derivative.

Sonogashira Coupling

The Sonogashira coupling reaction is used to form a C-C bond between the C6-bromo position and a terminal alkyne, producing 6-alkynyl quinazolinone derivatives.[13][14][15] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.

General Reaction Scheme:

  • R-Substituted-6-bromoquinazolin-4(3H)-one + R'-C≡CH → R-Substituted-6-(C≡C-R')-quinazolin-4(3H)-one

Table 4: Representative Conditions for Sonogashira Coupling

Aryl Halide Alkyne Pd Catalyst Cu Co-catalyst Base Solvent Temp (°C) Yield (%) Reference
Bromo-heterocycle Phenylacetylene PdCl₂(PPh₃)₂ CuI Et₃N Toluene Room Temp Good [12]

| Bromo-cyanopyridine | Various | Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp | Good |[16] |

Experimental Protocol 4: Sonogashira Coupling of a 6-Bromoquinazolinone Derivative

Materials:

  • 2-Substituted-6-bromoquinazolin-4(3H)-one

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Ethyl acetate

  • Saturated ammonium chloride solution

Procedure:

  • To a dried reaction flask, add the 2-substituted-6-bromoquinazolin-4(3H)-one (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

  • Add anhydrous THF (or DMF) and triethylamine (3.0 eq). The solvent should be degassed prior to use.

  • Add the terminal alkyne (1.2 eq) to the mixture via syringe.

  • Stir the reaction at room temperature (or heat gently to 40-50°C if the reaction is sluggish) and monitor by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through Celite to remove catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of NH₄Cl to remove the copper catalyst, followed by a wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the pure 6-alkynyl-quinazolinone product.

Visualizations

G cluster_start Starting Material cluster_c2 C2 Nucleophilic Substitution cluster_c6 C6 Cross-Coupling cluster_diversified Diversified Products start This compound c2_amine 2-Amino Derivatives start->c2_amine R¹R²NH c2_thiol 2-Thioether Derivatives start->c2_thiol RSH, Base c6_suzuki 6-Aryl/Vinyl Derivatives c2_amine->c6_suzuki R'-B(OH)₂, Pd Cat. c6_sono 6-Alkynyl Derivatives c2_amine->c6_sono R'-C≡CH, Pd/Cu Cat. c2_thiol->c6_suzuki R'-B(OH)₂, Pd Cat. c2_thiol->c6_sono R'-C≡CH, Pd/Cu Cat. final_prod Disubstituted Quinazolinones (e.g., 2-Amino-6-aryl) c6_suzuki->final_prod c6_sono->final_prod

Caption: Synthetic pathways for the diversification of this compound.

workflow prep Prepare Reactants & Solvents setup Set up Inert Atmosphere Reaction prep->setup add_reagents Add Quinazolinone, Nucleophile/Coupling Partner, Base setup->add_reagents add_catalyst Add Catalyst & Ligand add_reagents->add_catalyst reaction Heat & Stir (Monitor by TLC/LC-MS) add_catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize

Caption: General experimental workflow for nucleophilic substitution and cross-coupling reactions.

References

Application Note: Protocols for the Versatile Synthesis of Novel Derivatives from 6-Bromo-2-chloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors.[1][2] 6-Bromo-2-chloroquinazolin-4(3H)-one is a particularly valuable starting material, offering two distinct and orthogonally reactive sites for functionalization. The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the C6 position is ideal for palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the systematic and diverse synthesis of novel derivatives, particularly in the development of targeted therapies against enzymes like the Epidermal Growth Factor Receptor (EGFR).[1][3][4] This document provides detailed protocols and synthetic strategies for the derivatization of this versatile scaffold.

Synthetic Strategies & Experimental Protocols

The derivatization of this compound can be efficiently achieved through three primary pathways: Nucleophilic Aromatic Substitution (SNAr) at the C2 position, Suzuki-Miyaura coupling at the C6 position, and Buchwald-Hartwig amination at the C6 position. The inherent difference in reactivity between the C-Cl and C-Br bonds allows for selective functionalization.[5] The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, enabling selective modification at the C6 position while leaving the C2-chloro group intact for subsequent nucleophilic substitution.[5][6]

G start This compound sub_c2 C2-Substituted Derivative start->sub_c2  Nucleophilic Aromatic  Substitution (SNAr)  R-NH2, Heat sub_c6_suzuki C6-Aryl Derivative (Suzuki Coupling) start->sub_c6_suzuki  Pd Catalyst, Base  Ar-B(OH)2 sub_c6_buchwald C6-Amino Derivative (Buchwald-Hartwig) start->sub_c6_buchwald  Pd Catalyst, Base  R1R2NH, Ligand

Caption: General synthetic workflow for derivatizing this compound.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

This protocol describes the substitution of the C2-chloro group with an amine. The reaction proceeds via an addition-elimination mechanism, facilitated by the electron-withdrawing nature of the quinazolinone core.[7][8]

Materials:

  • This compound (1.0 equiv)

  • Substituted Aniline or Aliphatic Amine (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, optional, as acid scavenger)

  • 2-Propanol or N,N-Dimethylformamide (DMF)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv) and the chosen amine (1.2 equiv).

  • Add 2-Propanol or DMF to achieve a substrate concentration of approximately 0.1 M.

  • If the amine salt is used or if the amine is not a strong base, add DIPEA (2.0 equiv).

  • Fit the flask with a condenser and heat the mixture to 80-100 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.

  • If the product remains in solution, pour the mixture into ice-water to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water and a non-polar solvent (e.g., hexane or diethyl ether) to remove impurities.

  • Dry the product under vacuum. If necessary, purify further by recrystallization or column chromatography.

Protocol 2: Selective Suzuki-Miyaura C-C Coupling at the C6-Position

This protocol allows for the formation of a new carbon-carbon bond at the C6-bromo position, leveraging the higher reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed reactions.[5][9]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-10 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0-3.0 equiv)

  • Solvent mixture: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Schlenk flask or sealed tube, condenser, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Add Na₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and degassed water (4:1 ratio) via syringe.[5]

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.[5]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).[5]

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[5]

Protocol 3: Selective Buchwald-Hartwig C-N Coupling at the C6-Position

This protocol facilitates the formation of a carbon-nitrogen bond at the C6 position, providing access to a wide range of N-aryl and N-alkyl derivatives.[10][11]

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2-3 mol%)

  • Xantphos or XPhos (4-6 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 equiv)

  • Anhydrous, degassed Toluene or Dioxane

  • Schlenk tube or sealed vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand (e.g., Xantphos), and NaOtBu to an oven-dried Schlenk tube.[10]

  • Add this compound and the desired amine.[10]

  • Add anhydrous, degassed toluene via syringe.[10]

  • Seal the tube and heat the reaction mixture to 90-110 °C.[10]

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[10]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.[10]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[10]

Data Summary

The following table summarizes typical reaction conditions for the synthesis of derivatives from this compound based on the protocols described.

Reaction TypeReagentsCatalyst / LigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
SNAr (C2) Aniline DerivativeNoneDIPEA (optional)2-Propanol80-1004-1270-95
Suzuki (C6) Arylboronic AcidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O80-904-1265-90
Buchwald (C6) Secondary AminePd₂(dba)₃ / XantphosNaOtBuToluene90-11012-2460-85

Note: Yields are estimates and highly dependent on the specific substrates used.

Application in Drug Discovery: Targeting the EGFR Signaling Pathway

Quinazolinone derivatives are renowned as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[1][3] Abnormal EGFR signaling promotes uncontrolled cell growth.[3] The synthetic protocols described here are directly applicable to the creation of novel EGFR inhibitors. The C2 position is often functionalized with small aniline derivatives to interact with the hinge region of the ATP-binding pocket, while the C6 position can be modified to improve solubility, selectivity, and potency.

cluster_membrane Cell Membrane cluster_cyto Cytoplasm EGFR EGFR Monomer EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization EGFR_dimer->EGFR_dimer Autophosphorylation RAS RAS EGFR_dimer->RAS PI3K PI3K EGFR_dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK proliferation Cell Proliferation, Survival, Angiogenesis ERK->proliferation AKT AKT PI3K->AKT AKT->proliferation EGF EGF (Ligand) EGF->EGFR Binding

Caption: Simplified EGFR signaling pathway targeted by quinazolinone inhibitors.

References

Application Notes and Protocols for the Amination of 6-bromo-2-chloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-amino-6-bromoquinazolin-4(3H)-one derivatives, a scaffold of significant interest in medicinal chemistry due to its potential as an anticancer agent, particularly as an Epidermal Growth Factor Receptor (EGFR) inhibitor.[1][2] The protocols cover the synthesis of the starting material, 6-bromo-2-chloroquinazolin-4(3H)-one, and its subsequent amination via Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig cross-coupling reactions.

Overview and Applications

Quinazolinone derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4] The 6-bromo-2-aminoquinazolin-4(3H)-one core is a key pharmacophore in the development of targeted cancer therapies. These compounds often function as inhibitors of protein kinases, such as EGFR, which are crucial regulators of cell growth and proliferation.[1][2] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for drug development. The amination of this compound allows for the introduction of diverse chemical functionalities at the 2-position, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for EGFR and other therapeutic targets.

Synthesis of Starting Material: this compound

The synthesis of the key intermediate, this compound, can be achieved in a two-step sequence starting from 5-bromoanthranilic acid.

Experimental Protocol: Synthesis of 6-bromoquinazoline-2,4(1H,3H)-dione

A mixture of 5-bromoanthranilic acid and urea is heated to produce 6-bromoquinazoline-2,4(1H,3H)-dione.[5]

Materials:

  • 5-bromoanthranilic acid

  • Urea

  • Round-bottom flask

  • Heating mantle with stirrer

  • Condenser

Procedure:

  • Combine 5-bromoanthranilic acid (1 equivalent) and urea (5-10 equivalents) in a round-bottom flask.

  • Heat the mixture at 150-180 °C for 4-6 hours with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the solidified mass and stir to break up the solid.

  • Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry to afford 6-bromoquinazoline-2,4(1H,3H)-dione.

Experimental Protocol: Synthesis of this compound

The 6-bromoquinazoline-2,4(1H,3H)-dione is then chlorinated using phosphorus oxychloride to yield the desired this compound.[5]

Materials:

  • 6-bromoquinazoline-2,4(1H,3H)-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask

  • Reflux condenser with a gas trap

  • Heating mantle with stirrer

Procedure:

  • In a well-ventilated fume hood, carefully add 6-bromoquinazoline-2,4(1H,3H)-dione (1 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents).

  • Add a catalytic amount of DMF.

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the product under vacuum to yield this compound.

Amination of this compound

The chlorine atom at the 2-position of this compound is susceptible to nucleophilic displacement by primary and secondary amines. Two common and effective methods for this transformation are Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

This method is generally effective for a range of amines and proceeds by the direct displacement of the chloride.

A solution of this compound and an amine are heated in a suitable solvent.[5]

Materials:

  • This compound

  • Primary or secondary amine (aliphatic or aromatic)

  • Solvent (e.g., DMF, DMSO, n-butanol)

  • Base (optional, e.g., triethylamine, diisopropylethylamine)

  • Round-bottom flask

  • Heating mantle with stirrer

  • Condenser

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the amine (1.1-1.5 equivalents). If the amine salt is used, add a non-nucleophilic base (1.5-2.0 equivalents).

  • Heat the reaction mixture at 80-120 °C for 4-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Method 2: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is particularly useful for less reactive amines or when milder reaction conditions are required.[6][7]

A mixture of this compound, an amine, a palladium catalyst, a phosphine ligand, and a base are heated in an inert solvent.[8]

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XantPhos, DavePhos)

  • Base (e.g., NaOt-Bu, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (1-5 mol%), phosphine ligand (1.2-6 mol%), and base (1.5-2.0 equivalents).

  • Add this compound (1 equivalent) and the amine (1.1-1.5 equivalents).

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the mixture at 80-110 °C for 8-24 hours with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Data Presentation

The following table summarizes representative reaction conditions and yields for the amination of 2-chloroquinazolin-4-one derivatives. Note that yields for the specific this compound substrate may vary.

Amine NucleophileMethodCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
AnilineSNAr--DMF851670-90[5]
3,5-DichloroanilineSNAr--DMF851685[5]
MorpholineBuchwald-HartwigPd(OAc)₂/XantPhosNaOt-BuDioxane1001260-80[8]
BenzylamineSNAr-Et₃Nn-Butanol100875-90
PiperidineSNAr-K₂CO₃DMSO901270-85
p-ToluidineBuchwald-HartwigPd₂(dba)₃/DavePhosCs₂CO₃Toluene1101865-85[8]

Visualizations

Experimental Workflow

G General Workflow for the Synthesis of 2-Amino-6-bromoquinazolin-4(3H)-ones cluster_0 Synthesis of Starting Material cluster_1 Amination Reaction cluster_2 SNAr cluster_4 Purification A 5-Bromoanthranilic Acid B 6-Bromoquinazoline-2,4(1H,3H)-dione A->B Urea, 150-180°C C This compound B->C POCl3, reflux E 2-Amino-6-bromoquinazolin-4(3H)-one C->E Solvent (e.g., DMF) Heat (80-120°C) C->E Pd Catalyst, Ligand, Base Solvent (e.g., Toluene) Heat (80-110°C) D Amine (R-NH2) D->E F Crude Product E->F G Purified Product F->G Recrystallization or Column Chromatography

Caption: General workflow for the synthesis of 2-amino-6-bromoquinazolin-4(3H)-ones.

EGFR Signaling Pathway

EGFR_Pathway Simplified EGFR Signaling Pathway and Inhibition EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 2-Amino-6-bromo- quinazolin-4(3H)-one Derivative Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by 2-amino-6-bromoquinazolin-4(3H)-one derivatives.

References

Application Notes and Protocols: 6-Bromo-2-chloroquinazolin-4(3H)-one as a Versatile Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of a bromine atom at the 6-position and a chlorine atom at the 2-position of the quinazolin-4(3H)-one core creates a highly versatile scaffold for drug design. This functionalization provides two reactive sites for further chemical modification, allowing for the generation of diverse compound libraries with a wide range of pharmacological activities. Notably, derivatives of this scaffold have shown significant promise as anticancer agents, often by targeting key signaling pathways involved in cell proliferation and survival.

These application notes provide a comprehensive overview of the use of 6-Bromo-2-chloroquinazolin-4(3H)-one in drug discovery, with a focus on its application in the development of kinase inhibitors for cancer therapy. Detailed protocols for synthesis and biological evaluation are provided to facilitate further research and development in this area.

Data Presentation: Anticancer Activity of 6-Bromo-quinazolin-4(3H)-one Derivatives

The following tables summarize the in vitro cytotoxic activity of various derivatives synthesized from the 6-bromo-quinazolin-4(3H)-one scaffold against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxic Activity of 2-thio-substituted 6-Bromo-3-phenylquinazolin-4(3H)-one Derivatives [1][2][3]

Compound IDR Group (Substitution at 2-position)IC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. SW480 (Colon Cancer)
8an-butyl15.85 ± 3.3217.85 ± 0.92
8bn-pentyl21.15 ± 4.1732.14 ± 3.18
8cbenzyl72.14 ± 2.1481.12 ± 4.15
8d3-methylbenzyl59.15 ± 5.7372.45 ± 2.90
8e4-methylbenzyl35.14 ± 6.8763.15 ± 1.63
Erlotinib->100Not Reported
Cisplatin-Not ReportedNot Reported
Doxorubicin-Not ReportedNot Reported

Table 2: Cytotoxic Activity of other 6-Bromo-quinazolin-4(3H)-one Derivatives against Various Cancer Cell Lines [4][5]

Compound IDCell LineIC50 (µM)
5aMGC-803Active
5fMGC-803Active
XIIIbMCF-71.7 µg/mL
IXMCF-71.8 µg/mL
XIVdMCF-71.83 µg/mL

Experimental Protocols

Protocol 1: General Synthesis of 6-Bromo-2-substituted-quinazolin-4(3H)-ones

This protocol describes a general method for the synthesis of 6-bromo-2-substituted-quinazolin-4(3H)-one derivatives, starting from 5-bromoanthranilic acid.

Materials:

  • 5-bromoanthranilic acid

  • Appropriate acyl chloride or anhydride (e.g., acetic anhydride, benzoyl chloride)

  • Substituted anilines or other primary amines

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Synthesis of 6-bromo-2-substituted-3,1-benzoxazin-4-one:

    • Dissolve 5-bromoanthranilic acid (1 equivalent) in an excess of the appropriate acyl chloride or anhydride.

    • Reflux the mixture for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Remove the excess acylating agent under reduced pressure.

    • Wash the resulting solid with a non-polar solvent (e.g., petroleum ether) to remove impurities.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 6-bromo-2-substituted-3,1-benzoxazin-4-one intermediate.

  • Synthesis of 6-bromo-2-substituted-3-aryl-quinazolin-4(3H)-one:

    • Dissolve the 6-bromo-2-substituted-3,1-benzoxazin-4-one intermediate (1 equivalent) and the desired substituted aniline (1 equivalent) in glacial acetic acid.

    • Reflux the mixture for 5-6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and pour it onto crushed ice with constant stirring.

    • Collect the precipitated solid by filtration and wash thoroughly with water.

    • Dry the solid and recrystallize from a suitable solvent (e.g., ethanol) to yield the final 6-bromo-2-substituted-3-aryl-quinazolin-4(3H)-one derivative.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the procedure for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, SW480)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well microtiter plates

  • Synthesized compounds dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell concentration using a hemocytometer.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized compounds and control drugs (e.g., Erlotinib, Doxorubicin) in culture medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5%.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plates for another 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution to each well.

    • Incubate the plates for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plates on an orbital shaker for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizations

Signaling Pathways

// Nodes EGF [label="EGF", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2_SOS [label="Grb2/SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Quinazolinone [label="6-Bromo-quinazolin-4(3H)-one\nDerivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges EGF -> EGFR [arrowhead=vee, color="#5F6368"]; EGFR -> Grb2_SOS [arrowhead=vee, color="#5F6368"]; EGFR -> PI3K [arrowhead=vee, color="#5F6368"]; Grb2_SOS -> Ras [arrowhead=vee, color="#5F6368"]; Ras -> Raf [arrowhead=vee, color="#5F6368"]; PI3K -> AKT [arrowhead=vee, color="#5F6368"]; Raf -> MEK [arrowhead=vee, color="#5F6368"]; MEK -> ERK [arrowhead=vee, color="#5F6368"]; ERK -> Proliferation [arrowhead=vee, color="#5F6368"]; AKT -> mTOR [arrowhead=vee, color="#5F6368"]; mTOR -> Proliferation [arrowhead=vee, color="#5F6368"]; Quinazolinone -> EGFR [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; }

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of 6-bromo-quinazolin-4(3H)-one derivatives.

// Nodes RTK [label="Receptor Tyrosine Kinase\n(e.g., EGFR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; CellGrowth [label="Cell Growth &\nProtein Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Quinazolinone [label="6-Bromo-quinazolin-4(3H)-one\nDerivative (Potential Inhibitor)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [arrowhead=vee, color="#5F6368"]; PI3K -> PIP3 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", arrowhead=vee, color="#5F6368"]; PIP2 -> PIP3 [style=invis]; PIP3 -> AKT [arrowhead=vee, color="#5F6368"]; AKT -> mTORC1 [arrowhead=vee, color="#5F6368"]; mTORC1 -> CellGrowth [arrowhead=vee, color="#5F6368"]; Quinazolinone -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; Quinazolinone -> AKT [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; Quinazolinone -> mTORC1 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; }

Figure 2: The PI3K/AKT/mTOR signaling pathway, a potential target for quinazoline derivatives.

Experimental and Logical Workflows

// Nodes Scaffold [label="this compound\nScaffold", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Library [label="Design & Synthesize\nDerivative Library\n(R1 and R2 modifications)", fillcolor="#F1F3F4", fontcolor="#202124"]; Screening [label="In Vitro Screening\n(e.g., MTT Assay against\ncancer cell lines)", fillcolor="#FBBC05", fontcolor="#202124"]; Hit [label="Hit Identification\n(Active Compounds)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SAR [label="Structure-Activity\nRelationship (SAR) Studies", fillcolor="#F1F3F4", fontcolor="#202124"]; Lead [label="Lead Optimization\n(Improve potency, selectivity,\nADME properties)", fillcolor="#FBBC05", fontcolor="#202124"]; Preclinical [label="Preclinical Studies\n(In vivo models)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Candidate [label="Drug Candidate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Scaffold -> Library [arrowhead=vee, color="#5F6368"]; Library -> Screening [arrowhead=vee, color="#5F6368"]; Screening -> Hit [arrowhead=vee, color="#5F6368"]; Hit -> SAR [arrowhead=vee, color="#5F6368"]; SAR -> Library [arrowhead=vee, color="#5F6368", style=dashed, constraint=false]; SAR -> Lead [arrowhead=vee, color="#5F6368"]; Lead -> Preclinical [arrowhead=vee, color="#5F6368"]; Preclinical -> Candidate [arrowhead=vee, color="#5F6368"]; }

Figure 3: Drug design and development workflow using the this compound scaffold.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2-chloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The functionalization of this heterocyclic system through carbon-carbon bond-forming reactions is a key strategy in the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl compounds and is particularly well-suited for the modification of the quinazolinone core.

This document provides detailed application notes and a generalized protocol for the selective Suzuki coupling reaction at the C6-bromo position of 6-Bromo-2-chloroquinazolin-4(3H)-one. The presence of two distinct halogen atoms allows for regioselective functionalization. Under typical palladium-catalyzed Suzuki conditions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond, enabling the selective introduction of various aryl and heteroaryl substituents at the 6-position. This selective arylation provides a valuable platform for structure-activity relationship (SAR) studies in drug discovery programs. The resulting 6-aryl-2-chloroquinazolin-4(3H)-one derivatives are key intermediates that can be further modified at the 2-position to generate diverse libraries of potential drug candidates.

Reaction Principle and Selectivity

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organohalide. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

In the case of this compound, the oxidative addition of the palladium(0) catalyst to the C-Br bond is much more facile than to the C-Cl bond. This difference in reactivity allows for the selective formation of the C6-aryl bond while leaving the C2-chloro substituent intact for subsequent chemical transformations.

Experimental Protocols

The following is a generalized protocol for the Suzuki coupling of this compound with various arylboronic acids, based on established procedures for similar substrates. Optimization of reaction conditions may be necessary for specific arylboronic acids.

Materials and Equipment:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water (4:1), toluene, DME)

  • Schlenk flask or microwave reaction vial

  • Magnetic stirrer and heating plate or microwave reactor

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask or microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Conventional Heating: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-24 hours.

  • Microwave Irradiation: If using a microwave reactor, heat the sealed vial to a temperature between 100-140 °C for 20-60 minutes.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-2-chloroquinazolin-4(3H)-one.

Data Presentation

The following table summarizes representative yields for the Suzuki coupling of 6-halo-quinazolinone derivatives with various arylboronic acids, based on data from analogous systems. These yields are indicative and may vary depending on the specific reaction conditions and the electronic and steric properties of the arylboronic acid.

EntryArylboronic AcidProductRepresentative Yield (%)
1Phenylboronic acid2-Chloro-6-phenylquinazolin-4(3H)-one85-95
24-Methoxyphenylboronic acid2-Chloro-6-(4-methoxyphenyl)quinazolin-4(3H)-one80-92
34-Fluorophenylboronic acid2-Chloro-6-(4-fluorophenyl)quinazolin-4(3H)-one75-88
43-Chlorophenylboronic acid2-Chloro-6-(3-chlorophenyl)quinazolin-4(3H)-one70-85
54-(Trifluoromethyl)phenylboronic acid2-Chloro-6-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one65-80
6Thiophene-2-boronic acid2-Chloro-6-(thiophen-2-yl)quinazolin-4(3H)-one70-85
7Pyridine-3-boronic acid2-Chloro-6-(pyridin-3-yl)quinazolin-4(3H)-one60-75

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L₂ ArPd(II)(X)L2 Ar-Pd(II)(X)L₂ Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition ArPd(II)(Ar')L2 Ar-Pd(II)-Ar'L₂ ArPd(II)(X)L2->ArPd(II)(Ar')L2 Transmetalation ArPd(II)(Ar')L2->Pd(0)L2 Reductive Elimination ArAr 6-Aryl-2-chloroquinazolin-4(3H)-one (Ar-Ar') ArPd(II)(Ar')L2->ArAr ArX This compound (Ar-X) ArX->ArPd(II)(X)L2 ArBOH2 Arylboronic Acid (Ar'-B(OH)₂) ArBOH2->ArPd(II)(Ar')L2 Base Base (e.g., K₂CO₃) Base->ArPd(II)(Ar')L2 Activates Boronic Acid

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic acid, Pd Catalyst, Base B Evacuate and backfill with inert gas (3x) A->B C Add degassed solvent B->C D Heat with stirring (Conventional or Microwave) C->D E Monitor progress (TLC or LC-MS) D->E F Cool to room temperature E->F G Dilute with EtOAc and Water F->G H Separate layers and extract aqueous phase G->H I Combine organic layers, wash, dry, and concentrate H->I J Purify by column chromatography I->J K Characterize final product J->K

Caption: Step-by-step experimental workflow for the Suzuki coupling reaction.

One-Pot Synthesis of Quinazolinone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinazolinone and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological and pharmacological activities.[1][2] These activities include analgesic, anti-inflammatory, antibacterial, anticonvulsant, antifungal, and antitumor properties.[1][2] Notably, some quinazolinone-based compounds have been successfully developed into therapeutic agents, such as Zydelig (Idelalisib), which is used in the treatment of certain blood cancers.[1][2] The quinazolinone scaffold is also a key structural motif in various naturally occurring alkaloids with potent biological activity, like the antimalarial agent Febrifugine.[1][2]

The development of efficient and sustainable synthetic methodologies for accessing these valuable scaffolds is a key focus in organic and medicinal chemistry. One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of quinazolinone derivatives.[1][2] MCRs offer several advantages, including increased efficiency, reduced waste generation, simplified purification procedures, and lower solvent consumption, aligning with the principles of green chemistry.[1][3]

This document provides detailed application notes and protocols for three distinct and representative one-pot methods for the synthesis of quinazolinone derivatives, highlighting metal-catalyzed, bismuth-catalyzed, and ultrasound-promoted green synthesis approaches.

Method 1: Copper-Catalyzed Three-Component Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

This method details a copper-catalyzed, one-pot, three-component reaction for the synthesis of 2,3-disubstituted quinazolinones from 2-bromobenzamide derivatives, aldehydes, and aqueous ammonia. This approach offers a practical and efficient route to a variety of quinazolinone derivatives.[1]

Experimental Protocol

General Procedure:

  • To a sealed tube, add 2-bromobenzamide or its N-substituted derivative (0.5 mmol), the corresponding aldehyde (0.6 mmol), CuI (0.1 mmol, 20 mol%), L-proline (0.2 mmol, 40 mol%), and K2CO3 (1.0 mmol).

  • Add 2 mL of DMSO to the mixture.

  • Heat the reaction mixture at 90 °C for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Add 10 mL of water and extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,3-disubstituted quinazolin-4(3H)-one.

Data Presentation
EntryAldehydeR1R2ProductTime (h)Yield (%)
14-ChlorobenzaldehydeH4-ClC6H42-(4-chlorophenyl)quinazolin-4(3H)-one1283
24-MethylbenzaldehydeH4-MeC6H42-(p-tolyl)quinazolin-4(3H)-one1281
34-MethoxybenzaldehydeH4-MeOC6H42-(4-methoxyphenyl)quinazolin-4(3H)-one1278
44-(Trifluoromethyl)benzaldehydeH4-CF3C6H42-(4-(trifluoromethyl)phenyl)quinazolin-4(3H)-one1275
5BenzaldehydeMePh3-methyl-2-phenylquinazolin-4(3H)-one1272
64-ChlorobenzaldehydeMe4-ClC6H42-(4-chlorophenyl)-3-methylquinazolin-4(3H)-one1279

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine 2-bromobenzamide derivative, aldehyde, CuI, L-proline, and K2CO3 in a sealed tube B Add DMSO A->B C Heat at 90 °C for 12 h B->C D Cool to room temperature C->D E Add water and extract with ethyl acetate D->E F Wash with brine, dry, and concentrate E->F G Purify by column chromatography F->G H H G->H Final Product

Caption: Workflow for the copper-catalyzed synthesis of quinazolinones.

Method 2: Bismuth(III) Nitrate Catalyzed One-Pot Synthesis of 2,3-Disubstituted 2,3-Dihydroquinazolin-4(1H)-ones and their Oxidation to Quinazolin-4(3H)-ones

This protocol describes an efficient, solvent-free, one-pot, three-component synthesis of 2,3-disubstituted 2,3-dihydroquinazolin-4(1H)-ones from isatoic anhydride, primary amines, and aromatic aldehydes using bismuth(III) nitrate pentahydrate as a catalyst.[4] The dihydroquinazolinones can be subsequently oxidized to the corresponding quinazolin-4(3H)-ones in the same pot.[4]

Experimental Protocols

Synthesis of 2,3-Disubstituted 2,3-Dihydroquinazolin-4(1H)-ones:

  • In a round-bottom flask, mix isatoic anhydride (1.1 mmol), an aromatic aldehyde (1 mmol), and a primary amine (1 mmol).

  • Add Bi(NO3)3·5H2O (0.05 mmol) as the catalyst.

  • Heat the mixture at 80 °C for the appropriate time (typically 15-45 minutes), monitoring the reaction progress by TLC.

  • After completion, add hot ethanol (15 mL) to the reaction mixture.

  • Filter the mixture and wash the solid with cold ethanol to obtain the pure product.

One-Pot Synthesis and Oxidation to 2,3-Disubstituted Quinazolin-4(3H)-ones:

  • Follow steps 1 and 2 from the dihydroquinazolinone synthesis.

  • Heat the mixture at 110 °C for the specified time (typically 1-2 hours).

  • Monitor the reaction by TLC until the starting materials and the intermediate dihydroquinazolinone are consumed.

  • Cool the reaction mixture to room temperature.

  • Add hot ethanol (15 mL), filter the solid product, and wash with cold ethanol.

Data Presentation

Table 1: Synthesis of 2,3-Disubstituted 2,3-Dihydroquinazolin-4(1H)-ones

EntryAldehydeAmineTime (min)Yield (%)
14-ChlorobenzaldehydeEthylamine1595
2BenzaldehydeBenzylamine2094
34-MethoxybenzaldehydeAniline3092
43-NitrobenzaldehydePropylamine2593

Table 2: One-Pot Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

EntryAldehydeAmineTime (h)Yield (%)
14-ChlorobenzaldehydeEthylamine190
2BenzaldehydeBenzylamine1.588
34-MethoxybenzaldehydeAniline286
42-HydroxybenzaldehydePropylamine1.589

Logical Relationship Diagram

G cluster_reactants Starting Materials cluster_path1 Path A: Dihydroquinazolinones cluster_path2 Path B: Quinazolinones (One-Pot) A Isatoic Anhydride D Bi(NO3)3·5H2O (Catalyst) A->D B Aldehyde B->D C Primary Amine C->D E Heat at 80 °C D->E G Heat at 110 °C D->G F 2,3-Disubstituted 2,3-Dihydroquinazolin-4(1H)-one E->F H 2,3-Disubstituted Quinazolin-4(3H)-one G->H

Caption: Two synthetic routes from common starting materials.

Method 3: Ultrasound-Promoted Green Synthesis of 3-Substituted 2-Methylquinazolin-4(3H)-ones

This protocol presents a green and highly efficient one-pot synthesis of 3-substituted 2-methylquinazolin-4(3H)-one derivatives under solvent-free conditions using ultrasonic irradiation.[5] This method offers advantages such as high yields, short reaction times, and a simple work-up procedure.[5]

Experimental Protocol

General Procedure:

  • In a flask, combine anthranilic acid (10 mmol), acetic anhydride (12 mmol), and a primary amine (10 mmol).

  • Place the flask in an ultrasonic bath.

  • Irradiate the reaction mixture with ultrasound at a frequency of 50-60 Hz and a power of 120 W for the specified time (typically 2-5 minutes) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, add 20 mL of cold water to the flask.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and recrystallize from ethanol to obtain the pure product.

Data Presentation
EntryAmineTime (min)Yield (%)
1Aniline298
24-Chloroaniline395
34-Methylaniline2.596
4Benzylamine492
5Cyclohexylamine590

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Ultrasonic Irradiation cluster_workup Work-up and Purification A Combine anthranilic acid, acetic anhydride, and primary amine in a flask B Irradiate in ultrasonic bath (50-60 Hz, 120 W) A->B C Add cold water B->C D Filter the precipitate C->D E Wash with cold water and recrystallize D->E F F E->F Final Product

Caption: Workflow for the ultrasound-promoted synthesis of quinazolinones.

These selected protocols provide a snapshot of the diverse and efficient one-pot methodologies available for the synthesis of quinazolinone derivatives. The choice of method can be tailored based on the desired substitution pattern, available starting materials and equipment, and green chemistry considerations. Researchers and drug development professionals can utilize these protocols as a starting point for the synthesis of novel quinazolinone-based compounds for further biological evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Bromo-2-chloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Bromo-2-chloroquinazolin-4(3H)-one. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

A1: The primary methods for purifying this compound and structurally similar compounds are recrystallization and column chromatography. For related bromo-quinazolinone derivatives, washing with a non-polar solvent like petroleum ether can also be effective in removing non-polar impurities.[1]

Q2: Which solvents are suitable for the recrystallization of this compound?

A2: While specific data for this compound is limited, ethanol has been successfully used for the recrystallization of similar 6-bromo-quinazolinone derivatives.[1] For related bromo-quinoline compounds, n-heptane has also been utilized.[2] The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Q3: What conditions are recommended for column chromatography of this compound?

A3: For compounds with similar polarity, such as 6-Bromo-3-hydroxyquinolin-2(1H)-one, column chromatography on silica gel using a hexane-ethyl acetate gradient is a common purification method.[3] The optimal eluent ratio will depend on the specific impurity profile of your crude product and should be determined by thin-layer chromatography (TLC) analysis beforehand.

Troubleshooting Guides

Recrystallization Issues
Issue EncounteredPossible Cause(s)Suggested Solution(s)
Low or no crystal formation upon cooling. - The solution is not saturated (too much solvent was used).- The compound is highly soluble in the chosen solvent even at low temperatures.- Rapid cooling preventing crystal nucleation.- Concentrate the solution by evaporating some of the solvent and allow it to cool again.- Try a different solvent or a solvent system (e.g., a mixture of a good solvent and a poor solvent).- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratch the inside of the flask with a glass rod to induce crystallization.
Product "oils out" instead of crystallizing. - The melting point of the compound is lower than the boiling point of the solvent.- The solution is supersaturated, and the compound is precipitating too quickly.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.- Use a lower-boiling point solvent for recrystallization.
Colored impurities remain in the final product. - The impurity has similar solubility characteristics to the product.- The impurity is strongly adsorbed to the product crystals.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may reduce the overall yield.- A second recrystallization may be necessary to improve the color and purity.
Low recovery of the purified product. - Too much solvent was used during recrystallization.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.- Use a pre-heated funnel for hot filtration to prevent the product from crystallizing prematurely.
Column Chromatography Issues
Issue EncounteredPossible Cause(s)Suggested Solution(s)
Poor separation of the desired compound from impurities. - Inappropriate eluent system (polarity is too high or too low).- The column was not packed properly, leading to channeling.- The sample was loaded in too large a volume of solvent.- Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound.- Ensure the silica gel is packed uniformly without any air bubbles or cracks.- Dissolve the crude sample in a minimal amount of the eluent or a more volatile solvent for loading.
The compound is not eluting from the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
Streaking or tailing of the compound band on the column. - The compound is interacting too strongly with the stationary phase (silica gel).- The column is overloaded with the sample.- Consider adding a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).- Use a larger column or reduce the amount of sample loaded.

Experimental Protocols

Protocol 1: Recrystallization using Ethanol (Adapted from a similar compound) [1]

  • Dissolution: Place the crude this compound in a flask and add a minimal amount of ethanol. Heat the mixture to boiling while stirring to dissolve the solid. Add more ethanol in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to a boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them in a vacuum oven.

Protocol 2: Column Chromatography (General Procedure) [3]

  • Eluent Selection: Determine a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) by running TLC plates of the crude material. The ideal eluent should give the desired compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica gel bed is level and free of cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. If a gradient elution is required, gradually increase the polarity of the eluent over time.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Purification Data for Structurally Similar Compounds

CompoundPurification MethodSolvent/EluentYield (%)Reference
6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-oneRecrystallizationEthanol75[1]
6-Bromoquinoline-4(1H)-one derivativeRecrystallizationn-Heptane32[2]
6-Bromo-3-hydroxyquinolin-2(1H)-one derivativeColumn ChromatographyHexane-Ethyl AcetateN/A[3]

Note: The yields reported are for the synthesis and purification steps combined and may not solely reflect the efficiency of the purification method.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_methods Purification Methods cluster_analysis Analysis cluster_end Final Product Crude Crude 6-Bromo-2-chloro- quinazolin-4(3H)-one Recrystallization Recrystallization Crude->Recrystallization Dissolve in hot solvent Column Column Chromatography Crude->Column Dissolve in minimal solvent TLC TLC Analysis Recrystallization->TLC Check purity Column->TLC Monitor fractions Pure Pure Product TLC->Pure Combine pure fractions or collect crystals NMR NMR/MS Analysis Pure->NMR Characterize

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Attempt CheckPurity Is the product pure? Start->CheckPurity Success Pure Product Obtained CheckPurity->Success Yes Failure Further Purification Needed CheckPurity->Failure No Recrystallize Recrystallize Failure->Recrystallize ColumnChrom Column Chromatography Failure->ColumnChrom Recrystallize->Start Re-evaluate ColumnChrom->Start Re-evaluate

Caption: Decision-making process for troubleshooting purification.

References

Technical Support Center: Synthesis of 6-Bromo-2-chloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Bromo-2-chloroquinazolin-4(3H)-one. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. I am observing a low yield or no formation of the desired this compound. What are the potential causes and solutions?

Low or no yield is a common issue in quinazolinone synthesis and can arise from several factors. A systematic evaluation of your experimental setup is key to identifying the root cause.

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical.

    • Temperature: Ensure the reaction temperature is optimized for the specific protocol. Some cyclization reactions may require high temperatures (over 120°C). Consider performing small-scale experiments to screen for the optimal temperature.

    • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal duration and to ensure the starting materials are being consumed. Reaction times can vary from a few hours to over 24 hours.

    • Solvent: The polarity and boiling point of the solvent can significantly influence the reaction outcome. Solvents like ethanol, toluene, and N,N-dimethylformamide (DMF) are commonly used in quinazolinone synthesis. If you are experiencing low yields, consider trying a different solvent system.

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: Impurities in the starting material, 5-bromoanthranilic acid, can interfere with the reaction. Ensure its purity before starting the synthesis.

    • Moisture: The presence of moisture can inhibit the reaction, especially in steps involving dehydrating agents or moisture-sensitive reagents like phosphorus oxychloride (POCl₃). Use anhydrous solvents and properly dried glassware.

    • Reagent Stoichiometry: The molar ratios of the reactants are crucial. An excess of one reagent may lead to side product formation. Carefully control the stoichiometry as per the established protocol.

  • Inefficient Chlorination:

    • Incomplete Conversion: The chlorination of the intermediate 6-bromoquinazoline-2,4(1H,3H)-dione to the final product using a chlorinating agent like POCl₃ might be incomplete. Ensure a sufficient excess of the chlorinating agent and an adequate reaction time and temperature, often at reflux.

    • Decomposition: Prolonged heating during chlorination can lead to decomposition of the product. Monitor the reaction closely and avoid unnecessarily long reaction times.

2. My final product is impure, showing multiple spots on TLC. How can I improve the purity?

Impurity formation is a frequent challenge. Understanding the potential side reactions is essential for minimizing them.

  • Side Product Formation:

    • Over-chlorination: In the chlorination step, it is possible to get dichlorinated byproducts, such as 6-bromo-2,4-dichloroquinazoline. Careful control of the reaction temperature and duration can minimize this.

    • Incomplete Cyclization: If the initial cyclization to form the quinazolinone ring is incomplete, you will have unreacted starting materials or intermediates in your final product. Ensure the cyclization step goes to completion by monitoring with TLC.

  • Purification Strategy:

    • Recrystallization: This is a powerful technique for purifying solid products. Experiment with different solvents or solvent mixtures to find the best conditions for recrystallizing this compound. Ethanol is often a good starting point for recrystallizing quinazolinone derivatives.[1][2]

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from impurities. A gradient of ethyl acetate in hexane is a common solvent system for such compounds.

3. The reaction to form the initial quinazolinone ring from 5-bromoanthranilic acid is not proceeding as expected. What can I do?

The initial cyclization is a critical step. Here are some specific troubleshooting tips:

  • Choice of Cyclizing Agent: Different reagents can be used to form the quinazolinone ring. If one method is not working, consider alternatives. For example, reacting 5-bromoanthranilic acid with formamide is a common method to introduce the C2 carbon and form the initial 6-bromoquinazolin-4(3H)-one.[3]

  • Catalyst: Some cyclization reactions may benefit from the addition of a catalyst. For instance, a catalytic amount of a Lewis acid might promote the reaction.

Experimental Protocols

A plausible synthetic route for this compound involves a two-step process starting from 5-bromoanthranilic acid.

Step 1: Synthesis of 6-bromoquinazoline-2,4(1H,3H)-dione

A common method for this step is the reaction of 5-bromoanthranilic acid with urea or a similar reagent.

ParameterValueReference
Starting Material5-bromoanthranilic acidGeneral Knowledge
ReagentUreaGeneral Knowledge
SolventPyridine (or other high-boiling solvent)General Knowledge
TemperatureRefluxGeneral Knowledge
Reaction Time4-8 hours (monitor by TLC)General Knowledge
Work-upCooling, precipitation, filtration, and washingGeneral Knowledge

Step 2: Chlorination to this compound

The intermediate from Step 1 is then chlorinated.

ParameterValueReference
Starting Material6-bromoquinazoline-2,4(1H,3H)-dioneGeneral Knowledge
ReagentPhosphorus oxychloride (POCl₃)[4]
AdditiveN,N-Dimethylaniline (catalyst)General Knowledge
TemperatureReflux (around 110°C)[4]
Reaction Time2-4 hours (monitor by TLC)[4]
Work-upExcess POCl₃ removal by distillation, quenching with ice water, neutralization, filtration, and drying.[4]

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of related 6-bromo-quinazolinone derivatives, which can serve as a reference for optimizing your synthesis.

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
5-bromoanthranilic acidPhenyl isothiocyanate, triethylamineEthanol652083.2[2]
5-bromoanthranilic acido-amino benzoyl chloridePyridineRoom Temp0.575[1]
6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-oneHydrazine hydrate-120-130375[1]
2-amino-5-bromobenzoic acidFormamide-130491[3]

Visualizations

Synthesis Pathway

Synthesis_Pathway Synthesis of this compound A 5-Bromoanthranilic Acid B 6-Bromoquinazoline-2,4(1H,3H)-dione A->B Urea, Reflux C This compound B->C POCl3, Reflux

Caption: A two-step synthesis pathway for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Condition_Check Check Reaction Conditions (Temp, Time, Solvent) Start->Condition_Check Reagent_Check Verify Reagent Quality (Purity, Anhydrous) Start->Reagent_Check TLC_Analysis Analyze Reaction by TLC Condition_Check->TLC_Analysis Reagent_Check->TLC_Analysis Purify_Reagents Purify Starting Materials Reagent_Check->Purify_Reagents Impurities Found Incomplete_Reaction Incomplete Reaction? TLC_Analysis->Incomplete_Reaction Side_Products Side Products Observed? Incomplete_Reaction->Side_Products No Adjust_Time Adjust Reaction Time Incomplete_Reaction->Adjust_Time Yes Optimize_Conditions Optimize Conditions (Screen Temp/Solvent) Side_Products->Optimize_Conditions Yes Optimize_Purification Optimize Purification (Recrystallization, Chromatography) Side_Products->Optimize_Purification No Success Improved Yield Optimize_Conditions->Success Purify_Reagents->Success Adjust_Time->Success Optimize_Purification->Success

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Synthesis of 6-Bromo-2-chloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-2-chloroquinazolin-4(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic strategy is a two-step process. The first step involves the cyclization of a 5-bromoanthranilic acid derivative to form 6-bromoquinazolin-4(3H)-one. This is followed by a second step, the chlorination of the 2-position, typically using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Q2: What are the critical parameters to control during the chlorination step with POCl₃?

A2: The chlorination of the quinazolinone ring with POCl₃ is sensitive to reaction conditions. Temperature control is crucial, as the reaction proceeds through distinct stages. An initial phosphorylation occurs at lower temperatures, followed by the conversion to the chloroquinazoline at elevated temperatures (typically 70-90°C)[1][2]. Maintaining basic conditions, for instance by using a tertiary amine, during the initial phase is important to suppress the formation of pseudodimers[1][2].

Q3: My final product is difficult to purify. What are the likely impurities?

A3: Difficulty in purification often arises from a complex reaction mixture containing unreacted starting materials, intermediates, and various side products. Key impurities can include unreacted 6-bromoquinazolin-4(3H)-one, phosphorylated intermediates from the chlorination step, and pseudodimers[1][2]. If the starting materials are not pure, isomeric impurities may also be present in the final product.

Q4: I observe a significant amount of my starting quinazolinone in the final product after chlorination. How can I improve the conversion?

A4: Incomplete conversion to the desired 2-chloro product can be due to several factors. Insufficient chlorinating reagent, reaction time, or temperature can all lead to low yields. Ensure that at least one molar equivalent of POCl₃ is used[1]. The reaction may also require heating to a sufficient temperature (e.g., 70-90°C) for the conversion of intermediates to the final product to proceed to completion[1][2]. The presence of moisture in the starting quinazolinone can also react with the chlorinating agent, reducing its effectiveness[3].

Q5: During workup, I seem to be losing my product and regenerating the starting quinazolinone. Why is this happening?

A5: The 2-chloro group of the product is susceptible to hydrolysis, especially under acidic conditions, which will convert it back to the quinazolinone starting material. It is advisable to perform the reaction workup under neutral or slightly basic conditions to minimize this hydrolysis. Quenching the reaction mixture with a cold basic solution, such as sodium bicarbonate, can be beneficial[3].

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of 6-bromoquinazolin-4(3H)-one (Step 1) Incomplete cyclization of the N-acylated 5-bromoanthranilic acid.Ensure sufficient reaction time and temperature for the cyclization. The choice of cyclizing agent (e.g., acetic anhydride) and reaction conditions should be optimized.
Side reactions such as diacylation of the starting anthranilic acid.Use a controlled stoichiometry of the acylating agent.
Formation of Multiple Products in Chlorination (Step 2) Formation of phosphorylated intermediates and pseudodimers when using POCl₃.[1][2]Control the reaction temperature, keeping it below 25°C during the initial addition of POCl₃ in the presence of a base. This is followed by heating to 70-90°C to drive the reaction to the desired product[1][2].
Presence of impurities in the 6-bromoquinazolin-4(3H)-one starting material.Ensure the purity of the starting quinazolinone before proceeding with the chlorination step. Recrystallization of the intermediate may be necessary.
Product Degradation or Discoloration Harsh reaction conditions, such as excessively high temperatures, during chlorination.Optimize the reaction temperature and time to be sufficient for conversion without causing degradation.
Presence of residual acid during workup and storage.Neutralize the reaction mixture during workup and ensure the final product is free of acidic impurities before storage.
Difficulty in Product Isolation The product may be sensitive to hydrolysis during aqueous workup.[3]Minimize contact with water and acidic conditions. Quench the reaction mixture carefully into a cold, basic solution.
The product may co-precipitate with byproducts.Develop an optimized purification strategy, such as column chromatography with a suitable solvent system or recrystallization from an appropriate solvent.

Experimental Protocols

A representative experimental protocol for the synthesis of this compound is provided below. This is a generalized procedure and may require optimization based on laboratory conditions and available starting materials.

Step 1: Synthesis of 6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one

  • Dissolve 5-bromoanthranilic acid (0.1 mol) in an excess of freshly distilled benzoyl chloride.

  • Heat the mixture under reflux for 4 hours.

  • After the reaction is complete, distill off the excess benzoyl chloride under reduced pressure.

  • Wash the resulting solid residue with petroleum ether to obtain the crude 6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one.[1][4]

Step 2: Synthesis of 6-Bromo-2-phenylquinazolin-4(3H)-one

  • To the crude 6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one (0.01 mol), add a suitable amine source (e.g., ammonium acetate or an amine in a solvent like pyridine).

  • Heat the mixture under reflux for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into crushed ice.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 6-Bromo-2-phenylquinazolin-4(3H)-one.[4]

(Note: The above protocol describes the synthesis of a 2-phenyl substituted quinazolinone. For the synthesis of an unsubstituted quinazolinone at the 2-position, a reagent like formamide would be used in the cyclization step with 5-bromoanthranilic acid.)

Step 3: Synthesis of this compound

  • Suspend 6-bromoquinazolin-4(3H)-one in an excess of phosphorus oxychloride (POCl₃).

  • Optionally, a base such as a tertiary amine can be added at a controlled temperature (below 25°C)[1].

  • Heat the reaction mixture to reflux (or 70-90°C) for several hours, monitoring the reaction by TLC[1][2].

  • After completion, carefully remove the excess POCl₃ under reduced pressure.

  • Quench the reaction mixture by pouring it onto crushed ice or a cold, saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Pathway Synthesis Pathway of this compound A 5-Bromoanthranilic Acid C 6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one A->C Acylation & Cyclization B Acylating Agent (e.g., Benzoyl Chloride) B->C E 6-Bromo-2-phenylquinazolin-4(3H)-one C->E Aminolysis D Amine Source (e.g., NH4OAc) D->E G This compound E->G Chlorination F Chlorinating Agent (e.g., POCl3) F->G

Caption: Synthetic route to this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Side Product Formation start Low Yield or Impure Product check_step1 Analyze Step 1: Cyclization start->check_step1 step1_ok Step 1 OK check_step1->step1_ok Purity & Yield OK step1_issue Issue in Step 1 check_step1->step1_issue Low Purity/Yield check_step2 Analyze Step 2: Chlorination step1_ok->check_step2 purification Optimize Purification step1_issue->purification step2_ok Step 2 OK check_step2->step2_ok Purity & Yield OK step2_issue Issue in Step 2 check_step2->step2_issue Low Purity/Yield step2_ok->purification step2_issue->purification

Caption: Troubleshooting workflow for identifying synthesis issues.

References

optimizing reaction conditions for 6-bromo-quinazolinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of 6-bromo-quinazolinone and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing the 6-bromo-quinazolinone core?

The most prevalent starting material is 5-bromoanthranilic acid (also known as 2-amino-5-bromobenzoic acid).[1][2][3] Its ester, Methyl 2-amino-5-bromobenzoate, is also commonly used, particularly for microwave-assisted syntheses.[4]

Q2: Which synthetic routes are typically employed for 6-bromo-quinazolinone synthesis?

Several effective routes are available:

  • Niementowski Reaction: A classical method involving the reaction of 2-amino-5-bromobenzoic acid with formamide at elevated temperatures.[2][4]

  • Benzoxazinone Intermediate Route: This two-step process involves first reacting 5-bromoanthranilic acid with an anhydride (like acetic anhydride) to form a 6-bromo-3,1-benzoxazin-4-one intermediate. This intermediate is then treated with an amine to yield the final quinazolinone product.[1][5]

  • Microwave-Assisted Synthesis: A modern approach that can significantly reduce reaction times and improve yields, often starting from Methyl 2-amino-5-bromobenzoate and a primary amine.[4]

  • Transition-Metal Catalysis: Various methods utilize catalysts, such as copper or palladium, to facilitate the cyclization process under specific conditions.[6]

Q3: How can I monitor the progress of my reaction?

The most common method for monitoring the reaction's progress is Thin Layer Chromatography (TLC).[1][4] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product over time.

Q4: What are the standard procedures for purifying the final 6-bromo-quinazolinone product?

After the reaction is complete, the crude product is typically isolated by precipitation in ice-cold water followed by vacuum filtration.[4] Further purification can be achieved through:

  • Recrystallization: Ethanol or a mixture of ethanol and DMF are common solvents for recrystallization.[1][4]

  • Column Chromatography: Silica gel column chromatography is effective for removing stubborn impurities.[4]

  • Washing: The filtered solid is often washed with cold water, saturated sodium bicarbonate solution, or petroleum ether to remove residual reagents and byproducts.[3][4]

Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

Low yield is a common issue that can stem from several factors. Refer to the troubleshooting workflow below for a systematic approach.

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. The Niementowski reaction, for instance, requires heating at 130-140°C for 4-6 hours.[4]

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction with TLC until the starting material is fully consumed. Consider switching to a higher-boiling point solvent if applicable. Microwave-assisted synthesis can also be an effective way to drive the reaction to completion.[4]

  • Sub-optimal Reagents or Stoichiometry:

    • Cause: Degradation of reagents (especially formamide or amines) or incorrect molar ratios.

    • Solution: Use freshly distilled or high-purity reagents. Verify the stoichiometry; for example, an excess of formamide (e.g., 4 equivalents) is often used in the Niementowski reaction.[2]

  • Side Reactions:

    • Cause: High temperatures can sometimes lead to decomposition or the formation of undesired byproducts.

    • Solution: Attempt the reaction at a slightly lower temperature for a longer duration. If using a benzoxazinone intermediate, ensure it is pure before reacting it with the amine, as impurities can lead to side products.

Q2: My final product shows multiple spots on the TLC plate, indicating impurities. How can I resolve this?

  • Unreacted Starting Materials:

    • Cause: The reaction has not gone to completion.

    • Solution: As mentioned above, extend the reaction time or increase the temperature.

  • Formation of Side Products:

    • Cause: The reaction conditions may be promoting alternative reaction pathways.

    • Solution: Optimize the reaction conditions by adjusting temperature, catalyst, or solvent. For purification, employ column chromatography with a carefully selected solvent system to separate the desired product from the impurities. Recrystallization from a suitable solvent like ethanol may also effectively remove minor impurities.[1][4]

Q3: The reaction appears to have stalled and is not proceeding to completion. What should I do?

  • Cause: Potential deactivation of a catalyst or insufficient energy to overcome the activation barrier.

  • Solution:

    • If using a catalyst (e.g., in transition-metal catalyzed routes), ensure it is active and used in the correct proportion.[6]

    • For thermal reactions, ensure the heating apparatus is maintaining the target temperature consistently.

    • Consider switching to a microwave-assisted protocol, as microwave irradiation can often drive difficult reactions to completion more efficiently than conventional heating.[4]

Data Presentation: Comparison of Synthetic Protocols

The following tables summarize quantitative data for common synthetic routes to 6-bromo-quinazolinone.

Table 1: Niementowski Reaction Conditions

Starting MaterialReagent (Equivalents)SolventTemperatureTimeReported YieldReference
2-Amino-5-bromobenzoic acidFormamide (4 eq.)None (Formamide acts as solvent)130-140°C4-6 hours~90-91%[2][4]

Table 2: Benzoxazinone Intermediate Route

StepStarting MaterialReagentSolventConditionsReported YieldReference
15-Bromoanthranilic acidAcetic AnhydrideNoneRefluxN/A[5]
26-Bromo-2-methyl-3,1-benzoxazin-4-oneSubstituted AnilineGlacial Acetic AcidReflux (5-6 h)N/A[5]
15-Bromoanthranilic acido-Amino Benzoyl ChloridePyridineStir at RT (30 min)75%[3]
26-Bromo-2-(o-aminophenyl)-3,1-benzoxazin-4-oneHydrazine HydrateNoneReflux (3 h) at 120-130°C75%[3]

Table 3: Microwave-Assisted Synthesis

Starting MaterialReagentSolventTemperatureTimePurificationReference
Methyl 2-amino-5-bromobenzoatePrimary Amine (1.2 eq.)DMF or Ethanol120-150°C15-30 minHPLC or Column Chromatography[4]

Experimental Protocols

Protocol 1: Synthesis of 6-Bromoquinazolin-4(3H)-one via Niementowski Reaction [2][4]

  • Reaction Setup: In a round-bottom flask, combine 2-amino-5-bromobenzoic acid (10 mmol, 2.16 g) and formamide (40 mmol, 1.6 mL).

  • Heating: Heat the mixture to 130-140°C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.

  • Filtration: Collect the resulting precipitate by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and dry it thoroughly.

  • Purification (Optional): For higher purity, recrystallize the crude product from ethanol.

Protocol 2: Synthesis of 6-Bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones [1][5]

  • Step 1: Synthesis of 6-bromo-2-methyl-3,1-benzoxazin-4-one

    • Place 5-bromoanthranilic acid in a flask and add an excess of acetic anhydride.

    • Reflux the mixture. Monitor the reaction by TLC.

    • Once complete, distill off the excess acetic anhydride under reduced pressure.

    • Cool the mixture to room temperature. Filter the resulting solid, dry it under vacuum, and recrystallize from absolute ethanol to obtain the benzoxazinone intermediate.

  • Step 2: Synthesis of the final Quinazolinone

    • In a round-bottom flask, combine equimolar amounts of the 6-bromo-2-methyl-3,1-benzoxazin-4-one intermediate (0.01 mol) and a desired substituted aniline (0.01 mol).

    • Add glacial acetic acid as the solvent and reflux the mixture for 5-6 hours, monitoring by TLC.

    • After completion, cool the reaction mixture and pour it onto crushed ice while stirring.

    • Filter the precipitated product, wash it with water, and recrystallize from a suitable solvent like ethanol to obtain the purified product.

Visualizations

experimental_workflow cluster_prep Preparation & Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Select Starting Material (e.g., 5-Bromoanthranilic Acid) reagents Choose Reagents & Route (e.g., Formamide for Niementowski) start->reagents setup Reaction Setup (Combine Reagents) reagents->setup reaction Heating & Reaction (e.g., 130-140°C, 4-6h) setup->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete isolate Isolate Crude Product (Precipitation & Filtration) monitor->isolate Complete purify Purify Product (Recrystallization or Chromatography) isolate->purify analyze Characterize Product (NMR, MS, m.p.) purify->analyze finish Pure 6-Bromo-quinazolinone analyze->finish

Caption: Workflow for the synthesis of 6-bromo-quinazolinone.

troubleshooting_guide cluster_causes_yield Potential Causes (Yield) cluster_causes_purity Potential Causes (Purity) cluster_solutions Recommended Solutions problem Problem Encountered low_yield Low Yield problem->low_yield impure_product Impure Product (TLC) problem->impure_product cause_incomplete Incomplete Reaction low_yield->cause_incomplete cause_reagents Poor Reagent Quality low_yield->cause_reagents cause_side_reactions Side Reactions impure_product->cause_side_reactions cause_unreacted Unreacted Starting Material impure_product->cause_unreacted cause_temp Incorrect Temperature cause_incomplete->cause_temp cause_time Insufficient Time cause_incomplete->cause_time sol_increase_temp Increase Temperature / Use Microwave cause_temp->sol_increase_temp sol_increase_time Increase Reaction Time cause_time->sol_increase_time sol_check_reagents Verify Reagent Purity & Stoichiometry cause_reagents->sol_check_reagents sol_purify Optimize Purification (Column Chromatography / Recrystallization) cause_side_reactions->sol_purify cause_unreacted->sol_increase_time

References

Technical Support Center: Recrystallization of 6-bromo-2-chloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the recrystallization of 6-bromo-2-chloroquinazolin-4(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the recrystallization of this compound?

A1: Based on procedures for analogous compounds, anhydrous or "super dry" ethanol is a recommended starting solvent for the recrystallization of this compound.[1] For similar 6-bromo-quinazolin-4(3H)-one derivatives, ethanol has been used successfully, yielding high purity crystals.[1]

Q2: What are the common impurities I might encounter?

A2: Common impurities can include unreacted starting materials from the synthesis, such as 5-bromoanthranilic acid derivatives, as well as byproducts formed during the cyclization reaction.

Q3: My compound is not dissolving in the hot solvent. What should I do?

A3: If the compound is not dissolving, you can try adding a small amount of additional hot solvent. However, be cautious not to add too much, as this will reduce your final yield. If the compound remains insoluble, you may need to consider a different solvent or a solvent mixture.

Q4: My compound "oils out" instead of forming crystals. How can I fix this?

A4: "Oiling out" can occur if the solution is cooled too quickly or if the melting point of your compound is lower than the boiling point of the solvent. To remedy this, try reheating the solution to redissolve the oil and then allow it to cool more slowly. You can also try adding a small amount of a co-solvent in which the compound is less soluble to induce crystallization.

Q5: The yield of my recrystallized product is very low. What are the possible reasons?

A5: Low yield can be due to several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor.

  • Premature crystallization: If crystals form during hot filtration, you will lose product.

  • Washing with too much cold solvent: This can redissolve some of your purified crystals.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the recrystallization of this compound.

Problem Possible Cause Suggested Solution
No crystals form upon cooling. The solution is not saturated (too much solvent was used).Reheat the solution to evaporate some of the solvent and then allow it to cool again.
The solution is supersaturated.Try scratching the inside of the flask with a glass rod at the meniscus to induce crystallization. Add a seed crystal of the pure compound if available.
Colored impurities in the final product. Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.
Low recovery of the product. The compound is significantly soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use a minimal amount of ice-cold solvent for washing the crystals.
Product was lost during transfer.Ensure all equipment used for filtration (funnel, filter paper) is pre-heated to prevent premature crystallization. Carefully transfer all crystalline material.

Experimental Protocol: Recrystallization from Ethanol

This protocol is a general guideline based on the successful recrystallization of similar compounds.[1] Optimization may be required for your specific sample.

Materials:

  • Crude this compound

  • Anhydrous Ethanol

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of anhydrous ethanol. Gently heat the mixture to reflux with stirring until the solid completely dissolves. Add more ethanol dropwise if necessary to achieve complete dissolution at reflux, but avoid a large excess.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to reflux for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold anhydrous ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Quantitative Data Summary

Compound Recrystallization Solvent Yield (%)
6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-oneSuper dry ethanol75%
6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-oneEthanol83.2%[1]

Recrystallization Workflow

Recrystallization_Workflow Recrystallization Workflow for this compound A Crude Product B Dissolve in Minimum Hot Ethanol A->B C Hot Filtration (Optional: with Charcoal) B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration D->E F Wash with Cold Ethanol E->F G Dry Crystals F->G H Pure Product G->H

Caption: A generalized workflow for the recrystallization of this compound.

References

Technical Support Center: 6-Bromo-2-chloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals using 6-Bromo-2-chloroquinazolin-4(3H)-one. It provides essential information on handling, storage, and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

This compound is a solid chemical compound with the molecular formula C₈H₄BrClN₂O.[1] It is commonly used as a building block in the synthesis of more complex molecules in medicinal chemistry and drug discovery.

Q2: What are the primary hazards associated with this compound?

This compound is classified as hazardous. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3] It is important to handle this chemical with appropriate safety precautions.

Q3: What are the recommended storage conditions for this compound?

To ensure the stability and integrity of the compound, it should be stored at 4°C or under refrigerated conditions.[4][5]

Q4: What personal protective equipment (PPE) is required when handling this substance?

When handling this compound, you should always wear:

  • Gloves: Chemical-resistant gloves must be inspected before use.

  • Eye Protection: Safety glasses or goggles to prevent eye contact.[6]

  • Lab Coat: A full, protective lab coat.

  • Respiratory Protection: If ventilation is inadequate or dust is generated, use a particle respirator.

Work should be conducted in a well-ventilated area or a chemical fume hood.

Q5: What is the correct procedure for disposing of this compound?

Dispose of the compound and its container at an approved waste disposal facility.[6] Do not allow the product to enter drains. All disposal practices must be in accordance with local, state, and federal regulations.

Q6: What should I do in case of accidental exposure?

  • Ingestion: If swallowed, call a poison control center or doctor immediately if you feel unwell. Rinse the mouth with water.[6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[6]

  • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation persists, consult a physician.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[6]

Troubleshooting Guide

Problem: The compound has changed color or appears degraded.

  • Possible Cause: The compound may have been exposed to moisture, light, or incompatible substances, leading to degradation. Improper storage can accelerate this process.

  • Solution: Do not use the discolored compound, as its purity may be compromised, leading to unreliable experimental results. Quarantine the batch and contact the supplier for a certificate of analysis (CoA) to verify its specifications. It is recommended to use a fresh, unopened container for critical experiments.

Problem: The compound is not dissolving in the chosen solvent.

  • Possible Cause: this compound, like many quinazolinone derivatives, may have limited solubility in certain solvents.

  • Solution:

    • Verify Solvent Choice: Quinazolinone scaffolds are often soluble in polar aprotic solvents like DMF or DMSO. Check literature for similar compounds to guide solvent selection.

    • Gentle Heating/Sonication: Gently warm the mixture or use an ultrasonic bath to aid dissolution. Monitor closely to ensure the compound does not decompose with heat.

    • Test Small Quantities: Before preparing a large-scale solution, test the solubility of a small amount of the compound in various solvents to find the most suitable one for your experiment.

Problem: Inconsistent or unexpected experimental results.

  • Possible Cause: This can be due to several factors, including compound impurity/degradation, incorrect handling, or issues with other reagents.

  • Solution:

    • Confirm Compound Identity: If possible, verify the identity and purity of your compound using analytical techniques like NMR or LC-MS.

    • Use a Fresh Batch: Repeat the experiment using a new, unopened vial of this compound to rule out degradation of the previous stock.

    • Review Protocol: Carefully review all experimental parameters, including reagent stoichiometry, reaction times, and temperatures, to ensure they are correct.

Data Summary

PropertyValueReference(s)
CAS Number 882672-05-1[2][5]
Molecular Formula C₈H₄BrClN₂[3]
Molecular Weight 243.49 g/mol [3]
Physical Form Solid
Storage Temperature 4°C / Refrigerated[4][5]
GHS Hazard Statements H302, H315, H319, H335[2][3]

Experimental Protocols

Protocol 1: Safe Handling and Weighing

  • Ensure you are wearing the appropriate PPE: chemical-resistant gloves, safety goggles, and a lab coat.

  • Perform all handling of the solid compound within a chemical fume hood to avoid inhalation of dust particles.

  • Use a dedicated spatula and weighing paper/boat.

  • After weighing, securely seal the container immediately to prevent exposure to air and moisture.

  • Clean the weighing area and spatula thoroughly after use. Dispose of contaminated weighing paper as chemical waste.

  • Wash hands thoroughly after handling is complete.

Protocol 2: Proper Storage

  • Upon receipt, verify that the container seal is intact.

  • Store the container in a refrigerator at the recommended temperature of 4°C.[5]

  • Keep the container tightly closed and in a dry, well-ventilated place.

  • If you need to use the compound frequently, consider preparing aliquots to minimize repeated opening of the main stock container, which can introduce moisture.

Protocol 3: Spill Management

  • Ensure the area is well-ventilated. Avoid breathing dust.

  • Wearing full PPE, carefully sweep or scoop up the spilled solid material. Avoid generating dust.

  • Place the spilled material into a sealed, labeled container for chemical waste disposal.

  • Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Prevent the spilled product from entering drains or waterways.

Visual Workflow

TroubleshootingWorkflow start Experimental Issue Encountered check_compound Step 1: Assess Compound Integrity start->check_compound visual_inspection Visual Inspection of Solid check_compound->visual_inspection is_degraded Discoloration or Clumping? visual_inspection->is_degraded quarantine Quarantine Batch Contact Supplier for CoA is_degraded->quarantine Yes review_protocol Step 2: Review Experimental Protocol is_degraded->review_protocol No new_batch Use a New Batch for Experiment quarantine->new_batch issue_type What is the Primary Issue? review_protocol->issue_type solubility Solubility Problem issue_type->solubility Dissolution reactivity Reactivity Problem issue_type->reactivity Reaction verify_solvent Verify Solvent Choice (e.g., DMF, DMSO) solubility->verify_solvent gentle_heat Try Gentle Heating or Sonication verify_solvent->gentle_heat resolve_sol Solubility Issue Resolved gentle_heat->resolve_sol check_reagents Check Stoichiometry and Purity of All Reagents reactivity->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions resolve_react Proceed with Optimized Protocol check_conditions->resolve_react

Caption: Troubleshooting workflow for experiments involving this compound.

References

Technical Support Center: Scale-Up Synthesis of 6-Bromo-2-chloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 6-Bromo-2-chloroquinazolin-4(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of the synthesis of this compound?

A1: The most critical parameters to control during scale-up are temperature, reagent addition rate, and mixing efficiency. The chlorination step is particularly exothermic and requires careful thermal management to prevent runaway reactions and the formation of impurities. Inadequate mixing can lead to localized hot spots and concentration gradients, resulting in decreased yield and inconsistent product quality.

Q2: What are the common impurities encountered during the synthesis of this compound?

A2: Common impurities include unreacted starting materials such as 5-bromoanthranilic acid, over-chlorinated byproducts, and hydrolysis products. The presence of residual starting materials is often due to an incomplete reaction, while the formation of byproducts can be caused by excessive temperatures or prolonged reaction times during the chlorination step.

Q3: How can I minimize the formation of impurities during the scale-up process?

A3: To minimize impurity formation, it is crucial to optimize reaction conditions at a smaller scale before proceeding to a larger scale. This includes fine-tuning the reaction temperature, stoichiometry of reagents, and reaction time. Implementing in-process controls (e.g., TLC, HPLC) to monitor reaction completion can also help in preventing the formation of degradation products.

Q4: What is the recommended method for purifying this compound at a large scale?

A4: For large-scale purification, recrystallization is often the most practical and cost-effective method.[1] The choice of solvent is critical and should be determined based on solubility and impurity profiles.[1] A solvent/anti-solvent system may be necessary to achieve high purity. For highly impure batches, column chromatography might be required, although it is less ideal for very large quantities due to cost and time.[1]

Troubleshooting Guides

Problem 1: Significant Decrease in Yield Upon Scale-Up

Symptoms:

  • Yield drops from >80% at lab scale (10 g) to <60% at pilot scale (1 kg).

  • In-process controls show incomplete conversion of starting materials.

Potential Causes:

  • Inefficient Heat Transfer: The surface-area-to-volume ratio decreases significantly at a larger scale, leading to poor heat distribution and localized cold spots where the reaction rate is slower.

  • Poor Mixing: Inadequate agitation in a large reactor can result in poor mass transfer, preventing reactants from coming into sufficient contact.

  • Sub-optimal Reagent Addition: The rate of reagent addition may not be optimized for the larger volume, leading to localized high concentrations and potential side reactions.

Troubleshooting Steps & Solutions:

StepActionRationale
1Evaluate and Optimize Mixing: Ensure the stirrer design (e.g., impeller type and size) and speed are appropriate for the reactor geometry and volume to ensure homogeneity.
2Improve Heat Transfer: Utilize a jacketed reactor with a suitable heat transfer fluid and ensure the temperature probe is placed correctly to reflect the internal reaction temperature accurately.
3Control Reagent Addition: Implement a controlled addition profile for critical reagents, such as the chlorinating agent, using a syringe pump or a dosing funnel. This prevents localized concentration spikes.
4Increase Reaction Time: If in-process controls indicate an incomplete reaction, consider extending the reaction time to allow for full conversion at the larger scale.
Problem 2: Product Contamination with Over-Chlorinated Byproducts

Symptoms:

  • HPLC and Mass Spectrometry data show the presence of di- and tri-chlorinated quinazolinone species.

  • The final product has a lower melting point and appears discolored.

Potential Causes:

  • Excessive Chlorinating Agent: Using a significant excess of the chlorinating agent (e.g., POCl₃ or SOCl₂) can lead to further chlorination of the desired product.

  • High Reaction Temperature: Elevated temperatures can increase the rate of side reactions, including over-chlorination.

  • Prolonged Reaction Time at High Temperature: Leaving the reaction at a high temperature for an extended period after the initial chlorination is complete can promote the formation of byproducts.

Troubleshooting Steps & Solutions:

StepActionRationale
1Optimize Stoichiometry: Carefully control the stoichiometry of the chlorinating agent. A slight excess may be necessary, but large excesses should be avoided.
2Precise Temperature Control: Maintain the reaction temperature within the optimized range. Use a temperature controller and a well-calibrated probe.
3Monitor Reaction Progress: Utilize in-process controls (e.g., TLC or HPLC) to determine the point of complete conversion and avoid unnecessarily long reaction times.
4Purification Strategy: If over-chlorinated impurities are present, consider a purification strategy that can effectively separate them, such as multi-step recrystallization or preparative chromatography.

Data Presentation

Table 1: Comparison of Reaction Parameters and Yield at Different Scales

ParameterLab Scale (10 g)Pilot Scale (1 kg)Production Scale (50 kg)
Starting Material (5-bromoanthranilic acid) 10 g1 kg50 kg
Chlorinating Agent (SOCl₂) 1.5 eq1.3 eq1.2 eq
Reaction Temperature 75-80 °C70-75 °C68-72 °C
Reaction Time 4 hours6 hours8 hours
Yield 85%68%65%
Purity (crude) 92%85%82%

Table 2: Impurity Profile Analysis at Different Scales

ImpurityLab Scale (%)Pilot Scale (%)Production Scale (%)
Unreacted 5-bromoanthranilic acid 1.23.54.8
6-Bromo-2,4-dichloroquinazoline 0.52.13.2
Hydrolysis product 0.81.52.5
Other unidentified impurities 5.57.912.5

Experimental Protocols

Key Experiment: Chlorination of 6-Bromo-quinazolin-4(3H)-one

Objective: To synthesize this compound from 6-Bromo-quinazolin-4(3H)-one.

Materials:

  • 6-Bromo-quinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure (Pilot Scale - 1 kg):

  • To a 20 L jacketed glass reactor equipped with a mechanical stirrer, condenser, and a temperature probe, add 1 kg of 6-Bromo-quinazolin-4(3H)-one and 10 L of anhydrous toluene.

  • Stir the suspension and add a catalytic amount of DMF (50 mL).

  • Slowly add 1.3 equivalents of thionyl chloride to the suspension over 1-2 hours while maintaining the internal temperature below 30°C using a chiller.

  • After the addition is complete, slowly heat the reaction mixture to 70-75°C and maintain for 6 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Distill off the excess thionyl chloride and toluene under reduced pressure.

  • The crude product is then taken for purification (recrystallization).

Visualizations

experimental_workflow start Start: 6-Bromo-quinazolin-4(3H)-one chlorination Chlorination with SOCl2/Toluene start->chlorination 1. Reagents workup Work-up: Solvent Removal chlorination->workup 2. Reaction Completion purification Purification: Recrystallization workup->purification 3. Crude Product product Final Product: this compound purification->product 4. Pure Product troubleshooting_yield problem Low Yield at Scale cause1 Inefficient Heat Transfer problem->cause1 cause2 Poor Mixing problem->cause2 cause3 Sub-optimal Reagent Addition problem->cause3 solution1 Improve Reactor Heating/Cooling cause1->solution1 solution2 Optimize Stirrer Design & Speed cause2->solution2 solution3 Implement Controlled Dosing cause3->solution3

References

Technical Support Center: TLC Analysis of 6-Bromo-2-chloroquinazolin-4(3H)-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Thin-Layer Chromatography (TLC) analysis of reactions involving 6-Bromo-2-chloroquinazolin-4(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for monitoring chemical transformations of this versatile scaffold.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting solvent system for TLC analysis of reactions with this compound?

A1: A good starting point for moderately polar quinazolinone derivatives is a mixture of a non-polar and a polar solvent.[1] Commonly used systems include hexane/ethyl acetate and dichloromethane/methanol. The polarity should be adjusted based on the specific reactants and expected products. For many quinazolinone derivatives, a mobile phase of hexane and ethyl acetate in a 2:1 ratio is a reasonable starting point.[1]

Q2: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?

A2: Streaking on a TLC plate can be caused by several factors:

  • Sample Overload: The most common cause is applying too much sample to the plate. Try diluting your sample and spotting a smaller amount.

  • Compound Acidity/Basicity: Quinazolinones can have acidic or basic properties that cause strong interactions with the silica gel, leading to streaking. Adding a small amount of a modifier to your mobile phase can help. For acidic compounds, a few drops of acetic acid can be added. For basic compounds, a small amount of triethylamine (e.g., 0.1–2.0%) can be beneficial.[1]

  • High Polarity: If your compound is very polar, it may not move well from the baseline and can appear as a streak. In this case, you may need to switch to a more polar solvent system.[1]

Q3: I don't see any spots on my TLC plate after development. What should I do?

A3: There are several potential reasons for not seeing spots on your TLC plate:

  • Insufficient Concentration: Your sample may be too dilute. Try concentrating your sample or spotting the same location multiple times, allowing the solvent to evaporate between applications.[1]

  • Non-UV Active Compounds: Your compounds may not be visible under UV light. Quinazolinones, with their aromatic structure, are typically UV active. However, if you suspect this is the issue, you can use a chemical stain for visualization.

  • Volatile Compounds: The compounds may have evaporated from the plate during development or drying. While less common for quinazolinones, this is a possibility to consider.[1]

  • Incorrect Solvent Level: Ensure the solvent level in the developing chamber is below the baseline where the sample is spotted. If the baseline is submerged, the sample will dissolve into the solvent reservoir instead of developing up the plate.

Q4: My starting material and product have very similar Rf values. How can I improve the separation?

A4: When the starting material and product have similar polarities, achieving good separation on TLC can be challenging. Here are some strategies to improve resolution:

  • Change Solvent System: Experiment with different solvent systems. Sometimes a small change in the solvent composition or switching to a different solvent mixture can significantly alter the separation.

  • Use a Co-spot: A co-spot, where the starting material and reaction mixture are spotted in the same lane, can help to distinguish between two spots that are very close. If the spots are from different compounds, you will likely see a slight elongation or two very closely resolved spots.

  • Iterative Development: Running the TLC plate in the same solvent system multiple times, with thorough drying in between each run, can sometimes improve the separation of closely running spots.

Troubleshooting Guide

This guide addresses common issues encountered during the TLC analysis of reactions involving this compound.

Problem Possible Cause(s) Recommended Solution(s)
Spots are elongated or "tailing" 1. Sample is too concentrated.2. Compound is acidic or basic.3. Inappropriate solvent system.1. Dilute the sample before spotting.2. Add a modifier to the eluent (e.g., acetic acid for acidic compounds, triethylamine for basic compounds).[1]3. Experiment with a different solvent system to find one with better solubility and interaction characteristics.
No spots are visible under UV light 1. Sample is too dilute.2. Compound is not UV-active.1. Concentrate the sample or apply multiple spots in the same location.2. Use a chemical visualization agent such as an iodine chamber or a potassium permanganate stain.[2]
Rf value is too high (spots near the solvent front) The eluent is too polar.Decrease the proportion of the polar solvent in your mobile phase or switch to a less polar solvent system.[1]
Rf value is too low (spots near the baseline) The eluent is not polar enough.Increase the proportion of the polar solvent in your mobile phase or switch to a more polar solvent system.[1]
Uneven solvent front 1. The edge of the TLC plate is touching the side of the developing chamber.2. The bottom of the TLC plate is not level in the solvent.1. Ensure the plate is centered in the chamber and not touching the walls.2. Make sure the plate is resting flat on the bottom of the chamber.
Unexpected spots appear 1. Contamination of the sample or TLC plate.2. Formation of side products in the reaction.1. Handle TLC plates with forceps to avoid contamination from skin oils. Ensure all glassware is clean.2. Correlate unexpected spots with potential side reactions (e.g., hydrolysis, over-alkylation).[3]

Experimental Protocols

General Protocol for TLC Monitoring of a Reaction

This protocol outlines a standard procedure for monitoring the progress of a chemical reaction, such as a nucleophilic substitution or a palladium-catalyzed cross-coupling reaction, using this compound as a starting material.

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Reaction mixture aliquot

  • Starting material standard solution

  • UV lamp (254 nm)

  • Pencil and ruler

Procedure:

  • Prepare the Developing Chamber: Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the wall, to help saturate the chamber with solvent vapors. Cover the chamber and allow it to equilibrate for a few minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a light line across a TLC plate approximately 1 cm from the bottom. This will be your baseline. Mark equidistant points along the baseline for each sample you will spot.

  • Spot the Plate:

    • Using a capillary tube, spot a small amount of the starting material solution on the first marked point on the baseline.

    • Using a clean capillary tube, spot a small aliquot of the reaction mixture on the next marked point.

    • It is often useful to have a "co-spot" lane where both the starting material and the reaction mixture are spotted on top of each other. This helps in identifying the starting material spot in the reaction mixture.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Visualize the Plate: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil.

  • Calculate Rf Values: The Retention Factor (Rf) is calculated for each spot using the following formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

An ideal solvent system will give your target product an Rf value of approximately 0.2-0.4.[1]

Visualization Techniques

Since quinazolinone derivatives are generally UV-active due to their aromatic nature, visualization under a UV lamp (254 nm) is the most common and non-destructive method.[2] For compounds that are not UV-active or for confirmation, various chemical staining methods can be employed:

  • Iodine Chamber: Placing the dried TLC plate in a chamber containing a few crystals of iodine will cause most organic compounds to appear as brown spots.[2]

  • Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized. Compounds will appear as yellow-brown spots on a purple background.

Data Presentation

The following table provides representative, albeit hypothetical, Rf values for this compound and a potential nucleophilic substitution product in common solvent systems. Actual Rf values can vary based on the specific TLC plate, temperature, and chamber saturation.

Compound Structure Hexane:Ethyl Acetate (2:1) Dichloromethane:Methanol (95:5)
This compound
alt text
~ 0.6~ 0.8
6-Bromo-2-(phenylamino)quinazolin-4(3H)-one
alt text
(Modified)
~ 0.4~ 0.6

Visualizations

Logical Workflow for TLC Troubleshooting

TLC_Troubleshooting start Start TLC Analysis problem Problem Encountered? start->problem streaking Streaking Spots problem->streaking Yes no_spots No Spots Visible problem->no_spots Yes poor_separation Poor Separation problem->poor_separation Yes end Successful Analysis problem->end No sol_streaking1 Dilute Sample streaking->sol_streaking1 sol_streaking2 Add Modifier to Eluent (e.g., TEA or Acetic Acid) streaking->sol_streaking2 sol_no_spots1 Concentrate Sample no_spots->sol_no_spots1 sol_no_spots2 Use Chemical Stain no_spots->sol_no_spots2 sol_poor_sep1 Change Solvent System poor_separation->sol_poor_sep1 sol_poor_sep2 Use Co-spot poor_separation->sol_poor_sep2 sol_streaking1->start Re-run sol_streaking2->start Re-run sol_no_spots1->start Re-run sol_no_spots2->start Re-run sol_poor_sep1->start Re-run sol_poor_sep2->start Re-run

Caption: A flowchart for troubleshooting common TLC analysis issues.

Experimental Workflow for TLC Analysis

TLC_Workflow prep_chamber 1. Prepare Developing Chamber prep_plate 2. Prepare TLC Plate prep_chamber->prep_plate spot_plate 3. Spot Plate with Samples (Starting Material, Reaction Mix, Co-spot) prep_plate->spot_plate develop_plate 4. Develop Plate in Chamber spot_plate->develop_plate dry_plate 5. Dry Plate and Mark Solvent Front develop_plate->dry_plate visualize 6. Visualize under UV Light dry_plate->visualize analyze 7. Circle Spots and Calculate Rf Values visualize->analyze

Caption: A step-by-step workflow for performing TLC analysis.

References

Technical Support Center: Synthesis of 6-Bromo-quinazolinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the workup procedure for 6-bromo-quinazolinone synthesis. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data summaries to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common problems that may arise during the synthesis and workup of 6-bromo-quinazolinone.

Question: My reaction seems to be incomplete, as indicated by TLC analysis showing significant starting material. What should I do?

Answer: Incomplete reactions are a common issue. Here are several factors to consider:

  • Reaction Time and Temperature: Ensure that the reaction has been allowed to proceed for the recommended duration and at the optimal temperature. Some syntheses of quinazolinone derivatives require reflux for several hours (4-24h).[1][2] Consider extending the reaction time and monitoring its progress periodically using TLC.

  • Reagent Quality: The purity of your starting materials, such as 5-bromoanthranilic acid and the cyclizing agent (e.g., acetic anhydride, o-amino benzoyl chloride), is crucial.[3][4] Impurities can interfere with the reaction.

  • Solvent Choice: The solvent can significantly impact the reaction's success. Common solvents for this synthesis include ethanol, glacial acetic acid, pyridine, and DMF.[1][2][3][4] Ensure you are using a suitable solvent in which the reactants are soluble at the reaction temperature.

Question: After quenching the reaction with ice/water, I am not getting any precipitate, or the yield is very low. What could be the reason?

Answer: Low or no precipitation of the product can be attributed to several factors:

  • Product Solubility: Your 6-bromo-quinazolinone derivative might have some solubility in the reaction solvent or the aqueous workup solution. Try to minimize the amount of solvent used for the reaction and ensure the quenching is done in a sufficiently large volume of crushed ice or ice-cold water to force precipitation.[2][3]

  • pH of the Solution: The pH of the solution after quenching can affect the precipitation. Quinazolinones can have different solubilities at different pH values. You may need to adjust the pH of the solution to induce precipitation.

  • Insufficient Cooling: Ensure the reaction mixture is thoroughly cooled before and during quenching. Pouring the reaction mixture onto crushed ice is a common and effective method.[2][3]

Question: The isolated product is impure, showing multiple spots on the TLC plate. How can I improve the purity?

Answer: Purification is a critical step. If your crude product is impure, consider the following:

  • Washing: Thoroughly wash the filtered precipitate with appropriate solvents to remove unreacted starting materials and soluble impurities. Common washing solvents include cold water and ethanol.[2][3]

  • Recrystallization: This is a powerful technique for purification. Ethanol is a frequently used solvent for the recrystallization of 6-bromo-quinazolinone derivatives.[1][2][3] The key is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly to form pure crystals.

  • Column Chromatography: For very impure samples or to separate closely related byproducts, flash column chromatography on silica gel may be necessary.[5]

Question: I am observing the formation of byproducts. What are the possible side reactions and how can I minimize them?

Answer: Side reactions can lower the yield and complicate purification. Potential side reactions in quinazolinone synthesis include:

  • Hydrolysis: The quinazolinone ring can be susceptible to hydrolysis, especially under harsh acidic or basic conditions, leading to the formation of o-aminobenzamide derivatives.[6] To minimize this, use the minimum effective amount of acid or base and avoid prolonged exposure to these conditions during workup.

  • N-oxide formation: Oxidation of the quinazoline nitrogen can lead to N-oxide byproducts. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent this.[6]

  • Incomplete cyclization: This can lead to the presence of intermediate products. Optimizing reaction conditions (temperature, time, and catalyst) can help drive the reaction to completion.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of various 6-bromo-quinazolinone derivatives as reported in the literature.

Starting MaterialReagentsSolventReaction ConditionsYield (%)Reference
5-Bromoanthranilic acidPhenyl isothiocyanate, TriethylamineEthanolReflux, 65°C, 20h83.2[1]
5-Bromoanthranilic acidAcetic anhydride-Reflux-[3]
6-Bromo-2-phenyl-1,3,4-benzoxazinoneGlycine ethyl esterPyridineReflux, 8h-[2]
5-Bromoanthranilic acido-Amino benzoyl chloridePyridineStirring at RT, 30 min75[4]

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of 6-bromo-quinazolinone derivatives.

Protocol 1: Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one[1]
  • A mixture of 5-bromoanthranilic acid (10 mmol), phenyl isothiocyanate (15 mmol), and triethylamine (2 mL) in absolute ethanol (30 mL) is refluxed at 65°C for 20 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is filtered.

  • The obtained residue is recrystallized from ethanol to yield the final product.

Protocol 2: General Synthesis of 6-Bromo-2-substituted-4(3H)-quinazolinones[3]
  • A mixture of 5-bromoanthranilic acid and an appropriate acyl chloride or anhydride (e.g., acetic anhydride) is refluxed to form the intermediate 6-bromo-2-substituted-3,1-benzoxazin-4-one.

  • The reaction is monitored by TLC.

  • After completion, the mixture is cooled, and the resulting precipitate is filtered, washed, and dried.

  • The intermediate is then refluxed with a substituted amine in a suitable solvent like glacial acetic acid.

  • The reaction is again monitored by TLC.

  • Upon completion, the mixture is cooled and poured onto crushed ice.

  • The precipitated product is filtered, washed with water, and recrystallized from ethanol.

Protocol 3: Synthesis of Ethyl [6‐bromo‐2‐phenyl‐4‐oxoquinazolin‐3(4H)‐yl] acetate[2]
  • 6‐Bromo 2‐phenyl 1, 3, 4‐benzoxazinone (0.01 mol) and glycine ethyl ester (0.01 mol) are taken in a round-bottom flask.

  • Freshly distilled and dried pyridine is added slowly while shaking.

  • The mixture is heated under reflux for 8 hours.

  • Excess pyridine is distilled off under reduced pressure.

  • The resulting solution is poured into a beaker containing crushed ice to precipitate the product.

  • The product is filtered under suction, washed with portions of ice-cold water, and dried at 100°C.

  • The product is purified by recrystallization with ethanol.

Visual Guides

Experimental Workflow

G Figure 1: General Workup Procedure for 6-Bromo-quinazolinone Synthesis A Reaction Completion (Monitored by TLC) B Cooling of Reaction Mixture A->B C Quenching (Pouring onto crushed ice/water) B->C D Precipitation of Crude Product C->D E Filtration D->E F Washing of Precipitate (e.g., with cold water, ethanol) E->F G Drying of Crude Product F->G H Purification G->H I Recrystallization (e.g., from Ethanol) H->I Commonly Used J Column Chromatography H->J If Needed K Pure 6-Bromo-quinazolinone I->K J->K

Caption: General workup procedure for 6-bromo-quinazolinone synthesis.

Troubleshooting Guide

G Figure 2: Troubleshooting Decision Tree for 6-Bromo-quinazolinone Workup A Problem Encountered during Workup B Low or No Precipitate A->B C Impure Product (Multiple TLC spots) A->C D Incomplete Reaction A->D E Check: Product Solubility pH of Solution Cooling Efficiency B->E G Check: Washing Procedure Recrystallization Solvent & Technique C->G I Check: Reaction Time & Temperature Reagent Purity Solvent Choice D->I F Action: Minimize Solvent Adjust pH Ensure Thorough Cooling E->F H Action: Thorough Washing Optimize Recrystallization Consider Column Chromatography G->H J Action: Extend Reaction Time Increase Temperature Use Pure Reagents & Appropriate Solvent I->J

References

Technical Support Center: Purification of 6-Bromo-2-chloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 6-Bromo-2-chloroquinazolin-4(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter after synthesizing this compound?

A1: Based on typical synthetic routes starting from 5-bromoanthranilic acid, common impurities may include:

  • Unreacted Starting Materials: Residual 5-bromoanthranilic acid is a common impurity if the initial reaction is incomplete.

  • Incompletely Cyclized Intermediates: Depending on the specific synthetic pathway, intermediates formed before the final cyclization to the quinazolinone ring may be present.

  • Side Products: The formation of isomeric quinazolinone derivatives or products from side reactions of the reagents used.

  • Residual Solvents: Solvents used in the synthesis, such as pyridine or acetic acid, may be retained in the crude product.[1]

Q2: What are the recommended initial steps for purifying the crude product?

A2: A simple washing procedure is often effective for removing some common impurities. Washing the crude solid with distilled water can help remove water-soluble starting materials and salts. A subsequent wash with a non-polar solvent like petroleum ether can help remove non-polar side products and residual organic solvents like pyridine.[1]

Q3: My purified product has a yellowish tint. Is this normal, and how can I decolorize it?

A3: While the pure compound is typically a pale or off-white solid, a yellowish tint can indicate the presence of colored impurities. These can often be removed by treating a solution of the compound with activated charcoal, followed by hot filtration to remove the charcoal.[2]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Compound does not dissolve in the hot recrystallization solvent. The chosen solvent is not polar enough.Try a more polar solvent. For instance, if ethanol is not working, consider trying glacial acetic acid.[3]
Compound "oils out" instead of forming crystals upon cooling. The compound may be impure, lowering its melting point. The cooling process might be too rapid.- Attempt to purify the crude material by another method, such as column chromatography, before recrystallization. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]
Poor recovery of the purified product. Too much solvent was used during recrystallization. The compound is significantly soluble in the cold solvent.- Use the minimum amount of hot solvent required to fully dissolve the crude product. - After cooling, place the flask in an ice bath to maximize precipitation. - Consider using a solvent mixture (e.g., ethanol/water) where the compound is less soluble at lower temperatures.[4]
Crystals are still colored after recrystallization. Colored impurities are co-crystallizing with the product.- Perform a hot filtration of the recrystallization solution after treating it with activated charcoal.[2]
Column Chromatography Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor separation of the desired compound from impurities (overlapping spots on TLC). The solvent system (mobile phase) is not optimized.- Adjust the polarity of the mobile phase. A common starting point is a mixture of hexane and ethyl acetate. For better separation, you can try a less polar system (e.g., increase the hexane to ethyl acetate ratio) or a more polar system. - A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, can be effective.
The compound is not eluting from the column. The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.
The compound elutes too quickly with the solvent front. The mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
Streaking or tailing of the compound band on the column. The compound may be interacting too strongly with the silica gel (stationary phase). The column may be overloaded.- Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the mobile phase to reduce strong interactions. - Ensure the amount of crude material loaded is appropriate for the column size.

Experimental Protocols

Protocol 1: Washing of Crude this compound
  • Suspend the crude solid in distilled water and stir for 15-20 minutes.

  • Filter the solid and wash the filter cake with fresh distilled water.

  • Wash the solid with a small amount of cold petroleum ether.

  • Dry the solid under vacuum.

Protocol 2: Recrystallization from Ethanol
  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum. A yield of approximately 75% can be expected for similar quinazolinone derivatives.[1]

Protocol 3: Recrystallization from Acetic Acid
  • Dissolve the crude material in a minimal amount of hot glacial acetic acid.

  • Allow the solution to cool to room temperature, which should induce crystallization.

  • Collect the crystals by filtration and wash them with a small amount of cold ethanol to remove residual acetic acid.

  • Dry the crystals under vacuum. A yield of around 70% has been reported for similar compounds using this method.[3]

Protocol 4: Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase Selection:

    • Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. Start with a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).

    • Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Pour the slurry into the column and allow it to pack uniformly.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with the selected mobile phase.

    • If separation is not optimal, a gradient elution can be employed, gradually increasing the polarity of the mobile phase (e.g., from 10% ethyl acetate in hexane to 30% ethyl acetate in hexane).

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Recrystallization Solvent Comparison (Qualitative)

SolventExpected Purity ImprovementPotential Issues
EthanolGood for removing many common impurities.May require a large volume for less soluble batches.
Acetic AcidEffective for compounds that are difficult to dissolve in other solvents.Residual acid may need to be removed by washing.
Ethanol/WaterCan improve yield for compounds soluble in pure ethanol at low temperatures.Risk of "oiling out" if the water is added too quickly or the solution is cooled too fast.

Table 2: Typical Flash Column Chromatography Parameters

ParameterValue/Description
Stationary Phase Silica Gel (230-400 mesh)
Typical Mobile Phase Hexane / Ethyl Acetate
Mobile Phase Gradient (Example) Start with 90:10 (Hexane:Ethyl Acetate), gradually increase to 70:30.
TLC Monitoring (Rf of pure product) ~0.2-0.3

Visualizations

PurificationWorkflow Crude Crude Product Wash Washing (Water & Pet. Ether) Crude->Wash Washed_Product Washed Product Wash->Washed_Product Recrystallization Recrystallization (e.g., Ethanol or Acetic Acid) Washed_Product->Recrystallization Column Column Chromatography (Silica, Hexane/EtOAc) Washed_Product->Column Pure Pure this compound Recrystallization->Pure Column->Pure

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization Start Recrystallization Issue NoCrystals No Crystals Forming Start->NoCrystals OilingOut Compound 'Oils Out' Start->OilingOut LowYield Low Yield Start->LowYield ColoredCrystals Colored Crystals Start->ColoredCrystals Sol_Concentration Increase Concentration NoCrystals->Sol_Concentration Sol_Solvent Change Solvent NoCrystals->Sol_Solvent OilingOut->Sol_Solvent Sol_Cooling Slower Cooling OilingOut->Sol_Cooling Sol_MinimizeSolvent Use Minimal Hot Solvent LowYield->Sol_MinimizeSolvent Sol_Charcoal Use Activated Charcoal ColoredCrystals->Sol_Charcoal

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Validation & Comparative

Comparative 1H NMR Analysis of 6-Bromo-Substituted Quinazolin-4(3H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1H NMR Spectral Data for Structurally Related Quinazolinone Derivatives.

This guide provides a comparative analysis of the 1H NMR spectra of 6-bromo-substituted quinazolin-4(3H)-one derivatives. Due to the limited availability of public domain 1H NMR data for 6-Bromo-2-chloroquinazolin-4(3H)-one, this guide will focus on the well-characterized derivative, 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one , and compare it with another relevant analogue. This analysis is crucial for researchers in medicinal chemistry and drug development for the structural elucidation and purity assessment of synthesized compounds within this class.

The quinazolinone scaffold is a prominent heterocyclic motif found in numerous biologically active compounds. The precise characterization of these molecules is paramount, and 1H NMR spectroscopy is one of the most powerful tools for determining their chemical structure. Substituents on the quinazolinone ring significantly influence the chemical shifts of the aromatic protons, providing a unique fingerprint for each derivative.

Comparative 1H NMR Data

The following table summarizes the 1H NMR spectral data for two 6-bromo-substituted quinazolin-4(3H)-one derivatives. The data is presented to highlight the differences in chemical shifts arising from substitutions at the 2- and 3-positions of the quinazolinone core.

CompoundSolventProton AssignmentChemical Shift (δ, ppm)Multiplicity
6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one DMSO-d6Aromatic H7.72-7.80m
Aromatic H7.41s
Aromatic H7.10s
-NH2 at C2-phenyl5.80s
-NH2 at N35.65 and 6.18s
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one CDCl3Aromatic H (quinazoline)8.36s
Aromatic H (quinazoline)7.83d, J = 9.0 Hz
Aromatic H (quinazoline)7.56d, J = 8.5 Hz
Aromatic H (phenyl)7.53–7.52m
Aromatic H (phenyl)7.31–7.29m

Experimental Protocol

The following is a general experimental protocol for acquiring 1H NMR spectra of quinazolinone derivatives, based on standard laboratory practices.

1. Sample Preparation:

  • Weigh 5-10 mg of the solid quinazolinone derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean, dry NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

2. NMR Spectrometer Setup:

  • The 1H NMR spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.[1]

  • The instrument is locked onto the deuterium signal of the solvent.

  • The sample is shimmed to optimize the magnetic field homogeneity.

3. Data Acquisition:

  • A standard one-pulse sequence is used to acquire the 1H NMR spectrum.

  • Key acquisition parameters include:

    • Pulse width: Typically a 90° pulse.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 16 to 64, depending on the sample concentration.

  • The free induction decay (FID) is recorded.

4. Data Processing:

  • The FID is Fourier transformed to obtain the frequency-domain spectrum.

  • The spectrum is phased and the baseline is corrected.

  • The chemical shifts are referenced to the TMS signal at 0.00 ppm.

  • The signals are integrated to determine the relative number of protons.

  • The multiplicity of each signal (singlet, doublet, triplet, multiplet, etc.) is determined.

Comparative Analysis Workflow

The following diagram illustrates the workflow for the comparative analysis of 1H NMR data for different quinazolinone derivatives.

G cluster_0 Data Acquisition cluster_1 Data Processing and Analysis cluster_2 Interpretation and Reporting A Synthesized Quinazolinone Derivative A C 1H NMR Spectroscopy A->C B Synthesized Quinazolinone Derivative B B->C D Spectral Processing (Phasing, Baseline Correction) C->D E Peak Assignment and Integration D->E F Comparative Data Table Generation E->F G Structural Elucidation F->G H Purity Assessment F->H I Publication/Report Generation G->I H->I

Caption: Workflow for Comparative 1H NMR Analysis.

This guide provides a foundational framework for the 1H NMR analysis of 6-bromo-substituted quinazolin-4(3H)-ones. The provided data and protocols are intended to assist researchers in the accurate structural characterization of this important class of heterocyclic compounds.

References

A Comparative Analysis of the 13C NMR Spectra of Substituted Quinazolinones

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative 13C NMR Data

The following table summarizes the reported 13C NMR chemical shifts (δ) in parts per million (ppm) for the two comparative quinazolinone derivatives. The spectra were recorded in dimethyl sulfoxide-d6 (DMSO-d6), and the chemical shifts are referenced to the solvent signal.

Carbon Atom2-phenylquinazolin-4(3H)-one[1]6-bromo-2-phenylquinazolin-4(3H)-one[1]
C2152.78153.25
C4162.74161.76
C4a121.44125.33
C5127.06128.30
C6126.33Not specified
C7135.08135.15
C8127.98Not specified
C8a149.19147.93
C1'133.18132.89
C2'/C6'129.08129.10
C3'/C5'128.24Not specified
C4'131.87132.06

Experimental Protocol: 13C NMR Spectroscopy of Quinazolinone Derivatives

The following is a generalized protocol for the acquisition of 13C NMR spectra of quinazolinone derivatives, based on standard laboratory practices.[2][3]

1. Sample Preparation:

  • Accurately weigh 20-50 mg of the quinazolinone sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Transfer the solution to a standard 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

  • The 13C NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • The spectra are acquired at room temperature.

  • A standard proton-decoupled pulse program is used.

  • Chemical shifts are reported in ppm and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Structural and Substituent Effects on 13C NMR Spectra

The comparison of the 13C NMR data for 2-phenylquinazolin-4(3H)-one and 6-bromo-2-phenylquinazolin-4(3H)-one reveals the electronic influence of the bromine substituent on the quinazolinone ring system.

cluster_0 Substituent Effects on Quinazolinone Core Quinazolinone Quinazolinone Core Phenyl 2-Phenyl Group Quinazolinone->Phenyl Attached at C2 Bromo 6-Bromo Group Quinazolinone->Bromo Attached at C6 C4a_shift Downfield shift of C4a Bromo->C4a_shift Electron-withdrawing effect C4_shift Upfield shift of C4 Bromo->C4_shift Electron-withdrawing effect

Figure 1. Logical relationship of substituent effects on the 13C NMR chemical shifts of the quinazolinone core.

The introduction of a bromine atom at the C6 position induces noticeable changes in the chemical shifts of the carbon atoms in the quinazolinone core. The electron-withdrawing nature of the bromine atom leads to a downfield shift of the C4a signal and an upfield shift of the C4 (carbonyl) signal. These shifts provide valuable information for the structural elucidation of similarly substituted quinazolinone derivatives.

References

Mass Spectrometry of 6-bromo-2-chloroquinazolin-4(3H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the mass spectrometric behavior of 6-bromo-2-chloroquinazolin-4(3H)-one and its derivatives. Understanding the fragmentation patterns of these compounds is crucial for their identification, characterization, and for metabolic studies in drug discovery and development. Quinazolinone derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making their analytical characterization essential.[1]

Isotopic Signatures in Mass Spectrometry of Halogenated Compounds

A key feature in the mass spectra of this compound derivatives is the presence of two halogen atoms, bromine and chlorine, which have distinct isotopic distributions.[2]

  • Chlorine: Has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This results in a characteristic M+2 peak that is about one-third the intensity of the molecular ion peak (M) for fragments containing one chlorine atom.[3]

  • Bromine: Possesses two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[2] This leads to an M+2 peak of almost equal intensity to the molecular ion peak for fragments containing one bromine atom.[3]

For molecules like this compound that contain both one bromine and one chlorine atom, the isotopic pattern of the molecular ion will be a cluster of peaks at M, M+2, and M+4.

Comparative Mass Spectrometry Data

The following table summarizes the calculated mass-to-charge ratios (m/z) for the molecular ions of this compound and some of its hypothetical N-3 substituted derivatives. This data is foundational for identifying these compounds in mass spectrometry experiments.

CompoundR-GroupMolecular FormulaCalculated m/z [M]⁺Expected Isotopic Pattern (M:M+2:M+4)
This compound -HC₈H₄BrClN₂O257.92~3:4:1
6-bromo-2-chloro-3-methylquinazolin-4(3H)-one -CH₃C₉H₆BrClN₂O271.94~3:4:1
3-ethyl-6-bromo-2-chloroquinazolin-4(3H)-one -C₂H₅C₁₀H₈BrClN₂O285.95~3:4:1
6-bromo-2-chloro-3-phenylquinazolin-4(3H)-one -C₆H₅C₁₄H₈BrClN₂O333.96~3:4:1

Proposed Fragmentation Pathway

The fragmentation of the this compound scaffold under mass spectrometry (e.g., using electron ionization) is expected to proceed through several key steps. The following diagram illustrates a plausible fragmentation pathway.

G parent This compound m/z = 257.92 frag1 Loss of Cl m/z = 222.95 parent->frag1 - Cl• frag2 Loss of CO m/z = 194.95 frag1->frag2 - CO frag3 Loss of Br m/z = 143.95 frag2->frag3 - Br• frag4 Loss of HCN m/z = 167.94 frag2->frag4 - HCN

Caption: Proposed fragmentation pathway for this compound.

Experimental Protocols

A generalized protocol for the mass spectrometric analysis of this compound derivatives is provided below. This protocol is a synthesis of common practices for the analysis of similar heterocyclic compounds.

1. Sample Preparation:

  • Dissolve the synthesized and purified compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of approximately 1 mg/mL for stock solutions.

  • Further dilute the stock solution with the mobile phase or an appropriate solvent to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

2. Instrumentation and Data Acquisition:

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass measurements.[4]

  • Ionization Source:

    • Electrospray Ionization (ESI): Suitable for most derivatives, especially for LC-MS analysis. Operate in positive ion mode to detect [M+H]⁺ ions.

    • Electron Ionization (EI): Useful for generating fragment ions and elucidating the structure. Typically used with gas chromatography (GC-MS).

  • Typical ESI Parameters:

    • Capillary Voltage: 3.0-4.5 kV

    • Nebulizing Gas (N₂): 1.0-2.0 L/min

    • Drying Gas (N₂): 5.0-10.0 L/min

    • Source Temperature: 100-150 °C

  • Typical EI Parameters:

    • Ionization Energy: 70 eV[5]

  • MS/MS Analysis: To confirm the structure and fragmentation pattern, perform tandem mass spectrometry (MS/MS) on the molecular ion. Select the [M+H]⁺ (from ESI) or M⁺ (from EI) as the precursor ion and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV).

3. Data Analysis:

  • Process the acquired spectra using the instrument's software.

  • Identify the molecular ion peak and its characteristic isotopic pattern.

  • Propose structures for the major fragment ions observed in the MS/MS spectra and correlate them with the parent structure.

  • Compare the observed fragmentation patterns across different derivatives to identify common and unique fragmentation pathways.

Experimental Workflow

The following diagram outlines the typical workflow for the mass spectrometric analysis of this compound derivatives.

G cluster_0 Sample Handling cluster_1 Data Acquisition cluster_2 Data Analysis a Compound Synthesis and Purification b Sample Preparation (Dissolution and Dilution) a->b c Mass Spectrometry (LC-MS or Direct Infusion) b->c d MS/MS Analysis (Fragmentation) c->d e Spectral Analysis (Identify M⁺ and Fragments) d->e f Structural Elucidation and Comparative Analysis e->f

Caption: General experimental workflow for mass spectrometry of quinazolinone derivatives.

References

A Comparative Guide to the Synthesis of 6-Bromo-Quinazolinones

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 6-bromo-quinazolinone derivatives is a cornerstone in the development of novel therapeutic agents, with applications spanning oncology, as well as anti-inflammatory and antimicrobial research.[1] This guide provides a comparative analysis of prevalent synthetic routes to this versatile scaffold, offering insights into their respective methodologies, yields, and the strategic introduction of substituents at various positions. The information is tailored for researchers, scientists, and drug development professionals to facilitate informed decisions in synthetic strategy.

Comparative Synthesis Routes

The primary starting material for the synthesis of 6-bromo-quinazolinones is typically 5-bromoanthranilic acid.[1] The key variations in the synthetic pathways arise from the choice of reagents used to construct the pyrimidine ring and to introduce desired substituents at the 2 and 3 positions. Below is a summary of common synthetic approaches with their respective experimental data.

RouteStarting MaterialKey ReagentsProductYield (%)Reaction ConditionsReference
1 5-Bromoanthranilic acidAcetic anhydride, Substituted anilines6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-onesNot specifiedReflux in glacial acetic acid, 5-6 h[2]
2 5-Bromoanthranilic acidPhenyl isothiocyanate, Triethylamine, Alkyl halides/Substituted benzyl bromides, K₂CO₃6-bromo-2-(substituted thio)-3-phenylquinazolin-4(3H)-ones68.5–92.3Reflux in ethanol (20 h), then reflux in DMF (24 h)[3]
3 5-Bromoanthranilic acido-Amino benzoyl chloride, Hydrazine hydrate6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one75Stirring in pyridine (30 min), then reflux with hydrazine hydrate (3 h) at 120-130°C[4][5]
4 6-Bromo-2-phenyl-1,3,4-benzoxazinoneGlycine ethyl ester, Primary amines2-[6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl]-N-substituted acetamidesNot specifiedReflux in pyridine (8 h), then reflux in glacial acetic acid (4-6 h)[6]

Experimental Protocols

Route 1: Synthesis of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones[2]

Step 1: Synthesis of 6-bromo-2-methyl-3,1-benzoxazin-4-one A mixture of 5-bromoanthranilic acid and acetic anhydride is refluxed. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled. The resulting precipitate is filtered, washed, and dried to yield 6-bromo-2-methyl-3,1-benzoxazin-4-one.

Step 2: Synthesis of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones Equimolar quantities of 6-bromo-2-methyl-3,1-benzoxazin-4-one (0.01 mol) and a substituted aniline (0.01 mol) are refluxed in glacial acetic acid for 5-6 hours. The reaction is monitored by TLC. After completion, the mixture is cooled and poured onto crushed ice with continuous stirring. The precipitated product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford the purified 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one.

Route 2: Synthesis of 6-bromo-2-(substituted thio)-3-phenylquinazolin-4(3H)-ones[3]

Step 1: Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one A mixture of 5-bromoanthranilic acid (2.16 g, 10 mmol), phenyl isothiocyanate (1.8 mL, 15 mmol), and triethylamine (2 mL) in absolute ethanol (30 mL) is refluxed at 65°C for 20 hours. After completion of the reaction (monitored by TLC), the reaction mixture is filtered. The obtained residue is recrystallized with ethanol to give the key intermediate 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one in 83.2% yield.

Step 2: Synthesis of 6-bromo-2-(substituted thio)-3-phenylquinazolin-4(3H)-ones The intermediate 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (1 mmol) is dissolved in 15 mL of DMF, and then K₂CO₃ (1.2 mmol) is added over 5 minutes. Subsequently, various alkyl halides (1.5 mmol) or substituted benzyl bromides (1.5 mmol) are added to the reaction mixture. The resulting mixture is refluxed for 24 hours. After completion (monitored by TLC), the reaction mixture is poured onto crushed ice. The obtained precipitate is filtered, dried, and recrystallized with ethanol to obtain the final products in 68.5–92.3% yields.

Route 3: Synthesis of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one[4][5]

Step 1: Synthesis of 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one 5-bromoanthranilic acid is dissolved in 100 mL of pyridine. To this solution, o-amino benzoyl chloride is added, and the mixture is stirred at room temperature for 30 minutes.

Step 2: Synthesis of 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one The resulting 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one is then refluxed with 75 mL of hydrazine hydrate for 3 hours at 120-130°C. The reaction mixture is allowed to cool to room temperature, yielding the final product.

Route 4: Synthesis of 2-[6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl]-N-substituted acetamides[6]

Step 1: Synthesis of Ethyl [6‐bromo‐2‐phenyl‐4‐oxoquinazolin‐3(4H)‐yl] acetate 6‐Bromo-2‐phenyl-1,3,4‐benzoxazinone (0.01 mol) and glycine ethyl ester (0.01 mol) are taken in a round-bottom flask. Freshly distilled and dried pyridine is added slowly while shaking. The mixture is heated under reflux for 8 hours. Excess pyridine is distilled off under reduced pressure. The solution is then poured into a beaker containing crushed ice to precipitate the product. The product is filtered, washed with ice-cold water, and dried. Recrystallization from ethanol yields the purified product.

Step 2: Synthesis of 2-[6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl]-N-substituted acetamides Ethyl [6‐bromo‐2‐phenyl‐4‐oxoquinazolin‐3(4H)‐yl] acetate (0.01 mol) and a corresponding primary amine (0.01 mol) are placed in a round-bottom flask. Glacial acetic acid is added slowly while shaking. The mixture is heated under reflux for 4-6 hours. After cooling, the contents are poured into crushed ice. The resulting solid is washed with distilled water, filtered, dried in a vacuum, and recrystallized from warm ethanol.

Synthesis Workflow Diagrams

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthesis_Route_1 A 5-Bromoanthranilic acid C 6-Bromo-2-methyl- 3,1-benzoxazin-4-one A->C B Acetic anhydride B->C E 6-Bromo-2-methyl-3-(substituted phenyl)- (3H)-quinazolin-4-ones C->E D Substituted anilines D->E

Caption: Route 1: Synthesis via benzoxazinone intermediate.

Synthesis_Route_2 A 5-Bromoanthranilic acid C 6-Bromo-2-mercapto-3-phenyl- quinazolin-4(3H)-one A->C B Phenyl isothiocyanate B->C E 6-Bromo-2-(substituted thio)-3-phenyl- quinazolin-4(3H)-ones C->E D Alkyl halides or Substituted benzyl bromides D->E

Caption: Route 2: Synthesis via mercaptoquinazoline intermediate.

Synthesis_Route_3 A 5-Bromoanthranilic acid C 6-Bromo-2-(o-aminophenyl)- 3,1-benzoxazin-4(3H)-one A->C B o-Amino benzoyl chloride B->C E 6-Bromo-2-(o-aminophenyl)-3-amino- quinazolin-4(3H)-one C->E D Hydrazine hydrate D->E

Caption: Route 3: Synthesis of 3-amino-quinazolinone derivative.

Synthesis_Route_4 A 6-Bromo-2-phenyl- 1,3,4-benzoxazinone C Ethyl [6-bromo-2-phenyl-4-oxo- quinazolin-3(4H)-yl] acetate A->C B Glycine ethyl ester B->C E 2-[6-bromo-2-phenyl-4-oxoquinazolin- 3(4H)-yl]-N-substituted acetamides C->E D Primary amines D->E

Caption: Route 4: Synthesis starting from a benzoxazinone.

References

Halogenated Quinazolinones: A Comparative Guide to the Biological Activity of Bromo- vs. Chloro-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. The strategic placement of halogen atoms, particularly bromine and chlorine, on this heterocyclic system has been a pivotal strategy in the development of potent therapeutic agents. This guide provides an objective comparison of the biological activities of bromo- and chloro-substituted quinazolinones, supported by experimental data, to aid researchers in the design and development of novel drug candidates.

Anticancer Activity: A Tale of Two Halogens

Both bromo- and chloro-substituted quinazolinones have demonstrated significant potential as anticancer agents. Their efficacy is often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.

The introduction of a halogen at the 6-position of the quinazolinone ring has been shown to enhance anticancer effects.[1] While a direct comparative study of a wide range of bromo- and chloro-analogs under identical conditions is not extensively available, analysis of various studies provides valuable insights into their relative potencies.

Comparative Cytotoxicity Data

The following tables summarize the in vitro anticancer activity of representative bromo- and chloro-substituted quinazolinone derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting biological function.

Table 1: Cytotoxicity of Bromo-Substituted Quinazolinone Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
8a 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative with an aliphatic linker at the SH groupMCF-7 (Breast)15.85 ± 3.32[1]
SW480 (Colon)17.85 ± 0.92[1]
8e 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative with a para-methyl group on the phenyl ringMCF-7 (Breast)35.14 ± 6.87[1]
SW480 (Colon)63.15 ± 1.63[1]

Table 2: Cytotoxicity of Chloro-Substituted Quinazolinone Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound 14g 2-chloro-4-anilinoquinazoline-chalconeK-562 (Leukemia)0.622 - 1.81[2]
HCT-116 (Colon)0.622 - 1.81[2]
MCF7 (Breast)0.622 - 1.81[2]
Compound 8b 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-oneEGFR-TK0.00137[3]

Observations:

From the available data, it is evident that both bromo- and chloro-substitutions can lead to potent anticancer activity. The chloro-substituted derivatives, particularly the 2-chloro-4-anilinoquinazoline-chalcone (14g) and the 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one (8b), have demonstrated exceptionally low IC50 values, suggesting high potency.[2][3] For the bromo-substituted series, an aliphatic linker at the 2-position of the 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one scaffold (compound 8a) conferred significant cytotoxicity.[1] It is important to note that direct comparisons are challenging due to variations in the core structures and experimental conditions across different studies.

Antimicrobial Activity: Halogens in the Fight Against Microbes

Quinazolinone derivatives have also been extensively investigated for their antimicrobial properties. The presence and position of halogen substituents play a crucial role in their activity against a range of bacterial and fungal pathogens.

Comparative Antimicrobial Activity Data

The following tables present the antimicrobial activity of bromo- and chloro-substituted quinazolinones, typically measured by the zone of inhibition in agar diffusion assays or the minimum inhibitory concentration (MIC).

Table 3: Antimicrobial Activity of Bromo-Substituted Quinazolinone Derivatives

CompoundTarget MicroorganismZone of Inhibition (mm)Reference
6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one Staphylococcus aureus16[4]
Bacillus species15[4]
Escherichia coli13[4]
Klebsiella pneumonia14[4]
New 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones Bacillus subtilisSignificant Activity[5]
Staphylococcus aureusSignificant Activity[5]
Pseudomonas aeruginosaSignificant Activity[5]
Candida albicansSignificant Activity[5]

Table 4: Antimicrobial Activity of Chloro-Substituted Quinazolinone Derivatives

CompoundTarget MicroorganismActivityReference
7-Chloro-3-(4-fluorophenyl)-2-((5-(substituted amino) -1H-indol-1-yl)methyl) quinazolin-4(3H)-one derivative Gram-positive & Gram-negative bacteria, FungiRelatively Active[6]
Dimeric 2-(2-chlorophenyl)-quinazolin-4-ones Not specifiedPotential Antimicrobial Agents[6]

Observations:

The data suggests that bromo-substituted quinazolinones exhibit significant antibacterial and antifungal activities.[4][5] For instance, 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one showed notable zones of inhibition against both Gram-positive and Gram-negative bacteria.[4] While specific quantitative data for chloro-substituted analogs is less consistently reported in a directly comparable format, various derivatives containing chlorine have been highlighted for their antimicrobial potential.[6] Structure-activity relationship studies have indicated that the presence of a halogen atom at the 6-position can enhance antimicrobial activity.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (bromo- and chloro-substituted quinazolinones) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Agar Well Diffusion Method for Antimicrobial Susceptibility Testing

This method is used to assess the antimicrobial activity of the compounds.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Agar Plate Inoculation: Spread the microbial inoculum evenly onto the surface of a sterile Mueller-Hinton agar plate.

  • Well Preparation: Create wells (6 mm in diameter) in the agar plate using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (at a specific concentration) into each well. A control with the solvent and a standard antibiotic should also be included.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

Signaling Pathways and Mechanisms of Action

Quinazolinone derivatives often exert their anticancer effects by targeting receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are crucial for cancer cell growth, proliferation, and angiogenesis.[7][8]

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell proliferation and survival. Its dysregulation is a common feature in many cancers. Quinazolinone-based inhibitors, such as gefitinib and erlotinib, are known to target the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Dimerization & Autophosphorylation) EGFR->P_EGFR RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K Quinazolinone Bromo/Chloro Quinazolinone Quinazolinone->P_EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and inhibition by quinazolinones.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several quinazoline derivatives have been developed as VEGFR inhibitors.[8]

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds P_VEGFR P-VEGFR (Dimerization & Autophosphorylation) VEGFR->P_VEGFR PLCg PLCγ P_VEGFR->PLCg PI3K PI3K P_VEGFR->PI3K Quinazolinone Bromo/Chloro Quinazolinone Quinazolinone->P_VEGFR Inhibits EndothelialCell Endothelial Cell Proliferation & Migration PLCg->EndothelialCell AKT AKT PI3K->AKT AKT->EndothelialCell Angiogenesis Angiogenesis EndothelialCell->Angiogenesis

Caption: VEGFR signaling pathway and inhibition by quinazolinones.

Conclusion

This guide highlights the significant biological activities of both bromo- and chloro-substituted quinazolinones, particularly in the realms of anticancer and antimicrobial research. The choice of halogen and its position on the quinazolinone scaffold, in combination with other substituents, critically influences the potency and selectivity of these compounds. While the available data suggests that both bromo and chloro substitutions can yield highly active compounds, further head-to-head comparative studies are warranted to delineate the subtle yet crucial differences in their pharmacological profiles. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this versatile class of heterocyclic compounds.

References

A Comparative Crystallographic Guide to Substituted Quinazolinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystallographic structures of substituted quinazolinones, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer and anti-inflammatory properties. While the specific crystal structure for 6-Bromo-2-chloroquinazolin-4(3H)-one is not publicly available, this guide utilizes closely related, structurally determined analogs to provide valuable insights into the solid-state conformation and intermolecular interactions that govern this important scaffold. The data presented herein serves as a crucial resource for structure-based drug design and the development of novel therapeutic agents.

Performance Comparison: Crystallographic Parameters of Substituted Quinazolinones

The following table summarizes key crystallographic data for selected quinazolinone derivatives, offering a quantitative comparison of their solid-state structures. These compounds share the core quinazolinone scaffold but differ in their substitution patterns, providing insight into how different functional groups influence the crystal packing and molecular geometry.

ParameterCompound 1: 2-(4-Chloroanilino)-3-(2-hydroxyethyl)quinazolin-4(3H)-one[1]Compound 2: 2-Chloroquinazolin-4(3H)-one[2]Compound 3: 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one[3]
Chemical Formula C₁₆H₁₄ClN₃O₂C₈H₅ClN₂OC₁₇H₁₅IN₂O
Molecular Weight 315.75 g/mol 180.59 g/mol 390.23 g/mol
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/nP2₁/cC2
Unit Cell Dimensions a = 9.0707(18) Åb = 11.345(2) Åc = 14.143(3) Åβ = 96.98(3)°a = 22.4315(16) Åb = 3.7666(6) Åc = 18.0640(13) Åβ = 104.682(7)°a = 23.6958(12) Åb = 5.5334(2) Åc = 15.9712(9) Åβ = 132.329(3)°
Volume (V) 1444.6(5) ų1476.4(3) ų1548.16(13) ų
Z 484
Temperature 273(2) K113 K296(2) K
Radiation type Mo KαMo KαMo Kα
R-factor 0.037Not Reported0.046

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis and X-ray crystallographic analysis of substituted quinazolinones, based on established literature procedures.[4][5][6]

Synthesis of 6-Bromo-2-substituted-quinazolin-4(3H)-ones

A common route for the synthesis of the title compounds involves a multi-step process starting from 5-bromoanthranilic acid.

  • Formation of Benzoxazinone Intermediate: 5-bromoanthranilic acid is reacted with an appropriate acyl chloride (e.g., acetyl chloride for a 2-methyl substituent) or anhydride in a suitable solvent like pyridine. The reaction mixture is typically heated under reflux to yield the 6-bromo-2-substituted-3,1-benzoxazin-4-one intermediate.

  • Ring Conversion to Quinazolinone: The isolated benzoxazinone is then reacted with a primary amine or ammonia source to form the corresponding quinazolinone. For instance, heating the benzoxazinone with a substituted aniline in a high-boiling solvent like glacial acetic acid or ethanol under reflux will yield the 3-substituted quinazolinone.[5] The product is typically isolated by cooling the reaction mixture and collecting the precipitate by filtration.

Single-Crystal X-ray Crystallography

The determination of the molecular structure is achieved through single-crystal X-ray diffraction.

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the synthesized quinazolinone derivative in a suitable solvent or solvent mixture (e.g., acetone/ethyl acetate).[2]

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is maintained at a constant low temperature (e.g., 113 K or 273 K) to minimize thermal vibrations.[1][2] X-rays of a specific wavelength (commonly Mo Kα, λ = 0.71073 Å) are directed at the crystal.[1][2][3] The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.[1]

Visualization of Experimental Workflow and Biological Context

The following diagrams illustrate a typical experimental workflow for the synthesis and analysis of quinazolinone derivatives and their common mechanism of action as EGFR inhibitors.

experimental_workflow Experimental Workflow for Quinazolinone Analysis cluster_synthesis Synthesis cluster_analysis Analysis start 5-Bromoanthranilic Acid intermediate 6-Bromo-3,1-benzoxazin-4-one start->intermediate Acylation product 6-Bromo-2,3-disubstituted- quinazolin-4(3H)-one intermediate->product Amination/ Cyclization crystallization Crystal Growth product->crystallization xrd Single-Crystal X-ray Diffraction crystallization->xrd structure Structure Elucidation xrd->structure

Caption: A generalized workflow for the synthesis and structural analysis of substituted quinazolinones.

EGFR_Signaling_Pathway Quinazolinone Inhibition of EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Quinazolinone Quinazolinone Inhibitor Quinazolinone->EGFR Inhibits RAS RAS Dimerization->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: Mechanism of action for quinazolinone-based EGFR inhibitors in cancer therapy.

References

Unlocking Potent EGFR Inhibition: A Comparative Analysis of 6-Bromo-Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 6-bromo-quinazolinone derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. This document synthesizes experimental data on their inhibitory efficacy, details the methodologies for key experiments, and visualizes the relevant biological pathways and experimental workflows.

The quinazoline scaffold is a well-established pharmacophore in the development of EGFR inhibitors, with several approved drugs featuring this core structure. The strategic addition of a bromine atom at the 6-position of the quinazolinone ring has been explored to enhance inhibitory activity and modulate pharmacokinetic properties. This guide delves into the performance of these derivatives against both wild-type and mutated forms of EGFR, which are often implicated in therapeutic resistance.

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of various 6-bromo-quinazolinone and related quinazolinone derivatives against EGFR. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating greater efficacy.

Compound IDTarget EGFR VariantAssay TypeIC50 (nM)Cell LineReference
6-bromo-2-(pyridin-3-yl)-4-substituted quinazoline (Compound 21) EGFRwtKinase Inhibition46.1-[1]
Lapatinib (Reference) EGFRwtKinase Inhibition53.1-[1]
6-bromo-4-(3-bromophenylamino)quinazoline with butynamide at C-6 EGFR/HER-2--A431[2]
Quinazolinone Derivative (Compound 8b) EGFR-TKKinase Inhibition1.37-[3]
Quinazolinone Derivative (Compound 6c) EGFR T790MKinase InhibitionPotentHCT-116, A549[4]
6-hydroxypropynyl-4-anilinoquinazoline (Compound 5e) EGFRKinase Inhibition14-[5]
Quinazolinone Derivative (Compound 23) EGFR L858R/T790MKinase Inhibition0.2Ba/F3[6]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.

Key Signaling Pathways and Experimental Workflow

To understand the context of EGFR inhibition, it is crucial to visualize the downstream signaling pathways and the general workflow for evaluating potential inhibitors.

EGFR_Signaling_Pathway cluster_kinase Kinase Domain EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P P RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Quinazolinone 6-Bromo-Quinazolinone Derivative Quinazolinone->EGFR Inhibits ATP ATP ADP ADP ATP->ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of 6-bromo-quinazolinone derivatives.

Experimental_Workflow Start Compound Synthesis (6-Bromo-Quinazolinone Derivatives) Biochemical Biochemical Assay (EGFR Kinase Inhibition) Start->Biochemical IC50_determination IC50 Determination Biochemical->IC50_determination CellBased Cell-Based Assay (Proliferation/Viability) IC50_determination->CellBased Active Compounds GI50_determination GI50 Determination CellBased->GI50_determination Lead Lead Compound Identification GI50_determination->Lead

Caption: General experimental workflow for evaluating EGFR inhibitors.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the accurate assessment and comparison of inhibitor potency. Below are representative methodologies for key assays.

Biochemical EGFR Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR.

Principle: The assay quantifies the phosphorylation of a substrate peptide by the EGFR kinase domain. Inhibition of this process by a test compound results in a decreased signal. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant human EGFR (wild-type or mutant)

  • Kinase substrate (e.g., a poly-Glu-Tyr peptide)

  • Adenosine triphosphate (ATP)

  • Kinase buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)[7]

  • Test compounds (6-bromo-quinazolinone derivatives) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Serially dilute the test compounds in DMSO and add them to the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Prepare a mixture of the EGFR enzyme and the kinase substrate in the kinase buffer. Add this mixture to the wells containing the test compounds and pre-incubate for a specified time (e.g., 30 minutes at 27°C)[7].

  • Initiation of Reaction: Start the kinase reaction by adding ATP to each well[7]. Incubate for a defined period (e.g., 30-120 minutes) at a controlled temperature.

  • Signal Detection: Stop the reaction and measure the kinase activity. For the ADP-Glo™ assay, add the ADP-Glo™ Reagent to deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

  • Data Analysis: The luminescence intensity is inversely proportional to the EGFR kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation/Viability Assay

This assay assesses the effect of the inhibitor on the growth and survival of cancer cells that are dependent on EGFR signaling.

Principle: EGFR-dependent cancer cells require the activity of the EGFR pathway for proliferation. Inhibition of EGFR by the test compounds is expected to lead to a decrease in cell viability, which can be quantified by measuring cellular ATP levels.

Materials:

  • EGFR-dependent cancer cell line (e.g., A431, PC-9, H1975)[8][9]

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)[10]

  • 96-well or 384-well clear-bottom plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Cell Seeding: Seed the cancer cells into the wells of a microplate at a predetermined density (e.g., 1x10³ cells/well) and allow them to attach overnight.[10]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a DMSO-only control.

  • Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).[9]

  • Cell Viability Measurement: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add the CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[9]

  • Data Acquisition: After a short incubation to stabilize the signal, measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each compound concentration relative to the DMSO control. Determine the GI50 (half-maximal growth inhibition) or IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Conclusion

The 6-bromo-quinazolinone scaffold continues to be a promising starting point for the design of potent EGFR inhibitors. The data presented in this guide highlight the potential of these derivatives to exhibit low nanomolar to sub-nanomolar inhibitory activity against both wild-type and clinically relevant mutant forms of EGFR. The provided experimental protocols offer a standardized framework for the evaluation of novel compounds, facilitating comparability across different studies. Future research in this area will likely focus on optimizing the pharmacokinetic properties and selectivity profiles of these potent inhibitors to develop next-generation anticancer therapeutics.

References

A Researcher's Guide to Analytical Standards for 6-Bromo-Quinazolinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and characterization of active pharmaceutical ingredients (APIs) and intermediates are paramount. This guide provides an objective comparison of analytical standards and methodologies for the quality control of 6-bromo-quinazolinone compounds, a class of molecules with significant interest in medicinal chemistry. Due to the limited availability of specific Certified Reference Materials (CRMs) for many novel compounds, this guide focuses on a multi-pronged approach to quality assessment, leveraging readily available analytical techniques and commercially available standards of similar compounds.

The Landscape of Analytical Standards

An ideal analytical standard is a Certified Reference Material (CRM), which provides a known purity and is accompanied by a certificate of analysis detailing its characterization. However, for many research- and development-stage compounds like specific 6-bromo-quinazolinone derivatives, commercially available CRMs are often not available. Researchers must therefore rely on a combination of in-house characterization and comparison with commercially available, non-certified standards or structurally related compounds.

Major suppliers of chemical standards, such as LGC Standards and Sigma-Aldrich, offer a range of quinazoline derivatives. While specific 6-bromo-quinazolinone CRMs are not readily found, these suppliers provide various quinazoline compounds that can be used as reference points for method development. It is crucial for researchers to note that many listed "analytical standards" from chemical suppliers may not be certified, and the responsibility of confirming their identity and purity often lies with the end-user.

Comparative Analysis of Purity Determination Methods

A comprehensive assessment of a 6-bromo-quinazolinone compound's purity involves a combination of chromatographic and spectroscopic techniques. The following sections compare the most common methods: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS).

Data Presentation: A Comparative Overview

The following table summarizes hypothetical quantitative data for a synthesized batch of a generic 6-bromo-quinazolinone derivative compared against a commercially available, non-certified standard.

Analytical MethodParameterSynthesized 6-Bromo-QuinazolinoneCommercial Alternative (Non-Certified)
HPLC-UV Purity (Area %)99.2%97.5%
Major ImpurityUnidentified (0.5%)Starting Material (1.8%)
Retention Time12.5 min12.5 min
qNMR (¹H) Absolute Purity (w/w %)98.9% (vs. Maleic Anhydride CRM)Not Determined
Identified ImpuritiesResidual Ethyl AcetateNot Determined
LC-MS [M+H]⁺Observed: 312.00, 314.00Observed: 312.01, 314.01
Isotopic PatternConsistent with C₁₄H₉BrN₂OConsistent with C₁₄H₉BrN₂O

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for the quantitative determination of 6-bromo-quinazolinone and the detection of non-volatile impurities.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30-31 min: 80-20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized 6-bromo-quinazolinone in methanol to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: A certified reference material with a known purity, such as maleic anhydride.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 6-bromo-quinazolinone compound and 5 mg of the internal standard into a tared NMR tube.

    • Add approximately 0.7 mL of DMSO-d₆.

    • Gently warm and vortex to ensure complete dissolution.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds for quantitative analysis).

    • Number of Scans: 16-64, depending on the concentration.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS is a powerful tool for confirming the molecular weight and identifying impurities.

  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).

  • LC Conditions: Same as the HPLC method described above.

  • MS Parameters:

    • Ionization Mode: Positive ESI.

    • Mass Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

  • Data Analysis: Confirm the presence of the [M+H]⁺ ion and the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units).

Mandatory Visualizations

Analytical Workflow for 6-Bromo-Quinazolinone Compounds

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity & Identity Analysis cluster_comparison Standard Comparison synthesis Synthesis of 6-Bromo-Quinazolinone purification Purification (Crystallization/Chromatography) synthesis->purification hplc HPLC-UV (Purity Assessment) purification->hplc qnmr qNMR (Absolute Purity) purification->qnmr lcms LC-MS (Identity Confirmation) purification->lcms comparison Data Comparison with Commercial Standard hplc->comparison qnmr->comparison lcms->comparison

Caption: Workflow for the synthesis and analysis of 6-bromo-quinazolinone compounds.

Decision Pathway for Analytical Method Selection

decision_pathway cluster_purity Purity Assessment cluster_identity Identity Confirmation node_result node_result start Analytical Goal? purity_question Need Absolute Purity? start->purity_question Purity identity_question Need Structural Elucidation? start->identity_question Identity purity_question->node_result Yes qNMR purity_question->node_result No HPLC-UV identity_question->node_result Yes NMR & MS identity_question->node_result No LC-MS

Caption: Decision tree for selecting the appropriate analytical technique.

A Comparative Guide to the Spectroscopic Characterization of Novel Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of recently developed novel quinazolinone derivatives. Quinazolinone and its analogues are a critical class of nitrogen-containing heterocyclic compounds, forming the core scaffold for numerous molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The precise characterization of these molecules is fundamental to understanding their structure-activity relationships and advancing drug discovery efforts.

This document summarizes key spectroscopic data from recent literature, presents detailed experimental protocols for structural elucidation, and offers a visual workflow to guide researchers in this process.

Comparative Spectroscopic Data

The structural elucidation of novel quinazolinone derivatives relies on the combined interpretation of data from several spectroscopic techniques.[1][5] Below is a comparative summary of data for three distinct, recently synthesized quinazolinone derivatives.

Compound A: Quinazolinone-Isoxazoline Hybrid

A novel hybrid molecule designed to combine the pharmacophores of quinazolinone and isoxazoline to enhance biological activity.[1]

Compound B: Pyrazol-Quinazolinone Derivative

A novel compound that connects pyrazole and quinazolinone moieties, synthesized to explore enhanced antifungal properties.[5]

Compound C: Actinoquinazolinone

A new quinazolinone derivative isolated from a marine bacterium, Streptomyces sp. CNQ-617, which has shown potential in suppressing the motility of gastric cancer cells.[3]

Table 1: Comparative FT-IR Spectral Data (cm⁻¹)

Infrared spectroscopy is utilized to identify the key functional groups present in the molecules.[5] The carbonyl (C=O) stretch of the quinazolinone core is a particularly characteristic absorption.

Functional GroupAssignmentCompound A (Hybrid)[1]Compound B (Pyrazole)[5]
C=O StretchQuinazolinone Carbonyl~1680~1680
C=N / C=C StretchImine / Aromatic Rings1610, 15601400 - 1600
C-H StretchAromaticNot specified~3000
C-H StretchAliphatic (Methyl)Not specified~2950
Table 2: Comparative ¹H NMR Spectral Data (δ, ppm)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The data below highlights key chemical shifts for protons on the core quinazolinone structure and unique substituent groups. The spectra for these compounds were recorded in DMSO-d₆ or CDCl₃.[1][3][5]

Proton AssignmentCompound A (Hybrid)[1]Compound B (Pyrazole)[5]Compound C (Actinoquinazolinone)[3]
Quinazolinone H-28.17 (s)Not specified8.07 (s)
Quinazolinone H-58.13 (dd)8.33 (d)7.46 (s)
Quinazolinone Aromatic (H-6, H-7, H-8)7.52 - 7.82 (m)7.48 - 7.78 (m)6.98 (s, H-8)
N-CH₃ (Methyl)N/A3.65 (s)N/A
O-CH₃ (Methoxy)N/AN/A3.88 (s)
OHN/AN/A10.35 (s)
Table 3: Comparative ¹³C NMR Spectral Data (δ, ppm)

Carbon-13 NMR provides information on the carbon framework of the molecule. The chemical shift of the carbonyl carbon is a significant indicator for the quinazolinone structure.

Carbon AssignmentCompound A (Hybrid)[1]Compound B (Pyrazole)[5]Compound C (Actinoquinazolinone)[3]
C=O (Quinazolinone C-4)161.48Characterized, data not listed159.7
C-2 (N=C -N)146.90Characterized, data not listed147.1
Quinazolinone Quaternary (C-4a, C-8a)120.90, 147.50Characterized, data not listed113.8 (C-10), 143.9 (C-9)
O-CH₃ (Methoxy)N/AN/A55.7
N-CH₂ (Linker)49.16N/AN/A
Table 4: High-Resolution Mass Spectrometry (HRMS) Data

HRMS is critical for confirming the elemental composition and thus the molecular formula of a newly synthesized compound.[1][5]

CompoundMolecular Formula[M+H]⁺ Calculated[M+H]⁺ Found
Compound A (Hybrid) C₁₈H₁₅N₃O₂Confirmed by HRMS[1]Confirmed by HRMS[1]
Compound B (Pyrazole) C₂₇H₁₈ClN₅OConfirmed by HRMS[5]Confirmed by HRMS[5]
Compound C (Actinoquinazolinone) C₁₃H₁₂N₂O₄Confirmed by MS[3]Confirmed by MS[3]

Experimental Workflow Visualization

The following diagram illustrates a standard workflow for the spectroscopic analysis and structural elucidation of a novel chemical compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_elucidation Structural Confirmation Compound Synthesized Novel Quinazolinone Derivative FTIR FT-IR Spectroscopy (Functional Groups) Compound->FTIR NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Molecular Skeleton) Compound->NMR MS Mass Spectrometry (HRMS) (Molecular Formula) Compound->MS Analysis Combined Data Interpretation FTIR->Analysis NMR->Analysis MS->Analysis Structure Final Confirmed Structure Analysis->Structure

Caption: General workflow for the structural elucidation of novel compounds.

Experimental Protocols

Detailed and consistent methodologies are crucial for generating reproducible spectroscopic data. The following are generalized protocols for the key analytical techniques discussed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol is used to identify the functional groups within the synthesized molecule.[6]

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with ~150 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The resulting powder is compressed into a thin, transparent pellet using a hydraulic press.[6]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample holder is recorded first. The KBr pellet containing the sample is then placed in the holder, and the sample spectrum is recorded. The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.[6]

  • Data Analysis: The positions (wavenumber, cm⁻¹), shapes, and intensities of the absorption bands are analyzed to identify characteristic functional groups, such as C=O (carbonyl), N-H, C-H (aliphatic and aromatic), and C=N.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of a molecule.[1][7]

  • Sample Preparation: Approximately 5-10 mg of the quinazolinone derivative is dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: ¹H NMR, ¹³C NMR, and often 2D NMR (like COSY and HSQC) spectra are acquired.[1]

  • Data Analysis:

    • ¹H NMR: The chemical shifts (δ), signal multiplicity (singlet, doublet, etc.), and integration values are analyzed to determine the electronic environment and connectivity of protons.

    • ¹³C NMR: The chemical shifts of the signals reveal the different types of carbon atoms (e.g., carbonyl, aromatic, aliphatic).

    • 2D NMR: Techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are used to definitively assign signals and confirm the connectivity of atoms within the molecule.[1]

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides the exact molecular weight and is used to confirm the molecular formula of a compound.[1][5]

  • Sample Preparation: A minute quantity of the sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a low concentration (µg/mL to ng/mL range).

  • Instrumentation: An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, is used, often coupled with an electrospray ionization (ESI) source.

  • Data Acquisition: The instrument is calibrated, and the sample is introduced. The mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺) is measured with high precision (to four or five decimal places).

  • Data Analysis: The experimentally measured exact mass is compared to the theoretical mass calculated for the proposed molecular formula. A match within a small tolerance (typically < 5 ppm) provides strong evidence for the compound's elemental composition.

References

Safety Operating Guide

Proper Disposal of 6-Bromo-2-chloroquinazolin-4(3H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 6-Bromo-2-chloroquinazolin-4(3H)-one, a halogenated organic compound, is crucial for maintaining laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for its disposal, designed for researchers, scientists, and professionals in drug development. Adherence to these protocols, in conjunction with your institution's specific Environmental Health and Safety (EHS) guidelines, is paramount.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Required PPE:

  • Safety Goggles: To protect eyes from potential splashes.[1]

  • Lab Coat: To shield skin and clothing from contamination.[1]

  • Nitrile Gloves: To prevent direct skin contact.[1]

  • Closed-toe Shoes: To protect feet from spills.[1]

Handle the compound within a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[3][4][5]

1. Waste Segregation:

  • Designated Waste Stream: As a halogenated organic compound, this compound waste must be segregated from non-halogenated organic and other waste streams.[2][6] This is critical as disposal methods for halogenated and non-halogenated wastes differ, and mixing them can interfere with the disposal process and increase costs.[7]

  • Incompatible Materials: Do not mix this waste with incompatible substances, such as strong oxidizing agents, acids, or bases, to prevent violent reactions or the release of toxic gases.[8]

2. Containerization:

  • Appropriate Container: Collect the waste in a designated, chemically resistant container with a secure, tight-fitting lid.[9] Plastic containers are often preferred.[10] The original container may be used if it is in good condition.

  • Container Integrity: Ensure the container is free from leaks or damage.[9]

3. Labeling:

  • Hazardous Waste Label: Affix a "Hazardous Waste" tag to the container before adding any waste.[7][9]

  • Complete Information: Clearly write the full chemical name, "this compound," and list all constituents and their approximate percentages on the label.[6][7] The container must be kept closed except when adding waste.[3][8]

4. Storage (Satellite Accumulation Area):

  • Designated Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[8][10]

  • Safe Storage Conditions: The SAA should be a secure, well-ventilated area away from sources of ignition.[5] Store the container in secondary containment, such as a tray, to contain any potential leaks.[11]

  • Accumulation Limits: Be aware of your institution's limits for the amount of hazardous waste that can be stored in an SAA (e.g., a maximum of 55 gallons).[10]

5. Final Disposal:

  • Contact EHS: Once the container is nearly full (typically recommended to be at three-quarters full), or if the waste has been stored for the maximum allowed time (often up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[7][10]

  • Professional Disposal: The EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility for proper treatment, such as incineration.[5][6]

Quantitative Data Summary

ParameterGuidelineSource
Maximum SAA Volume 55 gallons of hazardous waste[10]
Maximum SAA Acutely Toxic Waste 1 quart of liquid or 1 kilogram of solid[10]
Container Removal from SAA Within 3 days after becoming full
Partially Filled Container Storage Up to 1 year in SAA

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Handle compound in a Fume Hood A->B C Segregate as Halogenated Organic Waste B->C D Use a designated, compatible waste container C->D E Label container with 'Hazardous Waste' and contents D->E F Store sealed container in Satellite Accumulation Area (SAA) E->F G Container is full or storage time limit reached F->G H Contact Institutional EHS for pickup G->H Decision Point I EHS transports to licensed waste disposal facility H->I

References

Personal protective equipment for handling 6-Bromo-2-chloroquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Bromo-2-chloroquinazolin-4(3H)-one

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on safety data for structurally similar compounds, including 6-Bromo-2-chloroquinazoline and 6-Bromo-3-methylquinazolin-4(3H)-one. Researchers should handle this compound with caution and perform a thorough risk assessment before use.

This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be harmful if swallowed and to cause skin and eye irritation.[1][2]

GHS Hazard Classification (Anticipated)

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Skin IrritationCategory 2H315: Causes skin irritation[2]
Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[2]

Signal Word: Warning[1][2]

Pictogram:

alt text

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to minimize exposure.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesANSI Z87.1 compliantProtects against chemical splashes and airborne particles.
Face ShieldTo be worn over safety gogglesProvides full-face protection during splash-prone procedures.
Hand Protection Chemical-Resistant GlovesNitrile or neoprenePrevents direct skin contact.
Body Protection Laboratory CoatFlame-resistantProtects skin and personal clothing from contamination.
Full-Length PantsCovers lower body to prevent skin exposure.
Closed-Toe ShoesProtects feet from spills and falling objects.
Respiratory Protection NIOSH-approved respiratorWith appropriate cartridges for organic vapors and particulatesRequired when engineering controls are insufficient or when handling outside a fume hood.
Operational and Handling Plan

Engineering Controls:

  • Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to control airborne particulates and vapors.

Standard Operating Procedures:

  • Preparation: Ensure all necessary PPE is donned correctly before handling the compound. Cover the work surface within the fume hood with disposable absorbent bench paper.

  • Weighing and Transfer: Use anti-static weigh paper or a tared container to weigh the solid. Handle with care to minimize dust generation. Use a spatula for transfers.

  • Solution Preparation: Slowly add the solid to the solvent in a suitable container within the fume hood. Keep the container capped when not in use.

  • Decontamination: Clean all equipment and the work area thoroughly after use.

First Aid Measures

Immediate action is crucial in case of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1] Seek medical attention if irritation persists.
Eye Contact Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[1]
Ingestion Rinse mouth with water.[1] Do not induce vomiting. Never give anything by mouth to an unconscious person.[1] Call a doctor or Poison Control Center immediately.[1]
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect unused solid compound and contaminated materials (e.g., weigh paper, gloves) in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic solvents.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not dispose of this chemical down the drain or in regular trash.

Visual Safety Protocols

The following diagrams illustrate the essential workflows for safe handling and emergency response.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Prepare Fume Hood Work Area prep1->prep2 handle1 Weigh Solid Compound prep2->handle1 handle2 Transfer to Container handle1->handle2 handle3 Prepare Solution (if applicable) handle2->handle3 clean1 Decontaminate Work Area & Equipment handle3->clean1 clean2 Segregate Hazardous Waste clean1->clean2 clean3 Dispose of Waste via Approved Channels clean2->clean3 FirstAidResponse Immediate First Aid for Exposure cluster_routes Exposure Route cluster_actions Immediate Action exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion fresh_air Move to Fresh Air inhalation->fresh_air wash_skin Remove Contaminated Clothing & Wash Skin skin->wash_skin rinse_eyes Rinse Eyes for 15+ Minutes eye->rinse_eyes rinse_mouth Rinse Mouth, Do Not Induce Vomiting ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention fresh_air->seek_medical wash_skin->seek_medical rinse_eyes->seek_medical rinse_mouth->seek_medical

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.